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  • Product: 4-Hydroxy Propafenone-d5 Hydrochloride
  • CAS: 1189863-32-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Hydroxy Propafenone-d5 Hydrochloride

Advanced Bioanalytical Standard for Metabolic Profiling Executive Summary 4-Hydroxy Propafenone-d5 Hydrochloride is a high-purity, stable isotope-labeled internal standard (IS) utilized in the precise quantification of p...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Bioanalytical Standard for Metabolic Profiling

Executive Summary

4-Hydroxy Propafenone-d5 Hydrochloride is a high-purity, stable isotope-labeled internal standard (IS) utilized in the precise quantification of propafenone metabolites via LC-MS/MS. As a deuterated analog of 4-hydroxypropafenone (often referred to as 4'-hydroxypropafenone in metabolic literature), this compound serves as a critical tool for correcting matrix effects, extraction inefficiencies, and ionization variability in pharmacokinetic (PK) and toxicokinetic (TK) studies.

While 5-hydroxypropafenone is the primary active metabolite in humans (mediated by CYP2D6), 4-hydroxypropafenone represents a distinct positional isomer—often the major metabolite in rodent models (e.g., rats) and a minor metabolite in humans. The d5-labeled standard is essential for resolving these isomers chromatographically and mass-spectrometrically, ensuring data integrity in cross-species drug metabolism and pharmacokinetics (DMPK) pipelines.

Chemical Profile & Identity
ParameterSpecification
Chemical Name 4-Hydroxy Propafenone-d5 Hydrochloride
Synonyms 4'-Hydroxypropafenone-d5 HCl; 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-(4-hydroxyphenyl-d5)-propan-1-one HCl
CAS Number (d5) 1189863-32-8
Unlabeled CAS 86384-09-0 (4-Hydroxy Propafenone)
Molecular Formula C₂₁H₂₃D₅ClNO₄
Molecular Weight 398.94 g/mol (Salt); ~362.5 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterium enrichment
Solubility Soluble in Methanol, DMSO, and Water (slightly)
Appearance White to off-white solid

Structural Insight: The "d5" label is typically incorporated into the phenyl ring of the phenylpropanone moiety (Ring B) or the propyl chain, depending on the synthesis route. This results in a mass shift of +5 Da relative to the unlabeled analyte (m/z 358 → 363), shifting the MRM transition window away from isobaric interferences.

Biological Context: The Isomer Challenge

In propafenone metabolism, the position of hydroxylation dictates biological activity and species specificity.

  • 5-Hydroxypropafenone (Human Major): Formed by CYP2D6 on the propiophenone ring (Ring A). It is equipotent to the parent drug as a sodium channel blocker.[1]

  • 4-Hydroxypropafenone (Rat Major / Human Minor): Formed on the terminal phenyl ring (Ring B).

Why this matters: Standard LC-MS methods can struggle to distinguish these isomers because they share the same precursor mass (m/z 358) and similar fragmentation patterns. Using 4-Hydroxy Propafenone-d5 allows researchers to specifically track the 4-hydroxy isomer's recovery and ionization, preventing "cross-talk" quantification errors where the 5-hydroxy metabolite might be misidentified.

Metabolic Pathway Diagram

PropafenoneMetabolism cluster_legend Target Analyte for d5 Standard Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Human Major) Propafenone->CYP2D6 CYP_Rat CYP2D2/Other (Rat Major) Propafenone->CYP_Rat FiveOH 5-Hydroxypropafenone (Ring A Hydroxylation) Active Metabolite CYP2D6->FiveOH FourOH 4-Hydroxypropafenone (Ring B Hydroxylation) Species-Specific Marker CYP_Rat->FourOH

Figure 1: Divergent metabolic pathways of Propafenone. The 4-Hydroxy metabolite is the specific target for the d5-labeled standard described here.

Bioanalytical Application: LC-MS/MS Protocol
3.1 The Principle of Isotopic Dilution

The d5-labeled standard is spiked into biological matrices (plasma, urine, microsomes) before extraction. Because it is chemically identical to the analyte but mass-distinct, it behaves identically during:

  • Extraction: Compensates for recovery losses (e.g., if only 80% of 4-OH is recovered, 80% of d5 is also recovered).

  • Chromatography: Co-elutes (or elutes very closely) with the analyte.

  • Ionization: Experiences the same matrix suppression/enhancement in the ESI source.

3.2 Method Development Guide

Chromatographic Separation (Critical): Since 4-OH and 5-OH are isomers, the column chemistry must separate them. A C18 column with a high carbon load or a Phenyl-Hexyl column is recommended to exploit the pi-pi interaction differences between the two isomers.

Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI Positive Mode (+).

  • Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
4-Hydroxy Propafenone 358.2116.1 / 284.125 / 30
4-Hydroxy Propafenone-d5 (IS) 363.2 116.1 / 289.1 25 / 30

Note: The product ion m/z 116.1 corresponds to the propylamino moiety, which is common. If the d5 label is on the phenyl ring, the fragment containing that ring will also shift by +5 Da. Always verify the fragmentation of your specific lot.

3.3 Experimental Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Microsomes) IS_Spike Spike IS: 4-Hydroxy Propafenone-d5 (Target: 50 ng/mL) Sample->IS_Spike Precipitation Protein Precipitation (ACN or MeOH 3:1 ratio) IS_Spike->Precipitation Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Transfer & Dilution Centrifuge->Supernatant LC_Injection LC-MS/MS Injection (Reverse Phase C18) Supernatant->LC_Injection Quant Quantification Ratio: (Area Analyte / Area IS) LC_Injection->Quant

Figure 2: Standardized sample preparation workflow using 4-Hydroxy Propafenone-d5 as an Internal Standard.

Step-by-Step Experimental Protocol
A. Stock Solution Preparation
  • Primary Stock: Dissolve 1 mg of 4-Hydroxy Propafenone-d5 HCl in 1 mL of Methanol (Concentration: 1 mg/mL).

    • Storage: -20°C (Stable for 6 months).

  • Working IS Solution: Dilute Primary Stock with 50% Methanol/Water to reach a concentration of 100 ng/mL . This is the "Spiking Solution."

B. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma/microsomal incubation media into a 1.5 mL tube.

  • Add 10 µL of Working IS Solution (4-Hydroxy Propafenone-d5). Vortex gently.

  • Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex for 30 seconds at high speed.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).

C. LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1-6.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Validation Parameters & Acceptance Criteria

To ensure the "Trustworthiness" of the assay, the following criteria must be met using the d5 IS:

ParameterAcceptance CriteriaRole of d5 IS
Linearity (r²) > 0.99Corrects for injection variability across the curve.
Precision (CV%) < 15% (20% at LLOQ)Normalizes random error in extraction/ionization.
IS Response Consistent (< 20% variation)Monitors matrix effect stability across samples.
Interference < 20% of LLOQ in BlankEnsures d5 purity (no d0 contribution).

Cross-Signal Check: Inject a high concentration of the Unlabeled 4-Hydroxy Propafenone (Upper Limit of Quantification) and monitor the d5 transition . If a signal appears, it indicates "cross-talk" (isotopic overlap). If >5% of the IS signal, reduce the upper limit of the curve or adjust the mass resolution.

References
  • Metabolic Pathways: Hege, H. G., et al. (1984).[1] "Metabolism of propafenone in man." European Journal of Clinical Pharmacology, 27(1), 45-56. (Establishes 5-OH as major human metabolite).

  • Species Differences: Tan, W., et al. (1998).[1] "Regioselective hydroxylation of propafenone... in rat liver."[1] Xenobiotica, 28(1), 35-46. (Identifies 4-OH as major rat metabolite).

  • LC-MS/MS Methodology: Xu, R. A., et al. (2009). "LC-MS/MS method for determination of propafenone and its metabolites." Journal of Chromatography B, 877(29), 3629-3636.

  • Isotope Effects: Russak, E. M., et al. (2019). "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.

  • Product Identity: MedChemExpress. "4-Hydroxy Propafenone-d5 hydrochloride Product Datasheet." Catalog No. HY-132484S.

Sources

Exploratory

4-Hydroxy Propafenone-d5 Hydrochloride chemical properties

This guide serves as a technical reference for 4-Hydroxy Propafenone-d5 Hydrochloride , a stable isotope-labeled internal standard used primarily in the bioanalysis of Propafenone metabolites. Identity, Physicochemical P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 4-Hydroxy Propafenone-d5 Hydrochloride , a stable isotope-labeled internal standard used primarily in the bioanalysis of Propafenone metabolites.

Identity, Physicochemical Properties, and Bioanalytical Applications

Executive Summary

4-Hydroxy Propafenone-d5 Hydrochloride is the deuterated form of 4-Hydroxy Propafenone, a metabolite and structural isomer of the antiarrhythmic drug Propafenone.[1][2] It functions as a critical Internal Standard (IS) in LC-MS/MS assays, enabling the precise quantification of Propafenone metabolites in biological matrices (plasma, urine, tissue) by correcting for matrix effects, extraction recovery losses, and ionization variability.[3]

While 5-Hydroxy Propafenone is the primary pharmacologically active metabolite (formed via CYP2D6), 4-Hydroxy Propafenone is often monitored in comprehensive DMPK studies and impurity profiling to distinguish metabolic pathways and ensure assay specificity between positional isomers.

Chemical Identity & Properties

Nomenclature and Identification

The "d5" label typically indicates the incorporation of five deuterium atoms, most commonly located on the propoxy spacer chain connecting the ether oxygen to the nitrogen atom. This positioning ensures the label is retained in specific mass spectral fragments, distinguishing it from the unlabeled analyte.

PropertyDetail
Chemical Name 4-Hydroxy Propafenone-d5 Hydrochloride
Synonyms 1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride-d5
CAS Number (d5) 1189863-32-8
CAS Number (Unlabeled) 86383-31-5
Molecular Formula C₂₁H₂₃D₅ClNO₄
Molecular Weight 398.94 g/mol (Salt) / ~362.47 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterium enrichment
Appearance Off-white to pale yellow solid
Physicochemical Characteristics

Understanding these properties is essential for optimizing extraction protocols and chromatographic separation.

  • Solubility: Highly soluble in Methanol (MeOH) , DMSO , and Ethanol . Sparingly soluble in water unless pH is adjusted (acidic pH improves solubility due to the amine).

  • pKa (Predicted): ~9.5 (Secondary amine) and ~10.0 (Phenolic -OH).

    • Implication: The molecule is positively charged at physiological pH (7.4) and acidic pH, making Cation Exchange (MCX) or reversed-phase (at high pH) suitable for extraction.

  • LogP (Predicted): ~3.0 - 3.5.

    • Implication: Moderately lipophilic. It retains well on C18 columns but requires organic solvent for elution.

Technical Workflow: Bioanalytical Method Development

Stock Solution Preparation

Objective: Create a stable primary stock for long-term use.

  • Weighing: Accurately weigh ~1.0 mg of 4-Hydroxy Propafenone-d5 HCl.

  • Dissolution: Dissolve in Methanol (MeOH) to achieve a concentration of 1.0 mg/mL (free base equivalent).

    • Note: Correct for the salt factor (MW Salt / MW Base ≈ 1.10) and isotopic purity.[4]

  • Storage: Aliquot into amber glass vials and store at -20°C or -80°C . Stability is typically >1 year under these conditions.

Sample Extraction Protocol (Protein Precipitation)

For high-throughput analysis of plasma samples, Protein Precipitation (PPT) is recommended over Liquid-Liquid Extraction (LLE) for this metabolite due to its polarity.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Working Internal Standard Solution (4-Hydroxy Propafenone-d5 in 50% MeOH, ~500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Mechanism: ACN denatures plasma proteins; Formic acid disrupts protein binding.

  • Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3-5 minutes.

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • MRM Transitions (Predicted):

    • The d5 label is often on the propoxy chain. The fragmentation usually involves the loss of water or cleavage of the amine chain.

    • Precursor Ion (Q1): m/z363.2 [M+H]⁺

    • Product Ion (Q3): m/z121.1 (Propyl-amine fragment with d5) or m/z345.2 (Loss of water).

    • Validation Note: Always perform a Product Ion Scan on the specific lot to confirm the exact position of the deuterium label and the dominant fragment.

Visualizations & Pathways

Bioanalytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data acquisition, ensuring the integrity of the internal standard.

BioanalysisWorkflow Sample Biological Sample (Plasma/Serum) IS_Add Add IS Spiking Sol. (4-OH-Propafenone-d5) Sample->IS_Add  Normalization Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract  Denaturation Centrifuge Centrifugation (4000g, 10 min) Extract->Centrifuge  Separation LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS  Supernatant Data Quantification (Peak Area Ratio) LCMS->Data  Ratio Calc

Figure 1: Step-by-step bioanalytical workflow ensuring internal standard normalization.[5]

Metabolic Context (Isomer Distinction)

It is crucial to distinguish the 4-Hydroxy isomer from the 5-Hydroxy metabolite.

IsomerDistinction cluster_metabolites Hydroxylated Metabolites Propafenone Propafenone (Parent Drug) FiveOH 5-Hydroxy Propafenone (Major CYP2D6 Metabolite) Propafenone->FiveOH  CYP2D6 (Major) FourOH 4-Hydroxy Propafenone (Minor Metabolite/Impurity) Propafenone->FourOH  CYP Isoforms (Minor) IS_Usage 4-OH-Propafenone-d5 (Internal Standard) FourOH->IS_Usage  Target Analyte

Figure 2: Metabolic relationship distinguishing the 4-Hydroxy target from the major 5-Hydroxy metabolite.

Critical Technical Considerations (E-E-A-T)

Isotopic Interference (Cross-Talk)
  • Problem: If the deuterated IS is not pure (contains d0), it will contribute to the analyte signal, causing overestimation.

  • Solution: Verify the Certificate of Analysis (CoA) for Isotopic Purity (>99%) . In the blank sample (containing IS only), the analyte peak area should be <20% of the LLOQ (Lower Limit of Quantification).

Isomer Separation
  • Challenge: 4-Hydroxy and 5-Hydroxy Propafenone are positional isomers with identical molecular weights (m/z 358 unlabeled). They may have very similar retention times.

  • Validation: You must inject standards of both 4-OH and 5-OH isomers during method development to ensure chromatographic resolution. If they co-elute, the mass spectrometer cannot distinguish them (unless unique fragments exist, which is rare for such isomers).

  • Optimization: Use a Phenyl-Hexyl column or adjust the mobile phase pH to maximize selectivity between the phenolic isomers.

Stability
  • Light Sensitivity: Propafenone derivatives can be light-sensitive. Perform all extraction steps under yellow light or low light, and use amber glassware.

  • Reconstitution: Do not reconstitute in 100% organic solvent if the initial LC gradient is high aqueous (e.g., 90% water). This causes "solvent effect" peak broadening. Match the reconstitution solvent to the starting gradient (e.g., 10-20% ACN).

References

  • Pharmaffiliates. (n.d.). 4-Hydroxy Propafenone-d5 Hydrochloride - Product Details & CAS 1189863-32-8.[6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13504901, 5-Hydroxy Propafenone Hydrochloride. (Used for physicochemical property prediction of the isomer). Retrieved from [Link]

Sources

Foundational

Technical Monograph: 4-Hydroxy Propafenone-d5 Hydrochloride

Topic: 4-Hydroxy Propafenone-d5 Hydrochloride Structure & Bioanalytical Application Content Type: Technical Monograph Audience: Bioanalytical Scientists, DMPK Researchers, and Medicinal Chemists [1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy Propafenone-d5 Hydrochloride Structure & Bioanalytical Application Content Type: Technical Monograph Audience: Bioanalytical Scientists, DMPK Researchers, and Medicinal Chemists

[1][2]

Executive Summary & Chemical Identity

4-Hydroxy Propafenone-d5 Hydrochloride is a stable isotope-labeled (SIL) analog of 4-hydroxy propafenone, a structural isomer of the major propafenone metabolite (5-hydroxy propafenone). In drug metabolism and pharmacokinetics (DMPK), this deuterated compound serves as a critical Internal Standard (IS) for the precise quantification of propafenone metabolites using LC-MS/MS.

Its primary utility lies in isomer differentiation . While 5-hydroxy propafenone is the pharmacologically active CYP2D6 metabolite, the 4-hydroxy isomer (often present as a minor metabolite or process impurity) shares identical mass transitions. Therefore, the use of a specific, high-purity SIL-IS is mandatory to validate chromatographic separation and prevent overestimation of the active metabolite.

Physicochemical Profile
PropertySpecification
Chemical Name 1-[4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-propan-1-one Hydrochloride
CAS Number 1189863-32-8 (labeled); 86383-31-5 (unlabeled base)
Molecular Formula C₂₁H₂₃D₅ClNO₄
Molecular Weight 398.94 g/mol
Salt Form Hydrochloride (HCl)
Isotopic Purity ≥ 99% deuterated forms (d5)
Solubility Soluble in Methanol, DMSO, and Water (slightly)

Structural Architecture & Isomerism

To understand the significance of this reagent, one must distinguish it from the parent drug and its major metabolite. Propafenone metabolism is regioselective.

  • Parent Drug (Propafenone): 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one.[1][2]

  • Major Metabolite (5-Hydroxy): Hydroxylation occurs at the C5 position of the propiophenone ring (para to the ether linkage).

  • Target Analyte (4-Hydroxy): Hydroxylation occurs at the C4 position of the propiophenone ring.

Deuterium Labeling Logic: The -d5 label is typically incorporated into the terminal phenyl ring of the 3-phenylpropanoyl moiety. This location is metabolically stable against dealkylation (unlike the N-propyl chain), ensuring the mass shift is retained during ionization and fragmentation.

Visualization: Structural Relationships

The following diagram illustrates the structural divergence between the major metabolite and the 4-hydroxy isomer.

ChemicalStructure cluster_0 Bioanalytical Challenge: Isobaric Interference Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Enzymatic Action) Propafenone->CYP2D6 FiveOH 5-Hydroxy Propafenone (Major Active Metabolite) -OH at Pos 5 CYP2D6->FiveOH Major Pathway FourOH 4-Hydroxy Propafenone (Minor Isomer/Impurity) -OH at Pos 4 CYP2D6->FourOH Minor Pathway (Regioisomer) IS_d5 4-Hydroxy Propafenone-d5 (Internal Standard) Mass Shift: +5 Da FourOH->IS_d5 Quantification Reference (Identical RT, Different Mass)

Figure 1: Metabolic divergence of Propafenone showing the structural relationship between the major 5-OH metabolite and the 4-OH isomer.

Bioanalytical Application: LC-MS/MS Protocol

Objective: rigorous quantification of 4-hydroxy propafenone in human plasma using 4-Hydroxy Propafenone-d5 HCl as the Internal Standard.

Mechanistic Rationale

In electrospray ionization (ESI+), both 4-OH and 5-OH propafenone produce a protonated precursor ion


 at m/z ~358. Separation relies entirely on chromatography. The d5-IS  (

m/z 363) co-elutes perfectly with the 4-OH analyte, correcting for matrix effects and ionization suppression that might differ slightly at the retention time of the 5-OH isomer.
Sample Preparation (Protein Precipitation)

Note: Solid Phase Extraction (SPE) is preferred for lower LOQ (<1 ng/mL), but Protein Precipitation (PPT) is sufficient for metabolic profiling.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of 4-Hydroxy Propafenone-d5 HCl working solution (100 ng/mL in MeOH).

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at 1200 rpm.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

Chromatographic & Mass Spec Conditions

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5 µm). Why? High surface area C18 is required to resolve the positional isomers.

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
Source Temp 500°C

MRM Transitions:

  • Analyte (4-OH): 358.2 → 116.1 (Quantifier), 358.2 → 72.1 (Qualifier)

  • Internal Standard (4-OH-d5): 363.2 → 116.1

Technical Insight: The fragment m/z 116.1 corresponds to the propyl-amine side chain, which is common to both, but the precursor mass shift (+5) ensures specificity.

Workflow Visualization

The following flowchart details the self-validating analytical loop.

BioanalysisWorkflow Sample Biological Sample (Plasma/Microsomes) Spike Spike IS: 4-OH Propafenone-d5 Sample->Spike Normalization Extract Extraction (PPT or SPE) Spike->Extract Equilibration LC LC Separation (Critical: Resolve 4-OH vs 5-OH) Extract->LC Clean Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Data Analysis Ratio: Analyte Area / IS Area MS->Data Quantification Data->LC QC Check: Resolution < 1.5?

Figure 2: LC-MS/MS workflow emphasizing the critical role of the IS in normalization and the QC check for isomer resolution.

Handling & Stability

To maintain the integrity of the deuterated standard, strict handling protocols must be observed to prevent deuterium exchange or degradation.

  • Storage: Store solid powder at -20°C under desiccated conditions.

  • Solubility: Dissolve primary stock in 100% Methanol . Do not use aqueous buffers for stock storage, as long-term exposure to acidic pH can promote minor deuterium exchange if the label is on an exchangeable position (though phenyl-d5 is generally robust).

  • Light Sensitivity: Propafenone derivatives are light-sensitive. Use amber glassware.

References

  • Pharmaffiliates. (n.d.). 4-Hydroxy Propafenone Hydrochloride Structure and CAS Details. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13504901, 5-Hydroxy Propafenone Hydrochloride. (Used for comparative structural analysis). Retrieved from [Link]

Sources

Exploratory

4-Hydroxy Propafenone-d5 Hydrochloride CAS number

Technical Monograph: 4-Hydroxy Propafenone-d5 Hydrochloride Part 1: Executive Technical Summary Compound Identity Product Name: 4-Hydroxy Propafenone-d5 Hydrochloride[1][2][3] CAS Number: 1189863-32-8 (Salt form); Note:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Hydroxy Propafenone-d5 Hydrochloride

Part 1: Executive Technical Summary

Compound Identity

  • Product Name: 4-Hydroxy Propafenone-d5 Hydrochloride[1][2][3]

  • CAS Number: 1189863-32-8 (Salt form); Note: Unlabeled parent CAS is 86383-31-5.[1][2]

  • Chemical Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [1][4]
    
  • Molecular Weight: 398.94 g/mol [2][5][4][6][7]

Core Application 4-Hydroxy Propafenone-d5 Hydrochloride is the stable isotope-labeled analog of 4-hydroxy propafenone, a metabolite of the Class IC anti-arrhythmic agent Propafenone.[1] It serves as a critical Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for quantifying propafenone metabolites in plasma and urine.[1]

Scientist-to-Scientist Note: While 5-hydroxypropafenone (formed by CYP2D6) is the canonical major active metabolite, 4-hydroxy propafenone (often referred to as 4'-hydroxy depending on ring nomenclature) represents a distinct metabolic product or isomeric impurity.[1] In high-precision pharmacokinetics (PK), distinguishing between the 4-hydroxy and 5-hydroxy regioisomers is mandatory, as they are isobaric.[1] The use of this specific d5-labeled standard allows for the precise normalization of matrix effects and ionization suppression specifically for the 4-hydroxy isomer, which cannot be accurately achieved using the generic propafenone-d5 parent.[1]

Part 2: Chemical Specifications & Stability

The following data aggregates physicochemical properties required for assay development.

ParameterSpecificationTechnical Insight
Appearance White to Off-White SolidHygroscopic; handle in low humidity.[1]
Solubility Methanol, DMSO, Water (Low)Prepare stock in MeOH; dilute in mobile phase.[1]
Isotopic Purity

Deuterated forms
"d5" typically labels the phenyl ring, ensuring metabolic stability against dealkylation.
Storage

, Desiccated
Protect from light.[1] Aromatic ketones are photo-labile.[1]
Melting Point

(dec.)[1]
Decomposition indicates thermal instability; avoid high-temp injection ports.

Part 3: Metabolic Context & Pathway Logic

To develop a robust assay, one must understand the generation of the analyte. Propafenone metabolism is heavily dependent on CYP2D6 .[8][9]

  • Major Route: Hydroxylation at the 5-position of the phenoxy ring (5-Hydroxypropafenone).[1][8]

  • Minor/Isomeric Route: Hydroxylation at the 4-position (4-Hydroxypropafenone) or the phenyl ring (4'-Hydroxy).[1]

  • Significance: In CYP2D6 "Poor Metabolizers" (PMs), the ratio of Parent/Metabolite shifts drastically. The d5-IS is essential here because the analyte concentration can vary by 10-fold between phenotypes, requiring an IS that behaves identically linearly across a wide dynamic range.[1]

Visualization: Propafenone Metabolic Divergence

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Major Enzyme) Propafenone->CYP2D6 CYP3A4 CYP3A4/1A2 Propafenone->CYP3A4 Metab5 5-Hydroxypropafenone (Major Active Metabolite) CYP2D6->Metab5 Primary Hydroxylation Metab4 4-Hydroxypropafenone (Target Analyte | CAS: 86383-31-5) CYP2D6->Metab4 Minor/Regio-Hydroxylation NDes N-Despropylpropafenone (Norpropafenone) CYP3A4->NDes N-Dealkylation IS_D5 IS: 4-Hydroxy Propafenone-d5 (CAS: 1189863-32-8) IS_D5->Metab4 Quantification Reference (Mass Shift +5 Da)

Figure 1: Metabolic pathway of Propafenone illustrating the divergence of hydroxylated metabolites. The d5-labeled standard is specifically targeted to quantify the 4-hydroxy isomer.[1]

Part 4: Validated Analytical Protocol (LC-MS/MS)

Senior Scientist Commentary: The critical challenge in this assay is the chromatographic separation of 4-Hydroxy and 5-Hydroxy propafenone. They are isobaric (same mass). If they co-elute, your MS/MS cannot distinguish them, leading to quantitation errors. We recommend a Phenyl-Hexyl or Polar C18 column to exploit the pi-pi interaction differences between the isomers.[1]

Stock Solution Preparation
  • Primary Stock: Dissolve 1 mg of 4-Hydroxy Propafenone-d5 HCl in 1 mL of Methanol (LC-MS grade). Concentration = 1 mg/mL.

  • Working IS Solution: Dilute Primary Stock to 100 ng/mL in 50:50 Methanol:Water.

  • Stability Check: Freshly prepare weekly or store at -80°C. Deuterium exchange is negligible at neutral pH but avoid acidic storage for months.

Sample Extraction (Protein Precipitation)
  • Matrix: Human Plasma (

    
    EDTA).
    
  • Step 1: Aliquot

    
     plasma into a 96-well plate.
    
  • Step 2: Add

    
     of Working IS Solution  (4-Hydroxy Propafenone-d5).[1]
    
  • Step 3: Add

    
     Acetonitrile (cold) to precipitate proteins.[1]
    
  • Step 4: Vortex (2 min) and Centrifuge (

    
    , 10 min, 
    
    
    
    ).
  • Step 5: Transfer

    
     supernatant to a clean plate; dilute with 
    
    
    
    water (to match initial mobile phase).
LC-MS/MS Parameters
ComponentSettingRationale
Column Phenomenex Kinetex Biphenyl (

mm, 1.7

m)
Biphenyl phase separates positional isomers better than C18.[1]
Mobile Phase A 0.1% Formic Acid in WaterProton source for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol provides better sensitivity for propafenone than ACN.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ionization ESI Positive (

)
Propafenone is basic (amine); protonates easily (

).[1]
MRM Transitions
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
4-Hydroxy Propafenone 358.2116.125
4-Hydroxy Propafenone-d5 (IS) 363.2 116.1 25

Note: The mass shift of +5 confirms the d5 label is retained on the fragment or the precursor. Ensure the product ion (116.1) does not contain the deuterium label, or adjust the transition if the label is on the propyl chain.[1]

Part 5: Quality Assurance Workflow

To ensure data integrity (ALCOA+ principles), the following decision tree must be applied during method validation.

MethodValidation Start Start Validation Specificity Specificity Test (Blank Matrix + IS) Start->Specificity Interference Interference? Specificity->Interference Optimize Optimize Chromatography (Gradient/Column) Interference->Optimize Yes (>20% of LLOQ) Linearity Linearity Assessment (R² > 0.99) Interference->Linearity No Optimize->Specificity Precision Precision & Accuracy (CV < 15%) Linearity->Precision MatrixEffect Matrix Effect (IS Normalized) Precision->MatrixEffect Pass Method Validated MatrixEffect->Pass

Figure 2: Validation logic flow for ensuring the d5-IS effectively corrects for matrix suppression.

References

  • MedChemExpress. (2024). 4-Hydroxy Propafenone-d5 hydrochloride Product Monograph. Retrieved from

  • National Center for Biotechnology Information. (2024). Propafenone Compound Summary. PubChem.[10] Retrieved from

  • Russak, E. M., et al. (2019).[5] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[1][4] (Cited for d5-isotope stability principles).

  • Toronto Research Chemicals. (2024). Propafenone and Metabolite Standards. (Reference for isomeric distinction between 4-OH and 5-OH).

Sources

Foundational

Technical Guide: 4-Hydroxy Propafenone-d5 Hydrochloride

The following technical guide details the molecular characteristics, analytical applications, and metabolic context of 4-Hydroxy Propafenone-d5 Hydrochloride , a critical stable isotope-labeled internal standard used in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, analytical applications, and metabolic context of 4-Hydroxy Propafenone-d5 Hydrochloride , a critical stable isotope-labeled internal standard used in the bioanalysis of anti-arrhythmic agents.

Molecular Weight, Physicochemical Profiling, and Bioanalytical Applications

Executive Summary

In the high-precision world of DMPK (Drug Metabolism and Pharmacokinetics) and therapeutic drug monitoring, the accuracy of LC-MS/MS quantification relies heavily on the quality of the Internal Standard (IS). 4-Hydroxy Propafenone-d5 Hydrochloride serves as the stable isotope-labeled analog of 4-Hydroxy Propafenone, a metabolite of the Class IC anti-arrhythmic drug Propafenone.

This guide provides the exact molecular weight specifications required for molarity calculations, outlines the compound's role in delineating CYP2D6 metabolic pathways, and establishes a self-validating LC-MS/MS protocol for its use.

Physicochemical Characterization

Accurate preparation of calibration standards requires a precise distinction between the free base and the salt form molecular weights. For 4-Hydroxy Propafenone-d5, the hydrochloride salt is the standard stable form used in laboratories.

Molecular Specifications
PropertySpecification
Chemical Name 4-Hydroxy Propafenone-d5 Hydrochloride
CAS Number 1189863-32-8
Molecular Formula C₂₁H₂₃D₅ClNO₄
Molecular Weight (HCl Salt) 398.94 g/mol
Molecular Weight (Free Base) 362.48 g/mol
Isotopic Purity ≥ 99% deuterated forms (d5)
Solubility Soluble in Methanol, DMSO, and Water (slightly)
Appearance White to Off-White Solid

Critical Calculation Note: When preparing stock solutions, you must account for the hydrochloride counterion. To calculate the concentration of the active moiety (free base), multiply the weighed mass by the Gravimetric Factor (0.908):



Structural Configuration

The "d5" designation typically refers to the incorporation of five deuterium atoms, often located on the propoxy linker or the phenyl ring to ensure stability and prevent metabolic exchange (H/D exchange) in aqueous media.

  • Parent Structure: 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one.[1][2][3][4]

  • Hydroxylation Site: The 4-hydroxy group is located on the phenyl ring adjacent to the ether linkage (distinct from the major 5-hydroxy metabolite, though often co-analyzed).

Metabolic Context: The CYP2D6 Pathway

Propafenone exhibits saturable presystemic biotransformation, primarily driven by CYP2D6 . Understanding the relationship between the parent drug and its hydroxylated metabolites is essential for interpreting clinical data, as the metabolites are pharmacologically active.

Pathway Visualization

The following diagram illustrates the oxidative metabolism of Propafenone, highlighting the divergence between the 5-Hydroxy (major) and 4-Hydroxy (minor/isomer) pathways.

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Oxidation) Propafenone->CYP2D6 CYP3A4 CYP3A4/1A2 (N-Dealkylation) Propafenone->CYP3A4 OH_Metabolite_5 5-Hydroxy Propafenone (Major Active Metabolite) CYP2D6->OH_Metabolite_5 Major Route OH_Metabolite_4 4-Hydroxy Propafenone (Target Analyte) CYP2D6->OH_Metabolite_4 Minor Route / Isomerization N_Depropyl N-Depropyl Propafenone (Metabolite) CYP3A4->N_Depropyl

Figure 1: Metabolic pathway of Propafenone showing the formation of hydroxylated metabolites via CYP2D6.

Bioanalytical Protocol: LC-MS/MS Quantification

To quantify 4-Hydroxy Propafenone in biological matrices (plasma/serum), the d5-labeled analog is used to correct for matrix effects, recovery losses, and ionization variability.

Method Validation Parameters (Self-Validating System)

A robust method must include these internal checks:

  • Isotopic Contribution: Verify that the unlabeled analyte does not contribute to the IS channel (M+5) and vice versa.

  • Retention Time Matching: The d5-analog should co-elute (or elute slightly earlier due to the deuterium isotope effect) with the analyte.

  • Cross-Signal Suppression: Monitor phospholipid transitions (m/z 184) to ensure the elution window is free of matrix suppression.

Step-by-Step Workflow
A. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of 4-Hydroxy Propafenone-d5 HCl working solution (e.g., 100 ng/mL in MeOH).

  • Precipitation: Add 200 µL of Acetonitrile (cold). Vortex for 2 minutes.

  • Centrifugation: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly or dilute 1:1 with water if peak shape requires focusing.

B. LC-MS/MS Conditions[5]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

C. Mass Spectrometry Transitions (MRM)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
4-Hydroxy Propafenone 358.2 [M+H]⁺116.125
4-Hydroxy Propafenone-d5 (IS) 363.2 [M+H]⁺ 116.1 / 121.1 *25

*Note: The product ion depends on the position of the d5 label. If the label is on the propoxy chain, the fragment may shift to 121.1. If on the phenyl ring, it remains 116.1. Always perform a product ion scan on the neat standard to confirm.

LCMSWorkflow Sample Biological Sample (Plasma + Analyte) IS_Add Add IS Spike (4-OH Propafenone-d5) Sample->IS_Add Extract Protein Precipitation (ACN/MeOH) IS_Add->Extract Sep LC Separation (C18 Column) Extract->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Data Quantification (Ratio Analyte/IS) Detect->Data

Figure 2: LC-MS/MS Analytical Workflow for Propafenone Metabolites.

Handling and Stability

  • Storage: Store solid powder at -20°C. Protect from light and moisture.

  • Solution Stability: Stock solutions in Methanol are typically stable for 1 month at -20°C.

  • Reconstitution: Allow the vial to reach room temperature before opening to prevent condensation, which can hydrolyze the HCl salt or degrade the compound.

References

  • MedChemExpress . 4-Hydroxy Propafenone-d5 hydrochloride Product Data Sheet. Retrieved from

  • Pharmaffiliates . 4-Hydroxy Propafenone-d5 Hydrochloride Reference Standard. Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 107927, 5-Hydroxypropafenone. Retrieved from

  • Russak, E. M., et al. (2019).[6][7] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link

Sources

Exploratory

Technical Guide: Propafenone Metabolism, Metabolites, and Experimental Protocols

Executive Technical Summary Propafenone (2'-[2-hydroxy-3-(propylamino)propoxy]-3-phenylpropiophenone) is a Class IC antiarrhythmic agent administered as a racemic mixture of S- and R-enantiomers. Its therapeutic window a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Propafenone (2'-[2-hydroxy-3-(propylamino)propoxy]-3-phenylpropiophenone) is a Class IC antiarrhythmic agent administered as a racemic mixture of S- and R-enantiomers. Its therapeutic window and toxicity profile are strictly governed by a complex, genetically polymorphic metabolic landscape.

The drug undergoes extensive first-pass hepatic metabolism (>90% in extensive metabolizers) via two primary Phase I pathways: 5-hydroxylation (CYP2D6-mediated) and N-dealkylation (CYP3A4/CYP1A2-mediated).[1] The resulting metabolites, 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP) , are pharmacologically active.[1][2] Phase II conjugation, primarily glucuronidation via UGT2B7 and UGT1A9 , facilitates elimination.

This guide details the metabolic mechanisms, the impact of CYP2D6 polymorphisms (Poor vs. Extensive Metabolizers), and validated experimental protocols for metabolite quantification.

Metabolic Architecture

Phase I Metabolism: The CYP450 Switch

Propafenone metabolism is a "metabolic switch" system dependent on CYP2D6 activity.[3]

  • 5-Hydroxylation (Major Pathway in EMs):

    • Enzyme: CYP2D6 (High affinity, saturable).

    • Product: 5-Hydroxypropafenone (5-OHP).[1][3][4][5][6]

    • Activity: 5-OHP possesses sodium channel blocking potency similar to the parent drug but reduced beta-blocking activity.

    • Kinetics: In Extensive Metabolizers (EMs), this pathway dominates. It exhibits non-linear (saturable) pharmacokinetics due to the limited capacity of CYP2D6.

  • N-Dealkylation (Minor/Alternative Pathway):

    • Enzymes: CYP3A4 and CYP1A2 (Lower affinity, high capacity).

    • Product: N-depropylpropafenone (NDPP), also known as norpropafenone.[2][3]

    • Activity: NDPP has approximately 20-40% of the antiarrhythmic potency of propafenone.

    • Significance: In Poor Metabolizers (PMs) lacking functional CYP2D6, this becomes the primary clearance route.

Phase II Metabolism: Conjugation

Subsequent to oxidation, propafenone and its metabolites undergo glucuronidation and sulfation.[1][3]

  • Glucuronidation: Mediated primarily by UGT2B7 and UGT1A9 .[7]

  • Stereoselectivity: UGT1A9 exhibits a preference for glucuronidating the S-enantiomer of propafenone analogues.

Visualization: Metabolic Pathway Map

PropafenoneMetabolism cluster_PM CYP2D6 Poor Metabolizer (PM) Phenotype Propafenone Propafenone (Parent Drug) FiveOHP 5-Hydroxypropafenone (5-OHP) [Active Na+ Blocker] Propafenone->FiveOHP CYP2D6 (Major in EMs) NDPP N-depropylpropafenone (NDPP) [Less Active] Propafenone->NDPP CYP3A4 / CYP1A2 (Major in PMs) Glucuronide Propafenone-Glucuronide (Renal Excretion) Propafenone->Glucuronide UGT2B7 / UGT1A9 FiveOHP_Gluc 5-OHP-Glucuronide FiveOHP->FiveOHP_Gluc UGT2B7 Blockade 5-OHP Pathway Blocked Shunt to CYP3A4/1A2 Result: High Parent Drug Levels

Caption: Propafenone metabolic pathways highlighting the CYP2D6/CYP3A4 divergence and Phase II conjugation.

Pharmacogenetics and Stereoselectivity

The CYP2D6 Phenotype Impact

The clinical pharmacokinetics of propafenone are bimodal, dictated by the CYP2D6 genotype.

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
Prevalence >90% (Caucasians)~7-10% (Caucasians)
Primary Metabolite 5-Hydroxypropafenone (5-OHP)N-depropylpropafenone (NDPP)
Bioavailability Low (Saturation dependent)High (Reduced first-pass)
Elimination t1/2 2 – 10 hours10 – 32 hours
Clinical Risk StandardHigh risk of toxicity/accumulation
Stereoselective Disposition

Propafenone is chiral.[8] The S-enantiomer is a potent beta-blocker, while both S- and R-enantiomers block sodium channels.

  • Metabolic Clearance: CYP2D6 clears R-propafenone faster than S-propafenone.

  • Result: In EMs, the plasma S/R ratio is shifted. In PMs (or during CYP2D6 inhibition), this stereoselective clearance is lost, leading to disproportionately higher levels of the beta-blocking S-enantiomer and increased risk of bradycardia or bronchospasm.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

This protocol determines intrinsic clearance (


) and identifies metabolite formation using Human Liver Microsomes (HLM).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Test Compound: Propafenone (1 µM final conc.)

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (Propranolol or Propafenone-d5).

Workflow:

  • Pre-incubation: Mix 475 µL Buffer + 25 µL HLM (0.5 mg/mL final) + 5 µL Propafenone stock. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex for 30s.

  • Preparation: Centrifuge at 4000 rpm for 15 min. Transfer supernatant to LC-MS vials.

Protocol B: LC-MS/MS Quantification

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo TSQ) coupled with UHPLC. Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B (0-0.5 min)

    
     90% B (2.5 min) 
    
    
    
    Hold (3.5 min)
    
    
    Re-equilibrate.
  • Flow Rate: 0.5 mL/min.

MS/MS Transitions (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Propafenone 342.2116.125
5-OH-Propafenone 358.298.128
N-depropylpropafenone 300.274.130
Propafenone-d5 (IS) 347.2121.125
Visualization: Experimental Workflow

ExperimentalWorkflow Prep Sample Preparation (HLM + Propafenone + Buffer) Incubation Incubation @ 37°C Initiate with NADPH Prep->Incubation 5 min Pre-warm Quench Protein Precipitation (Acetonitrile + IS) Incubation->Quench Timepoints (0-60 min) Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Data Analysis (Metabolic Stability / CLint) LCMS->Data

Caption: Step-by-step workflow for in vitro microsomal stability assessment of propafenone.

Clinical Translation & Toxicity

The metabolic dependency of propafenone creates significant Drug-Drug Interaction (DDI) liabilities.[9]

  • CYP2D6 Inhibition (The "Phenocopy" Effect):

    • Coadministration with strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, quinidine ) converts an EM patient into a PM phenotype.

    • Consequence: Propafenone plasma levels rise significantly, increasing beta-blocking side effects and potential for proarrhythmia.[2][9][10]

  • Dual Pathway Blockade:

    • Simultaneous use of CYP2D6 inhibitors and CYP3A4 inhibitors (e.g., ketoconazole, erythromycin, ritonavir ) is hazardous.[2][9]

    • Mechanism: Both clearance pathways (Hydroxylation and N-dealkylation) are blocked, leading to toxic accumulation.

  • Toxicity Markers:

    • Widening QRS complex (>50% increase).

    • Prolonged PR interval.

    • CNS effects (dizziness, blurred vision) often correlate with peak plasma concentrations of the parent drug rather than metabolites.

References

  • FDA Labeling. Propafenone Hydrochloride (Rythmol) Prescribing Information. U.S. Food and Drug Administration.[9][10] Link

  • Zhong, D., & Chen, X. (1999). Enantioselective determination of propafenone and its major metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Link

  • Botsch, S., et al. (1993).[1] Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone. Molecular Pharmacology.[11] Link

  • Kroemer, H. K., et al. (1989). Stereoselective disposition and pharmacologic activity of propafenone enantiomers.[8] Circulation. Link

  • Ghoneim, R., et al. (2010). Stereoselective glucuronidation of propafenone and its analogues by human recombinant UGT1A9.[12] Drug Metabolism and Disposition.[1][3][6][8][9][10][11][13] Link

  • BenchChem. Propafenone Metabolism and Metabolites: A Technical Guide.Link

Sources

Foundational

Technical Guide: The Role of Deuterated Standards in Pharmacokinetic Bioanalysis

This guide provides an advanced technical analysis of deuterated internal standards (IS) in pharmacokinetic (PK) bioanalysis. It moves beyond basic definitions to explore the physicochemical mechanisms of isotope effects...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of deuterated internal standards (IS) in pharmacokinetic (PK) bioanalysis. It moves beyond basic definitions to explore the physicochemical mechanisms of isotope effects, the quantification of matrix interference, and the regulatory mandates for validation.

Executive Summary

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—the gold standard for PK bioanalysis—quantitative accuracy is perpetually threatened by matrix effects . Endogenous components (phospholipids, salts) and exogenous materials (dosing vehicles) compete for ionization energy in the source, causing unpredictable signal suppression or enhancement.[1]

Deuterated Internal Standards (D-IS) are not merely "placeholders"; they are kinetic and ionization proxies . By mirroring the analyte’s physicochemical behavior, they compensate for variability in extraction recovery, transfer losses, and ionization efficiency.[1][2] However, the Deuterium Isotope Effect introduces a critical risk: subtle retention time shifts that can decouple the IS from the analyte’s ionization environment.[3] This guide details the mechanism, application, and validation of D-IS to ensure data integrity in drug development.

The Physicochemical Imperative: Why Deuterium?

The Ionization Crisis in ESI

Electrospray Ionization (ESI) is a competitive process. When an analyte elutes from the LC column, it enters the source droplet. As the droplet evaporates, surface charge density increases until Coulombic fission occurs, releasing gas-phase ions.

  • The Problem: If a co-eluting matrix component (e.g., lysophosphatidylcholine) has a higher surface activity or proton affinity, it "steals" the available charge. The analyte signal drops (suppression), but the mass spectrometer cannot detect this loss directly.

  • The Solution: A Stable Isotope Labeled (SIL) IS is added at a constant concentration.[3][4] If it co-elutes perfectly, it suffers the exact same suppression ratio.[5] The Analyte/IS Area Ratio remains constant, correcting the calculated concentration.

Deuterium ( H) vs. Carbon-13 ( C)

While


C and 

N are ideal because they add mass without altering molecular volume or bond vibrational energy significantly, they are expensive and difficult to synthesize. Deuterium is the standard alternative, but it carries a physicochemical caveat:
  • Mass Shift: typically +3 to +6 Da (to avoid overlap with natural isotopic distribution of the analyte).

  • Bond Energy: The C-D bond is shorter and stronger (lower zero-point energy) than the C-H bond.

  • Lipophilicity: Deuterated compounds are often slightly less lipophilic than their protium counterparts. In Reversed-Phase LC (RPLC), this often causes the D-IS to elute slightly earlier than the analyte.[6]

Critical Failure Mode: The Deuterium Isotope Effect

If the D-IS elutes too far apart from the analyte (even by 2–3 seconds), it may exit the "suppression zone" of a co-eluting interference while the analyte remains trapped in it. This leads to differential matrix effects , rendering the IS useless.

Visualization: The Co-Elution Risk

The following diagram illustrates the mechanism of Matrix Effect correction and the risk of retention time shifts.

MatrixEffect cluster_0 LC Separation (RPLC) cluster_1 ESI Source (Ionization) Analyte Analyte (Drug) Ionization Charge Competition Analyte->Ionization DIS Deuterated IS (D-IS) DIS->Analyte Isotope Effect: D-IS Elutes Earlier DIS->Ionization Matrix Interfering Matrix (e.g., Phospholipids) Matrix->Analyte Co-elutes Matrix->DIS Must Co-elute for Correction Matrix->Ionization Suppresses Ionization Signal Mass Spec Signal Ionization->Signal Corrected Ratio (If Co-eluting)

Figure 1: The mechanistic role of D-IS in correcting ion suppression. The red dashed line indicates the risk: if D-IS separates from the Analyte, it no longer experiences the same matrix interference.

Protocol: Validation of Deuterated Standards

To ensure the D-IS is functioning correctly, you must validate the Matrix Factor (MF) according to FDA/EMA guidelines. This protocol determines if the IS is accurately tracking the analyte's ionization efficiency.

Experimental Design: Post-Extraction Spike Method

This experiment isolates the ionization effect from the extraction recovery.

Reagents:

  • Set A (Neat Standards): Analyte + IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.

Step-by-Step Workflow:

  • Selection: Select 6 lots of blank matrix (e.g., plasma from 6 different donors) to account for biological variability.

  • Extraction: Process the blank matrix samples using the intended method (e.g., Protein Precipitation, SPE).

  • Spiking:

    • Reconstitute the Set B extracts with the Analyte/IS solution.

    • Prepare Set A at the same concentration in pure solvent.

  • Analysis: Inject both sets on LC-MS/MS.

Calculation Logic

Calculate the IS-Normalized Matrix Factor (IS-MF) for each lot.







Acceptance Criteria (FDA/EMA): The CV% of the IS-Normalized MF across the 6 lots must be ≤ 15% . If the IS is working, the Normalized MF should be close to 1.0, even if the absolute Matrix Factor is 0.5 (50% suppression).

Comparative Analysis: Analog vs. Deuterated vs. C

The choice of internal standard directly impacts the precision of PK data. The table below summarizes the trade-offs.

FeatureStructural AnalogDeuterated IS (

H)
Carbon-13 IS (

C)
Chemical Identity DifferentIdentical (Isotopologue)Identical (Isotopologue)
Retention Time Different (Separated)Shift Possible (2–5s earlier)Identical (Perfect Co-elution)
Matrix Correction Poor (Does not track suppression)Excellent (Tracks suppression)Perfect
Cost LowModerateHigh
Synthesis EasyModerate (H/D Exchange)Complex (Total Synthesis)
Risk High variability in PK dataIsotope Effect (Resolution)None
Case Study: Impact on PK Parameters

In a study quantifying a hydrophobic drug in hemolyzed plasma:

  • Analog IS: Resulted in a 40% error in

    
     due to ion suppression regions shifting during the run.
    
  • Deuterated IS: Corrected the suppression, reducing error to <5%, despite a 0.1 min retention shift.

Strategic Selection of Deuterated Standards

Not all deuterated standards are equal.[6][7][8] Poor design can lead to "label loss" or spectral interference.

Selection Rules
  • Non-Exchangeable Sites: Never place deuterium on acidic/basic groups (e.g., -OH, -NH2, -COOH).[1] These protons exchange with the solvent (H2O) instantly, removing the label.

    • Target: Deuterate the carbon backbone or stable aromatic rings.

  • Mass Difference (

    
    ): 
    
    • Small Molecules (<1000 Da): Minimum +3 Da .

    • Reason: To avoid signal contribution from the natural

      
      C isotopes (M+1, M+2) of the unlabeled analyte.
      
  • Isotopic Purity: Must be >98% to prevent "unlabeled" IS from contributing to the analyte signal (which causes positive bias at the Lower Limit of Quantitation - LLOQ).

Workflow for IS Selection

IS_Selection Start Select Candidate IS Check1 Are D-labels on Exchangeable Sites? (-OH, -NH) Start->Check1 Reject1 REJECT: Label Scrambling Risk Check1->Reject1 Yes Check2 Is Mass Shift >= +3 Da? Check1->Check2 No Reject2 REJECT: Isotopic Overlap Check2->Reject2 No Check3 Check Retention Time (Isotope Effect) Check2->Check3 Yes Warning WARNING: Optimize Gradient Check3->Warning Shift > 0.2 min Final VALIDATED IS Check3->Final Co-elutes Warning->Final

Figure 2: Decision tree for selecting a scientifically robust Deuterated Internal Standard.

Regulatory & Compliance (FDA/EMA)[10]

The use of SIL-IS is heavily endorsed by regulatory bodies for bioanalytical method validation (BMV).

  • FDA Bioanalytical Method Validation Guidance (2018): Explicitly recommends SIL-IS for LC-MS assays to control matrix variability.

  • ICH M10 (Harmonized Guideline): Requires that if a SIL-IS is not used, the matrix factor must be evaluated even more rigorously to prove the method is not susceptible to matrix effects.

  • Key Requirement: You must monitor the IS Response Plot across the entire run. A trend in IS response (e.g., drifting down over 100 injections) indicates system contamination or matrix accumulation, even if the Analyte/IS ratio remains acceptable.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[9][10] [Link]

  • ICH. (2019). M10 Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency.[9][11] [Link]

  • Wang, S., et al. (2007). The use of stable isotope-labeled internal standards in quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Gu, H., et al. (2014).
  • Waters Corporation. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

Sources

Exploratory

A Senior Scientist's Guide to Interpreting the Certificate of Analysis for 4-Hydroxy Propafenone-d5 HCl

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively understand and interpret the Certificate of Analysis (CoA) for 4-Hydroxy Propafenone-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively understand and interpret the Certificate of Analysis (CoA) for 4-Hydroxy Propafenone-d5 Hydrochloride. Moving beyond a simple checklist, we will explore the scientific rationale behind each analytical test, empowering you to assess the quality and suitability of this critical reagent for your research.

Introduction: The Compound and Its Dossier

Understanding 4-Hydroxy Propafenone-d5 HCl

Propafenone is a Class IC anti-arrhythmic agent used to manage cardiac arrhythmias.[1] Its therapeutic action is complicated by its extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[2][3] One of the major metabolic pathways is 5-hydroxylation, catalyzed by the polymorphic enzyme CYP2D6, which produces the active metabolite 5-hydroxypropafenone.[4][5] 4-Hydroxy Propafenone is another significant metabolite.

The "-d5" designation signifies that five hydrogen atoms (¹H) on the propyl group of the molecule have been replaced with their stable, non-radioactive isotope, deuterium (²H or D).[6][7] This isotopic labeling makes 4-Hydroxy Propafenone-d5 HCl an ideal internal standard for quantitative bioanalytical studies.[8] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), its chemical behavior is nearly identical to the endogenous (unlabeled) metabolite, but its increased mass allows it to be distinguished, ensuring accurate quantification in complex biological matrices like plasma or urine.[9][][11]

The Certificate of Analysis: A Mandate for Scientific Integrity

A Certificate of Analysis (CoA) is a batch-specific legal document that confirms a product meets its predetermined specifications.[12][13] For a complex reagent like an isotopically labeled internal standard, the CoA is not merely administrative paperwork; it is the foundation of experimental reproducibility and data integrity.[14] It provides verifiable proof of the material's identity, purity, and the precise level of isotopic enrichment—critical parameters that directly impact the accuracy of pharmacokinetic and drug metabolism studies.[12][15]

Deconstructing the CoA: A Validated, Section-by-Section Analysis

Section A: Identity and General Properties

This initial section provides the fundamental identifiers for the specific batch of material.

ParameterExample DataSignificance
Compound Name 4-Hydroxy Propafenone-d5 HydrochlorideUnambiguous name including the salt form and isotopic label.
CAS Number 1189863-32-8The Chemical Abstracts Service (CAS) registry number, a unique global identifier for this specific deuterated substance.[6]
Molecular Formula C₂₁H₂₃D₅ClNO₄Details the elemental composition, explicitly noting the five deuterium atoms.[6]
Molecular Weight 398.94 g/mol The calculated mass based on the isotopic composition, crucial for mass spectrometry.[6]
Batch/Lot Number XXXXXXA unique code that traces the product to a specific manufacturing run and its corresponding analytical data.[14]

Visualization: Chemical Structure of 4-Hydroxy Propafenone-d5 HCl

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase inject Inject into HPLC prep_mobile->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separation on C18 Column inject->separate detect UV/MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Sample 4-Hydroxy Propafenone-d5 HCl Sample MS_Analysis LC-HRMS Analysis Sample->MS_Analysis NMR_Analysis ¹H NMR Analysis Sample->NMR_Analysis MW_Confirm Confirm Molecular Weight (m/z = 363.26) MS_Analysis->MW_Confirm Final_ID Identity Confirmed Struct_Confirm Confirm Structure & Deuteration Sites NMR_Analysis->Struct_Confirm

Sources

Foundational

Advanced Safety &amp; Technical Guide: 4-Hydroxy Propafenone-d5 Hydrochloride

Document Type: Technical Whitepaper & Safety Protocol Compound: 4-Hydroxy Propafenone-d5 Hydrochloride (Deuterated Internal Standard) Target Audience: Bioanalytical Scientists, DMPK Researchers, and Laboratory Safety Off...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper & Safety Protocol Compound: 4-Hydroxy Propafenone-d5 Hydrochloride (Deuterated Internal Standard) Target Audience: Bioanalytical Scientists, DMPK Researchers, and Laboratory Safety Officers.

Core Directive & Compound Significance

This guide transcends the standard 16-section Safety Data Sheet (SDS). It is designed to provide a mechanistic understanding of 4-Hydroxy Propafenone-d5 Hydrochloride , a stable isotope-labeled metabolite used primarily as an internal standard in LC-MS/MS bioanalysis.

The Scientific Context

Propafenone is a Class Ic anti-arrhythmic agent.[1][2][3] Its metabolism is heavily dependent on CYP2D6 , leading to the formation of hydroxylated metabolites.[1][3] The "d5" variant contains five deuterium atoms, typically on the propyl chain or aromatic ring, increasing the molecular weight by +5 Da. This mass shift allows for precise differentiation from the endogenous (unlabeled) metabolite during mass spectrometry, compensating for matrix effects and ionization suppression.

Key Identifier:

  • Chemical Name: 4-Hydroxy Propafenone-d5 Hydrochloride[4][5]

  • CAS Number: 1189863-32-8 (Specific to the d5-HCl form)[4][5]

  • Role: Internal Standard (IS) for quantitation of Propafenone metabolites.

Physicochemical Profile

The following data characterizes the specific deuterated salt form. Note that the hydrochloride salt is hygroscopic and requires strict humidity control.

PropertySpecification
Molecular Formula C₂₁H₂₃D₅ClNO₄
Molecular Weight 398.94 g/mol
Appearance White to Off-White Solid
Solubility Methanol (Slightly), DMSO (Soluble), Water (Slightly)
Isotopic Purity ≥ 99% Deuterated forms (d1-d5)
Chemical Purity ≥ 98%
Salt Form Hydrochloride (HCl)
Storage -20°C (Desiccated, Amber Vial)

Technical Insight: The introduction of deuterium slightly alters the lipophilicity and pKa compared to the non-deuterated form (the "Isotope Effect"). While usually negligible in HPLC, high-resolution chromatography may show a slight retention time shift (1-2 seconds) between the d0 and d5 peaks.

Hazard Identification & Mechanistic Toxicology

While this compound is handled in milligram quantities, its pharmacological potency requires a "High Containment" approach. The toxicity profile is extrapolated from the parent compound, Propafenone, and its known metabolites.

Mechanism of Action (Toxicity Source)

4-Hydroxy Propafenone retains pharmacological activity similar to the parent drug. It acts by blocking the fast inward sodium current (INa) in cardiac tissues.

  • Primary Risk: Cardiotoxicity (Arrhythmia, Bradycardia).

  • Secondary Risk: Beta-adrenergic blockade (Bronchospasm).

GHS Classification (Extrapolated)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Visualizing the Metabolic & Toxicological Pathway

The following diagram illustrates the formation of the metabolite and its pharmacological targets.

PropafenoneMetabolism cluster_safety Toxicological Impact Propafenone Propafenone (Parent) CYP2D6 CYP2D6 (Liver Microsomes) Propafenone->CYP2D6 Oxidation Metabolite 4-Hydroxy Propafenone (Active Metabolite) CYP2D6->Metabolite Hydroxylation Target_Na Cardiac Na+ Channels (Arrhythmia Risk) Metabolite->Target_Na Inhibition (Ic) Target_Beta Beta-Adrenergic Receptors (Bradycardia Risk) Metabolite->Target_Beta Antagonism (Weak)

Caption: Metabolic activation of Propafenone via CYP2D6 yielding the 4-Hydroxy metabolite and its downstream pharmacological targets.[3][6]

Operational Handling & Containment Strategy

Researchers must treat 4-Hydroxy Propafenone-d5 HCl as a Potent Compound (OEB 3/4 equivalent) . The primary risk during handling is inhalation of dust during weighing or reconstitution.

A. Engineering Controls
  • Primary: All weighing of solid powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun (ionizer) before weighing. Deuterated standards are often expensive and static-prone; loss of material to the spatula is a financial and safety risk.

B. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if working outside a hood (not recommended).

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical safety goggles.

C. Reconstitution Protocol (Self-Validating)

To ensure analytical accuracy and safety, follow this "In-Vial" reconstitution method to minimize dust exposure.

  • Calculate: Determine the volume of solvent (e.g., Methanol) needed to achieve a 1 mg/mL stock solution.

  • Solvent Addition: Do not remove the powder. Inject the solvent directly into the original manufacturer's vial through the septum (if available) or carefully add to the open vial inside the hood.

  • Dissolution: Vortex for 30 seconds, then sonicate for 5 minutes. The HCl salt may require sonication to fully dissolve.

  • Verification: Inspect for clarity. Any turbidity indicates incomplete dissolution, which will ruin the calibration curve.

Analytical Application: The Internal Standard Workflow

Using 4-Hydroxy Propafenone-d5 HCl requires precise technique to avoid "Cross-Signal Contribution" (Crosstalk).

Critical Quality Attribute: Isotopic Contribution
  • The Risk: If the d5 standard contains traces of d0 (unlabeled), it will cause a false positive in the analyte channel.

  • The Check: Inject a "Blank + IS" sample. Monitor the transition for the unlabeled analyte.

    • Acceptance Criteria: The interference peak in the analyte channel must be < 20% of the Lower Limit of Quantitation (LLOQ).

Workflow Diagram: Internal Standard Spiking

IS_Workflow Stock d5-Stock Solution (1 mg/mL in MeOH) Working Working IS Solution (e.g., 100 ng/mL) Stock->Working Dilution Precipitation Protein Precipitation (Add IS + Acetonitrile) Working->Precipitation Spike Fixed Volume Sample Biological Sample (Plasma/Serum) Sample->Precipitation Centrifuge Centrifugation (13,000 rpm, 10 min) Precipitation->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Inject Supernatant

Caption: Step-by-step bioanalytical workflow for spiking the deuterated internal standard into biological matrices.

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate sodium channel blockade effects.

ScenarioImmediate ActionMedical Context
Inhalation Move to fresh air. Oxygen if breathing is difficult.Monitor for bronchospasm.
Skin Contact Wash with soap/water for 15 mins.Lipophilic compound; transdermal absorption is possible.
Eye Contact Rinse cautiously with water for 15 mins.Mechanical irritation vs. chemical injury.
Ingestion Do NOT induce vomiting. Rinse mouth.Risk of rapid cardiac onset (QRS widening).

Firefighting Measures:

  • Use water spray, alcohol-resistant foam, or dry chemical.

  • Warning: Combustion produces toxic fumes: Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

References

  • Pharmaffiliates. (2024). 4-Hydroxy Propafenone-d5 Hydrochloride - Product Data and CAS 1189863-32-8.[4][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Propafenone Hydrochloride. Retrieved from [Link]

  • Siddoway, L. A., et al. (1987). Polymorphism of Propafenone Metabolism and Disposition in Man: Clinical and Pharmacokinetic Consequences. Circulation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Gold Standard in Bioanalysis: A Guide to 4-Hydroxy Propafenone-d5 Hydrochloride as an Internal Standard

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the pursuit of precision and accuracy is paramount. The reliability of liquid chromatography-tandem mass spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the pursuit of precision and accuracy is paramount. The reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data, the benchmark for sensitivity and selectivity, is critically dependent on the effective mitigation of analytical variability. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Hydroxy Propafenone-d5 Hydrochloride as a stable isotope-labeled internal standard for the accurate quantification of 4-Hydroxy Propafenone, a major active metabolite of the antiarrhythmic drug Propafenone.

The Principle of Isotope Dilution Mass Spectrometry

The cornerstone of quantitative analysis using stable isotope-labeled internal standards is the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard, such as 4-Hydroxy Propafenone-d5, is a version of the analyte where one or more hydrogen atoms have been replaced by its heavier, non-radioactive isotope, deuterium (²H).[1] This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and ionization.[2]

By introducing a known amount of the deuterated standard into a sample at the very beginning of the preparation process, it acts as a perfect mimic for the analyte. Any loss of the analyte during sample processing or variations in instrument response will be mirrored by the internal standard. This allows for accurate correction of these variabilities, leading to highly precise and reliable quantification.

Propafenone and its Metabolism

Propafenone is a Class IC antiarrhythmic agent used to manage supraventricular and ventricular arrhythmias.[3] It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2. The main metabolic pathways are 5-hydroxylation and N-dealkylation.[4] The 4-hydroxylation pathway also contributes to its metabolism. The resulting metabolite, 4-Hydroxy Propafenone, is pharmacologically active and its concentration in biological matrices is a critical parameter in pharmacokinetic and drug monitoring studies.

Application Protocol: Quantification of 4-Hydroxy Propafenone in Human Plasma

This protocol outlines a robust and sensitive LC-MS/MS method for the simultaneous quantification of Propafenone and its metabolite, 4-Hydroxy Propafenone, in human plasma using 4-Hydroxy Propafenone-d5 Hydrochloride as the internal standard.

Materials and Reagents
  • Analytes: Propafenone Hydrochloride, 4-Hydroxy Propafenone Hydrochloride

  • Internal Standard: 4-Hydroxy Propafenone-d5 Hydrochloride

  • Reagents: HPLC-grade methanol, acetonitrile, formic acid, ammonium formate, and Milli-Q or equivalent purified water.

  • Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Separately prepare stock solutions of Propafenone HCl, 4-Hydroxy Propafenone HCl, and 4-Hydroxy Propafenone-d5 HCl in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Propafenone and 4-Hydroxy Propafenone stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of 4-Hydroxy Propafenone-d5 HCl (e.g., 100 ng/mL) in acetonitrile containing 1% formic acid.

Sample Preparation: Hybrid Solid-Phase Extraction (SPE) - Phospholipid Removal

This method utilizes a combination of protein precipitation and phospholipid removal for a clean sample extract, which is crucial for minimizing matrix effects and ensuring method robustness.[3]

  • To 100 µL of plasma sample (blank, calibration standard, or study sample), add 300 µL of the internal standard working solution (in 1% formic acid in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Transfer the 400 µL mixture to a Hybrid SPE-Phospholipid removal cartridge.

  • Apply positive pressure or vacuum to pass the sample through the cartridge.

  • Collect the filtrate for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography (LC)

ParameterCondition
Column Gemini C18, 75 x 4.6 mm, 3.0 µm
Mobile Phase Isocratic: 20% 10mM Ammonium Formate (pH 3.0 with formic acid) and 80% Methanol
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Run Time Approximately 4 minutes

Mass Spectrometry (MS)

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions and Parameters

AnalyteParent Ion (m/z)Product Ion (m/z)Collision Energy (V)
Propafenone342.2116.127
4-Hydroxy Propafenone358.2116.131
4-Hydroxy Propafenone-d5 (Internal Standard) 363.2 121.1 31

Note: The MRM transition for 4-Hydroxy Propafenone-d5 is an educated estimation based on the fragmentation pattern of Propafenone and its deuterated analog. The d5 label is typically on the propyl group, leading to a +5 Da shift in the fragment ion containing this group. This should be confirmed experimentally during method development.

Method Validation

The developed bioanalytical method must be validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A typical range for Propafenone could be 0.50-500.00 ng/mL and for 4-Hydroxy Propafenone 0.25-250.00 ng/mL.[3]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation

The concentration of 4-Hydroxy Propafenone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (4-Hydroxy Propafenone-d5). This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Workflow and Pathway Visualization

To visually represent the experimental and logical flow, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P Plasma Sample (100 µL) IS Add IS Working Solution (4-Hydroxy Propafenone-d5 in ACN) P->IS Vortex1 Vortex (Protein Precipitation) IS->Vortex1 SPE Hybrid SPE-Phospholipid Removal Vortex1->SPE Filtrate Collect Filtrate SPE->Filtrate LC LC Separation (Gemini C18) Filtrate->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quant Quantify Unknowns CalCurve->Quant

Caption: Experimental workflow for the quantification of 4-Hydroxy Propafenone.

G Propafenone Propafenone Metabolism Hepatic Metabolism (CYP2D6, CYP3A4, CYP1A2) Propafenone->Metabolism Metabolite1 5-Hydroxy Propafenone (Active) Metabolism->Metabolite1 Metabolite2 4-Hydroxy Propafenone (Active) Metabolism->Metabolite2 Metabolite3 Norpropafenone (Active) Metabolism->Metabolite3

Caption: Simplified metabolic pathway of Propafenone.

Conclusion

The use of 4-Hydroxy Propafenone-d5 Hydrochloride as an internal standard provides a robust and reliable method for the quantitative analysis of 4-Hydroxy Propafenone in biological matrices. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variability during sample preparation and analysis, a critical requirement for high-quality data in regulated bioanalysis. The protocol described herein, when fully validated, offers a sensitive and high-throughput solution for pharmacokinetic studies and therapeutic drug monitoring of Propafenone and its active metabolites.

References

  • Seshagiri Rao J. V. L. N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma and its application to a clinical pharmacokinetic study. Der Pharmacia Lettre, 7(4), 122-128. Available at: [Link]

  • Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Biomedical Chromatography, 31(10). Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxy Propafenone-d5 Hydrochloride. Retrieved February 18, 2026, from [Link]

  • Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Available at: [Link]

  • Veeprho. (n.d.). Propafenone-D5 (HCl Salt). Retrieved February 18, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. Available at: [Link]

Sources

Application

Application Note: Quantitative Bioanalysis of 4-Hydroxy Propafenone using Deuterated Internal Standard (d5-HCl)

Executive Summary & Scope This Application Note details the protocol for the quantitative determination of 4-Hydroxy Propafenone in biological matrices (plasma/serum) using 4-Hydroxy Propafenone-d5 HCl as the stable isot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the protocol for the quantitative determination of 4-Hydroxy Propafenone in biological matrices (plasma/serum) using 4-Hydroxy Propafenone-d5 HCl as the stable isotope-labeled internal standard (SIL-IS).

While 5-Hydroxy Propafenone is the primary active metabolite in humans (mediated by CYP2D6), 4-Hydroxy Propafenone is a significant metabolite in rodent models (preclinical toxicology/PK) and a minor metabolite/impurity in human profiles. Due to the structural isomerism between 4-hydroxy and 5-hydroxy forms, this protocol emphasizes chromatographic resolution to prevent cross-interference, ensuring data integrity for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Key Application Areas:

  • Preclinical Pharmacokinetics (Rat/Mouse).

  • Metabolic Stability Profiling.

  • Isomer-specific Quantitation in Clinical Samples.

Material Specifications & Chemical Logic

The selection of the d5-labeled hydrochloride salt is deliberate. The d5 labeling usually occurs on the phenyl ring, providing a mass shift of +5 Da, which is sufficient to avoid isotopic overlap (cross-talk) with the analyte's natural isotopes (M+0, M+1, M+2). The HCl salt form ensures better aqueous solubility during stock preparation compared to the free base.

Table 1: Analyte & Internal Standard Properties
PropertyAnalyte (4-Hydroxy Propafenone)Internal Standard (4-Hydroxy Propafenone-d5 HCl)
CAS Number 93885-22-4 (Free base)1189863-32-8
Molecular Formula C21H27NO4C21H23D5ClNO4
Molecular Weight ~357.44 g/mol ~398.94 g/mol (Salt) / ~362.47 (Free Base eq.)
Function Target AnalyteCorrection for matrix effect, recovery, and injection variability
Storage -20°C (Desiccated)-20°C (Desiccated), Protect from light

Experimental Workflow Visualization

The following diagram outlines the critical path from sample extraction to data regression. Note the specific checkpoint for Isomer Separation , which is critical for this specific assay.

BioanalyticalWorkflow Start Biological Sample (Plasma/Serum) IS_Add Add IS: 4-OH-Propafenone-d5 (Normalizes Extraction/Ionization) Start->IS_Add Precip Protein Precipitation (PPT) Reagent: Cold Acetonitrile IS_Add->Precip Mix Vortex 30s Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Precip->Centrifuge Supernatant Supernatant Transfer & Dilution (Mobile Phase) Centrifuge->Supernatant LC_Sep LC Separation (Critical: Resolve 4-OH vs 5-OH Isomers) Supernatant->LC_Sep Inject 5-10 µL MS_Det MS/MS Detection (ESI+) MRM Mode LC_Sep->MS_Det Data Data Processing (Area Ratio: Analyte/IS) MS_Det->Data

Figure 1: End-to-end bioanalytical workflow emphasizing the critical isomer separation step.

Detailed Experimental Protocols

Protocol 1: Standard & QC Preparation

Objective: Create stable calibration standards. Expert Insight: The d5-IS must be added at a concentration near the geometric mean of the calibration curve to ensure consistent response ratios.

  • Stock Solutions (1.0 mg/mL):

    • Dissolve 1.0 mg of 4-Hydroxy Propafenone-d5 HCl in 1.0 mL of Methanol (MeOH).

    • Correction Factor: Multiply weighed mass by (MW_FreeBase / MW_Salt) if the certificate of analysis (CoA) lists purity as salt.

  • Working Internal Standard (WIS):

    • Dilute Stock to 50 ng/mL in 50:50 Methanol:Water.

    • Stability Check: Prepare fresh weekly or validate stability for 1 month at 4°C.

  • Calibration Standards (CS):

    • Prepare serial dilutions of the unlabeled analyte in the matched biological matrix (e.g., blank rat plasma).

    • Range: 1.0 ng/mL to 1000 ng/mL (Typical linear range for Propafenone metabolites).

Protocol 2: Sample Preparation (Protein Precipitation)

Objective: Maximize recovery while minimizing phospholipid suppression. Why PPT? Propafenone and its metabolites are moderately lipophilic. Solid Phase Extraction (SPE) is cleaner but PPT is faster and often sufficient for preclinical PK limits of quantitation (LOQ).

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of WIS (50 ng/mL 4-OH-Propafenone-d5). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Mechanism: ACN precipitates plasma proteins; acid disrupts protein binding.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial.

  • Dilution: Add 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match the initial mobile phase composition (prevents peak broadening).

Protocol 3: LC-MS/MS Conditions

Objective: Isomeric separation of 4-Hydroxy and 5-Hydroxy Propafenone. Critical Parameter: Generic C18 gradients may co-elute isomers. Use a Phenyl-Hexyl or high-efficiency C18 column with a slower gradient.

ParameterSettingRationale
Column Phenomenex Kinetex Biphenyl or Waters BEH C18 (2.1 x 100 mm, 1.7 µm)Biphenyl phase offers superior selectivity for aromatic isomers (4-OH vs 5-OH).
Mobile Phase A Water + 2 mM Ammonium Formate + 0.1% Formic AcidBuffering at pH ~3.5 stabilizes ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Gradient 0-1 min: 20% B1-5 min: 20% -> 60% B5-6 min: 95% B (Wash)6.1 min: 20% B (Re-equilibrate)Shallow gradient (1-5 min) ensures separation of isomers.
Injection Vol 5 µLPrevent column overload.

MS/MS Transitions (ESI Positive):

  • Analyte (4-OH Propafenone): m/z 358.2 → 116.1 (Quant), 358.2 → 98.1 (Qual).

  • IS (4-OH Propafenone-d5): m/z 363.2 → 116.1 (Quant).

  • Note: The fragment 116.1 is characteristic of the propafenone side chain, which remains unlabeled. If the d5 label is on the aromatic ring, the parent mass shifts (+5), but the side-chain fragment may remain the same or shift depending on the exact deuteration pattern. Verify the d5 position in your specific lot. If the d5 is on the propyl-amine chain, the fragment will shift.

Method Validation (FDA/EMA Guidelines)

To ensure "Trustworthiness," the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).[1]

Table 2: Validation Parameters & Acceptance Criteria
ParameterProcedureAcceptance Criteria (FDA 2018)
Selectivity Analyze 6 blank plasma lots (including lipemic/hemolyzed).Interference < 20% of LLOQ response; < 5% of IS response.
Linearity Run calibration curve (min 6 non-zero points).r² > 0.99; Back-calculated conc. within ±15% (±20% at LLOQ).
Accuracy & Precision QC samples (LLOQ, Low, Mid, High) in 5 replicates over 3 runs.Mean accuracy ±15% (±20% at LLOQ); CV < 15%.
Matrix Effect Compare post-extraction spike vs. neat solution.Matrix Factor (MF) CV < 15% across 6 lots. IS-normalized MF should be ~1.0.
Isomer Specificity Inject mixture of 4-OH and 5-OH Propafenone standards.Baseline resolution (Rs > 1.5) required between isomers.

Expert Troubleshooting & Insights

1. Isotopic Contribution (Cross-talk):

  • Issue: High concentrations of the analyte (Upper Limit of Quantification, ULOQ) may contribute to the IS channel if the isotopic distribution is wide.

  • Solution: Check the "M+5" abundance of the native analyte. It is usually negligible. However, ensure the IS purity contains < 0.5% of unlabeled (d0) compound to prevent false analyte signals in blank samples.

2. Isomer Co-elution:

  • Issue: 4-OH and 5-OH Propafenone have identical precursors and product ions.

  • Diagnosis: If you see a "shoulder" on your peak or shifting retention times in patient samples vs. standards.

  • Fix: Switch to a Biphenyl or Phenyl-Hexyl column. The pi-pi interactions differ between the isomers, providing better separation than standard C18.

3. Carryover:

  • Issue: Propafenone is "sticky" due to its lipophilicity.

  • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[3][4][5][6][7] Journal of Chromatographic Science, 55(9), 911–917.[5] Retrieved from [Link]

  • Russak, E. M., et al. (2019).[8][9] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[8] (Cited for context on deuterated IS behavior).

Sources

Method

HPLC Method for Hydroxy-Propafenone Analysis (5-OH &amp; 4-OH)

Abstract This application note details a high-performance liquid chromatography (HPLC) protocol for the quantification of 5-Hydroxypropafenone (5-OHP) , the primary active metabolite of propafenone, with specific provisi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-performance liquid chromatography (HPLC) protocol for the quantification of 5-Hydroxypropafenone (5-OHP) , the primary active metabolite of propafenone, with specific provisions for resolving the isomeric 4-Hydroxypropafenone (4-OHP) . While 5-OHP is the standard marker for CYP2D6 metabolic activity in clinical pharmacokinetics, 4-OHP exists as a minor isomer and structural analogue often used in deuterated forms for mass spectrometry. This guide provides two validated workflows: a robust HPLC-UV method for pharmaceutical/quality control applications and a high-sensitivity LC-MS/MS method for biological fluid analysis (plasma/serum).

Introduction & Scientific Context

The Metabolic Landscape

Propafenone is a Class IC anti-arrhythmic agent metabolized extensively by the liver. The primary metabolic pathway involves CYP2D6 , which hydroxylates the phenyl ring to form 5-Hydroxypropafenone . This metabolite is pharmacologically active and equipotent to the parent drug as a sodium channel blocker.

  • 5-Hydroxypropafenone (5-OHP): The major metabolite. Its formation is genetically determined (CYP2D6 polymorphism). Poor Metabolizers (PM) fail to form this metabolite, leading to propafenone accumulation.

  • 4-Hydroxypropafenone (4-OHP): A structural isomer. Often used as a stable isotope-labeled internal standard (e.g., 4-Hydroxypropafenone-d5) in bioanalysis due to its similar retention behavior but distinct mass fragmentation. In non-labeled forms, it requires chromatographic resolution from 5-OHP to prevent co-elution errors.

Analytical Strategy
  • Challenge: The structural similarity between the parent drug, 5-OHP, and 4-OHP requires high-efficiency stationary phases for baseline resolution.

  • Solution: A C18 reversed-phase chemistry with a carefully pH-controlled mobile phase (pH 3.0–3.5) suppresses silanol ionization, sharpening the peaks of these basic amines.

Method Development & Optimization

Column Selection
  • Primary Choice: C18 (Octadecylsilane) with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Gemini C18).

  • Rationale: Propafenone and its metabolites are basic compounds. End-capping reduces peak tailing caused by interaction with residual silanol groups on the silica support.

Mobile Phase Chemistry
  • Buffer: Ammonium Formate or Potassium Phosphate (pH 3.0–3.5).

    • Why? Acidic pH ensures the amine groups are fully protonated (ionized), preventing mixed-mode retention that causes tailing.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peak shape for phenylpropanones.

Experimental Protocols

Protocol A: HPLC-UV (Pharmaceutical & High-Concentration Analysis)

Best for: Quality Control, Dissolution Studies, Urine Analysis.

Chromatographic Conditions
ParameterSetting
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile Isocratic Ratio:[1][2] 60:40 (Buffer:ACN)
Flow Rate 1.0 mL/min
Detection UV @ 248 nm (Secondary: 214 nm for higher sensitivity)
Temperature 30°C
Injection Volume 20 µL
Run Time ~15 minutes
System Suitability Criteria
  • Resolution (Rs): > 2.0 between Propafenone and 5-OHP.

  • Tailing Factor: < 1.5 for all peaks.

  • Theoretical Plates: > 5000.

Protocol B: LC-MS/MS (Bioanalysis - Plasma/Serum)

Best for: Pharmacokinetics (PK), Therapeutic Drug Monitoring (TDM).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The "Gold Standard" for cleanliness.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Internal Standard: Add 20 µL of Propafenone-d5 or 4-Hydroxypropafenone-d5 (100 ng/mL).

  • Alkalinization: Add 50 µL of 1M NaOH (pH > 10) to suppress ionization and drive analytes into the organic phase.

  • Extraction: Add 3 mL of n-Hexane:Ethyl Acetate (80:20 v/v) . Vortex for 2 min.

  • Separation: Centrifuge at 4000 rpm for 10 min.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase.

LC-MS/MS Conditions
ParameterSetting
Column C18 UHPLC (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-4 min: 10%→90% B; 4-5 min: 90% B
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode (+ve)
MRM Transitions (Mass Spectrometry)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propafenone 342.2116.125
5-Hydroxypropafenone 358.2116.128
4-Hydroxypropafenone 358.2116.1Requires chromatographic separation from 5-OHP

Visualization of Workflows

Figure 1: Propafenone Metabolic Pathway

Visualizing the formation of the target analyte via CYP2D6.

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Enzyme) Propafenone->CYP2D6 CYP3A4 CYP3A4/1A2 (Enzyme) Propafenone->CYP3A4 FiveOH 5-Hydroxypropafenone (Active Metabolite) CYP2D6->FiveOH Hydroxylation NorProp N-Desalkylpropafenone (Norpropafenone) CYP3A4->NorProp N-Dealkylation

Caption: Major hepatic metabolic pathways of Propafenone. 5-Hydroxypropafenone is formed exclusively via CYP2D6.

Figure 2: Sample Preparation Workflow (LLE)

Step-by-step logic for extracting basic drugs from plasma.

LLE_Workflow cluster_chem Chemistry Logic Start Plasma Sample (200 µL) IS Add Internal Standard (Propafenone-d5) Start->IS Base Alkalinization (pH > 10) Add 1M NaOH IS->Base Extract Add Organic Solvent (Hexane:Ethyl Acetate 80:20) Base->Extract Base->Extract Un-ionizes amine for extraction Vortex Vortex & Centrifuge (Partitioning) Extract->Vortex Sep Collect Organic Layer (Top Phase) Vortex->Sep Dry Evaporate to Dryness (N2 at 40°C) Sep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for basic drugs like Propafenone to maximize recovery.

Critical "Expert Insights"

The Isomer Trap (4-OH vs. 5-OH)

Researchers must be vigilant regarding the 4-Hydroxy isomer. In many commercial "Hydroxypropafenone" standards, the position of the hydroxyl group must be verified.

  • Mass Spectrometry Warning: Both 4-OH and 5-OH have the same precursor (m/z 358.2) and major product ions (m/z 116.1). Mass spectrometry alone cannot distinguish them.

  • Chromatographic Resolution: If you suspect the presence of 4-OH (e.g., using it as an internal standard), you must ensure your gradient elutes them at slightly different times. 5-OH typically elutes slightly earlier than propafenone on C18, while 4-OH elution depends on the specific steric hindrance of the column stationary phase.

Stability
  • Light Sensitivity: Propafenone and its metabolites are light-sensitive. Perform all extraction steps under low light or using amber glassware.

  • Storage: Plasma samples are stable at -20°C for 30 days. Reconstituted extracts should be injected within 24 hours (keep autosampler at 4°C).

References

  • Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by HPLC. Arzneimittelforschung. (1984). Describes the foundational LLE extraction at pH 9.

  • Highly sensitive UHPLC–MS/MS method for the simultaneous estimation of propafenone and its metabolites. Journal of Chromatography B. (2017). Details the MS/MS transitions and mobile phase optimization.

  • Propafenone Metabolism and Metabolites: A Technical Guide. BenchChem. Overview of CYP2D6 pathways and metabolite structures.

  • USP Monograph: Propafenone Hydrochloride. USP-NF. Standard UV detection methods for pharmaceutical formulations.

Sources

Application

Application Note: High-Precision Metabolic Profiling of Propafenone Using 4-Hydroxy Propafenone-d5 Hydrochloride

[1] Executive Summary This technical guide details the application of 4-Hydroxy Propafenone-d5 Hydrochloride in the study of Propafenone metabolism.[1] Propafenone is a Class IC antiarrhythmic agent with a narrow therape...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the application of 4-Hydroxy Propafenone-d5 Hydrochloride in the study of Propafenone metabolism.[1] Propafenone is a Class IC antiarrhythmic agent with a narrow therapeutic index and complex pharmacokinetics governed by CYP2D6 polymorphism.[1][2]

While 5-hydroxypropafenone is the canonical major metabolite in humans, the 4-hydroxy isomer represents a specific regioselective pathway or impurity profile that requires precise discrimination.[1] This guide focuses on using the deuterated (d5) analog as a Stable Isotope-Labeled Internal Standard (SIL-IS) or as a tracer to distinguish metabolic pathways, correct for matrix effects in LC-MS/MS, and ensure rigorous quantification in polymorphic patient populations.[1]

Chemical Profile & Handling

Compound: 4-Hydroxy Propafenone-d5 Hydrochloride Role: Internal Standard (IS) / Regioselective Tracer Chemical Structure Context: Propafenone undergoes hydroxylation on the phenyl ring.[1] The "d5" label is typically incorporated into the propyl side chain or the phenyl ring to provide a mass shift of +5 Da relative to the unlabeled analyte.

PropertySpecification
Molecular Formula C21H23D5ClNO4 (Salt form)
Molecular Weight ~398.94 g/mol (varies by specific d-substitution)
Solubility Soluble in Methanol, DMSO, and Ethanol.[1] Slightly soluble in water.[1][3][4]
Stability Hygroscopic.[1] Store at -20°C. Solutions in methanol stable for 1 month at -20°C.
Isotopic Purity Typically ≥ 99% deuterated forms.[1]

Critical Handling Note: Deuterium exchange can occur at acidic pH if the label is in a labile position.[1] Always use fresh buffers and avoid prolonged exposure to strong acids during extraction.[1]

Metabolic Context & Pathway Visualization

Propafenone metabolism is highly sensitive to CYP2D6 activity.[1][2][3]

  • Extensive Metabolizers (EM): Rapidly form 5-hydroxypropafenone.[1]

  • Poor Metabolizers (PM): Accumulate parent drug; alternative pathways (N-depropylation via CYP3A4) become prominent.[1]

  • 4-Hydroxy Isomer: Often studied to determine regioselectivity of CYP enzymes or as a structural analog for 5-hydroxypropafenone when the specific 5-OH-d5 standard is unavailable or cost-prohibitive.[1]

Diagram 1: Propafenone Metabolic Pathways & Isomerism

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Major) Propafenone->CYP2D6 CYP3A4 CYP3A4/1A2 Propafenone->CYP3A4 FiveOH 5-Hydroxypropafenone (Major Active Metabolite) CYP2D6->FiveOH Aromatic Hydroxylation (Position 5) FourOH 4-Hydroxypropafenone (Minor Isomer/Target) CYP2D6->FourOH Regioselective Hydroxylation (Position 4) NDepropyl N-Depropylpropafenone CYP3A4->NDepropyl N-Dealkylation IS_Standard 4-Hydroxy Propafenone-d5 (Internal Standard) IS_Standard->FiveOH Surrogate IS (Check Retention Time) IS_Standard->FourOH Quantification Reference (Mass Shift +5)

Caption: Metabolic divergence of Propafenone. The d5-standard is used to quantify the hydroxy-metabolites, correcting for ionization variability.[1]

Application Protocol: LC-MS/MS Quantitation[1][6][7][8][9][10][11]

This protocol describes the use of 4-Hydroxy Propafenone-d5 as an Internal Standard (IS) to quantify hydroxy-propafenone metabolites in human plasma.[1]

A. Method Principle

Stable Isotope Dilution Assay (SIDA): The d5-labeled standard co-elutes (or elutes very close) to the analyte.[1] It experiences the same matrix suppression/enhancement in the electrospray ionization (ESI) source, providing automatic correction for extraction efficiency and instrument drift.

B. Sample Preparation (Protein Precipitation)

Rationale: Propafenone and its metabolites are moderately lipophilic.[1] Protein precipitation (PPT) is faster than SPE and sufficient for modern triple-quadrupole sensitivity.[1]

  • Stock Preparation:

    • Dissolve 4-Hydroxy Propafenone-d5 HCl in Methanol to 1 mg/mL.[1]

    • Prepare a Working IS Solution at 100 ng/mL in 50% Methanol.

  • Plasma Extraction:

    • Aliquot 50 µL of plasma (Patient/Animal) into a 1.5 mL tube.

    • Add 20 µL of Working IS Solution (4-OH-Propafenone-d5).

    • Add 200 µL of Ice-cold Acetonitrile (containing 0.1% Formic Acid). Acidification helps stabilize the phenol group.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on C18 columns).

C. LC-MS/MS Conditions[1][6][9][10][11]
ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50 mm, 1.7 µmHigh resolution to separate 4-OH and 5-OH isomers.[1]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium buffers improve ionization of protonated amines.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.[1]
Gradient 10% B to 90% B over 3.0 min.Fast elution while retaining polar metabolites.[1]
Flow Rate 0.4 mL/minOptimal for ESI efficiency.[1]
Ionization ESI Positive Mode (+ve)Propafenone is a basic amine; protonates easily [M+H]+.
D. MRM Transitions (Mass Spectrometry)

Note: Exact transitions depend on where the deuterium label is located. The values below assume a standard mass shift.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Hydroxy Propafenone 358.298.125
4-Hydroxy Propafenone 358.298.125
4-OH-Propafenone-d5 (IS) 363.2 98.1 (or d-shifted fragment)25

Technical Tip: If the d5 label is on the propyl chain, the product ion (often the propyl-amine fragment) may also shift to ~103 m/z. Always run a product ion scan (MS2) on your specific d5 standard batch to confirm the dominant fragment.

Protocol: Isomer Differentiation (4-OH vs 5-OH)

A critical challenge in Propafenone metabolism is distinguishing the specific position of hydroxylation.

The Challenge: 4-Hydroxy and 5-Hydroxy propafenone are isobaric (same mass, m/z 358).[1] Mass spectrometry alone cannot distinguish them.[1] The Solution: Chromatographic separation.[1][5][6][7][8]

  • Inject Pure Standards: Inject "4-Hydroxy Propafenone-d5" and unlabeled "5-Hydroxy Propafenone" separately.

  • Optimize Gradient: Adjust the gradient slope (e.g., flatten the gradient at 30-40% B) until the two peaks are baseline resolved.

  • Co-elution Check: The d5-standard should elute at the exact same time (or slightly earlier due to the deuterium isotope effect) as the unlabeled 4-hydroxy isomer, but distinct from the 5-hydroxy isomer.

  • Validation: If the d5-standard elutes at 2.5 min and the major metabolite in patient plasma elutes at 2.8 min, you have confirmed the patient metabolite is likely the 5-OH, and the 4-OH is absent or minor.[1]

Diagram 2: Analytical Workflow

LCMSWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Microsomes) Spike Spike IS: 4-OH-Propafenone-d5 Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge LC UHPLC Separation (Differentiate Isomers) Centrifuge->LC MS Triple Quad MS (MRM Mode) LC->MS ESI+ Data Data Processing (IS Normalization) MS->Data Ratio (Analyte/d5)

Caption: Step-by-step workflow for high-sensitivity quantitation using d5-internal standard.

References

  • Propafenone Metabolism & CYP2D6: Source: National Institutes of Health (NIH) - Medical Genetics Summaries.[1] Title: Propafenone Therapy and CYP2D6 Genotype.[1][2][3][9] URL:[Link]

  • LC-MS/MS Methodology for Propafenone: Source: Journal of Chromatographic Science (Oxford Academic). Title: Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone.[1][5][6][7][8][10] URL:[Link]

  • Chemical Structure & Properties: Source: PubChem (NIH).[1] Title: 5-Hydroxypropafenone (Major Metabolite Reference).[1][2][3][8][11] URL:[Link]

Sources

Method

Analytical Methods for Propafenone Quantification: Application Note &amp; Protocols

This guide details the analytical quantification of Propafenone, a Class 1C anti-arrhythmic agent, prioritizing the specific needs of bioanalytical researchers and formulation scientists. Abstract Propafenone (PPF) is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical quantification of Propafenone, a Class 1C anti-arrhythmic agent, prioritizing the specific needs of bioanalytical researchers and formulation scientists.

Abstract

Propafenone (PPF) is a lipophilic, basic drug (pKa ~9.[1]3) subject to extensive first-pass metabolism (CYP2D6).[2] Accurate quantification in biological matrices requires navigating its cationic nature and separating it from active metabolites like 5-hydroxypropafenone (5-OHP). This guide presents two validated workflows: a robust HPLC-UV method for pharmaceutical quality control and high-concentration monitoring, and a high-sensitivity LC-MS/MS protocol for pharmacokinetic (PK) profiling in plasma.

Part 1: Sample Preparation & Physicochemical Strategy

The Physicochemical Logic
  • Basicity (pKa 9.27): Propafenone exists as a cation at physiological pH. To extract it into an organic solvent (Liquid-Liquid Extraction), the sample pH must be adjusted to >10 (alkaline) to suppress ionization and increase logP.

  • Lipophilicity (LogP ~3.5): Once neutralized, PPF partitions readily into non-polar solvents like tert-butyl methyl ether (TBME) or Ethyl Acetate.

Workflow Selection (Decision Matrix)
  • Choose Protein Precipitation (PP) if: Sensitivity requirements are moderate (>10 ng/mL) and throughput is critical.

  • Choose Liquid-Liquid Extraction (LLE) if: Sensitivity requirements are high (<1 ng/mL) or mass spec matrix effects (phospholipids) must be minimized.

DOT Diagram: Sample Preparation Logic

SamplePrep Start Biological Sample (Plasma/Serum) Decision Sensitivity Requirement? Start->Decision PP_Route Protein Precipitation (PP) (>10 ng/mL) Decision->PP_Route Moderate LLE_Route Liquid-Liquid Extraction (LLE) (<1 ng/mL) Decision->LLE_Route High (Trace) PP_Step1 Add 4:1 Methanol/Acetonitrile (containing IS) PP_Route->PP_Step1 PP_Step2 Vortex & Centrifuge (10,000g, 10 min) PP_Step1->PP_Step2 PP_Final Inject Supernatant PP_Step2->PP_Final LLE_Step1 Alkalinization Add 100µL 1M NaOH or Ammonia (Target pH > 10) LLE_Route->LLE_Step1 LLE_Step2 Extraction Add 2mL TBME or Ethyl Acetate LLE_Step1->LLE_Step2 LLE_Step3 Phase Separation Freeze/Centrifuge -> Evaporate Organic Layer LLE_Step2->LLE_Step3 LLE_Final Reconstitute in Mobile Phase LLE_Step3->LLE_Final

Figure 1: Decision tree for sample preparation based on sensitivity needs and matrix complexity.

Part 2: Method 1 - HPLC-UV (QC & Therapeutic Monitoring)

Best for: Quality control, formulation stability testing, and routine therapeutic drug monitoring (TDM) where LLOQ ~10-20 ng/mL is acceptable.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Eclipse XDB-C18 or Phenomenex Luna), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : 10mM Ammonium Acetate Buffer (70:30 v/v).[3]

    • Note: Adjust buffer pH to 3.5 using glacial acetic acid to improve peak shape (suppresses silanol interactions).

  • Flow Rate: 1.0 mL/min (Isocratic).[3][4]

  • Detection: UV Absorbance at 248 nm (Secondary max) or 210 nm (Primary max, less specific). 248 nm is preferred for biological samples to reduce background noise.

  • Temperature: 30°C.

  • Injection Volume: 20–50 µL.

Protocol Steps
  • Stock Preparation: Dissolve 10 mg Propafenone HCl in 10 mL Methanol (1 mg/mL).

  • Internal Standard (IS): Use Verapamil or Amlodipine (5 µg/mL). Avoid using structural analogs that co-elute in isocratic runs.

  • System Suitability: Inject the standard 6 times.

    • Requirement: RSD < 2% for peak area; Tailing factor < 1.5.

  • Run: Propafenone typically elutes at 4–6 minutes; IS at 7–9 minutes.

Part 3: Method 2 - LC-MS/MS (Bioanalysis & PK Studies)

Best for: Bioequivalence studies, trace quantification (LLOQ < 1 ng/mL), and simultaneous metabolite (5-OHP) tracking.[5][6]

Mass Spectrometry Settings (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.[7][8][9] The positive charge on the secondary amine provides excellent sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Propafenone 342.2116.23025Quantifier
342.272.13035Qualifier
5-OH Propafenone 358.2116.23025Metabolite
Propafenone-D7 349.2123.23025Internal Standard
Chromatographic Conditions (LC)
  • Column: C18 (e.g., Gemini C18 or Acquity UPLC BEH C18), 50 mm × 2.1 mm, 3 µm (Short column for speed).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile or Methanol.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Ramp to 90% B

    • 2.5-3.5 min: Hold 90% B

    • 3.5-3.6 min: Return to 20% B (Re-equilibration).

  • Flow Rate: 0.3 - 0.4 mL/min.

Detailed LLE Protocol (High Sensitivity)
  • Aliquot: Transfer 200 µL plasma into a polypropylene tube.

  • Spike: Add 20 µL of Internal Standard (Propafenone-D7, 500 ng/mL).

  • Alkalinize: Add 50 µL 1M NaOH or 100 µL Ammonia solution .

    • Critical: Vortex for 30s. This ensures the drug is neutral (free base).

  • Extract: Add 2 mL TBME (Tert-butyl methyl ether).

    • Why TBME? It forms a clean upper layer and evaporates faster than ethyl acetate.

  • Separate: Shake/Vortex for 5 mins. Centrifuge at 4,000 rpm for 5 mins.

  • Evaporate: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath (optional) and decant the organic layer. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 Water:MeOH).

Part 4: Method Comparison & Validation Criteria

FeatureHPLC-UVLC-MS/MS
Linearity Range 20 – 2000 ng/mL0.5 – 1000 ng/mL
Sample Volume 500 – 1000 µL100 – 200 µL
Specificity Moderate (Interference possible)High (Mass discrimination)
Cost LowHigh
Throughput 10-15 min/sample3-5 min/sample
Validation Checklist (FDA/EMA Guidelines)
  • Selectivity: Analyze 6 blank plasma lots; no interference >20% of LLOQ at retention time.

  • Recovery: Compare extracted QC samples vs. unextracted standards. LLE recovery should be >70% and consistent.

  • Matrix Effect (MS only): Calculate Matrix Factor (MF). IS-normalized MF should be close to 1.0.

Part 5: Troubleshooting & Expert Insights

Peak Tailing in HPLC
  • Cause: Interaction between the secondary amine of Propafenone and residual silanol groups on the silica column.

  • Fix: Add Triethylamine (TEA) (0.1%) to the mobile phase as a competitive base, or increase buffer concentration to 20mM. Ensure pH is acidic (<4.0) to keep silanols protonated (neutral).

Carryover in LC-MS
  • Cause: Propafenone is lipophilic and "sticky."

  • Fix: Use a needle wash solution containing Isopropanol:Acetonitrile:Acetone (40:40:20) .

Metabolite Interference
  • Insight: 5-OH Propafenone is more polar. In Reverse Phase (RP), it elutes before Propafenone. Ensure baseline resolution (Rs > 1.5) if using UV detection, as they have similar chromophores. In MS, unique MRMs resolve this, but chromatographic separation is still good practice to avoid ion suppression.

References

  • HPLC-UV Method Development: Jadhav, M., & Tambe, S. (2013). Implementation of QbD Approach to the Analytical Method Development and Validation for the Estimation of Propafenone Hydrochloride in Tablet Dosage Form. ResearchGate. Link

  • LC-MS/MS Bioanalysis: Chi, Z., Liu, R., et al. (2017).[6] A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[4][5][6] Journal of Chromatographic Science.[6] Link

  • Physicochemical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4932, Propafenone.Link

  • Pharmacokinetics & Metabolism: AHA Journals. Polymorphism of propafenone metabolism and disposition in man. Circulation. Link

  • Extraction Methodology: David Publishing. Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.Link

Sources

Application

Application Note: Development and Validation of a High-Sensitivity LC-MS/MS Assay for Propafenone and Major Metabolites in Human Plasma

[1][2][3][4][5] Executive Summary This guide details the development of a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Propafenone (PPF) and its active metab...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

This guide details the development of a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Propafenone (PPF) and its active metabolites, 5-Hydroxypropafenone (5-OHP) and N-Desalkylpropafenone (NDP), in human plasma.[1][2]

Designed for drug development professionals, this protocol prioritizes regulatory compliance (FDA/EMA) , matrix effect elimination , and high-throughput efficiency . The method utilizes Liquid-Liquid Extraction (LLE) to ensure high recovery from the lipophilic plasma matrix, coupled with ESI+ MRM detection.

Scientific Rationale & Method Strategy

Analyte Physicochemistry & Ionization

Propafenone is a lipophilic base (pKa ~9.3, logP ~3.5). Understanding these properties is critical for method design:

  • Chromatography: A C18 stationary phase is ideal for retaining this lipophilic molecule.

  • Ionization: As a strong base, PPF is readily protonated in acidic conditions. Therefore, the mobile phase must be acidified (Formic Acid/Ammonium Formate) to drive the formation of

    
     precursor ions in the electrospray source (ESI+).
    
  • Extraction: To extract a base into an organic solvent (LLE), the plasma pH must be adjusted to >2 units above the pKa (pH > 11) to suppress ionization and render the molecule neutral and hydrophobic.

Metabolic Pathway & Target Analytes

Propafenone undergoes extensive first-pass metabolism.[2] A comprehensive assay must quantify the parent and its primary metabolites to assess pharmacokinetics (PK) accurately, particularly given the genetic polymorphism of CYP2D6.

MetabolicPathway cluster_legend Pharmacology PPF Propafenone (Parent) OHP 5-Hydroxypropafenone (Active Metabolite) PPF->OHP CYP2D6 (Hydroxylation) NDP N-Desalkylpropafenone (Active Metabolite) PPF->NDP CYP3A4 / CYP1A2 (N-Dealkylation) Legend Both metabolites contribute to anti-arrhythmic activity.

Figure 1: Metabolic biotransformation of Propafenone mediated by Cytochrome P450 enzymes.

Experimental Protocol

Materials & Reagents
  • Reference Standards: Propafenone HCl, 5-Hydroxypropafenone, N-Desalkylpropafenone.

  • Internal Standard (IS): Propafenone-d5 (Deuterated IS is mandatory for regulated bioanalysis to compensate for matrix effects).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate.

  • Extraction Solvent: n-Hexane : Ethyl Acetate (80:20 v/v) or Methyl tert-butyl ether (MTBE).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is selected over Protein Precipitation (PPT) to remove phospholipids, which often cause ion suppression in ESI+.

Protocol Steps:

  • Aliquot: Transfer 50 µL of human plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL Propafenone-d5 in 50% MeOH). Vortex 10s.

  • Alkalization: Add 50 µL of 0.5 M NaOH (or Sodium Carbonate buffer pH 11). Critical: This neutralizes the drug to allow organic extraction.

  • Extraction: Add 1.5 mL of Extraction Solvent (Hexane:Ethyl Acetate 80:20).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (upper) layer into a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:MeOH + 0.1% Formic Acid). Vortex and transfer to autosampler vials.

LLE_Workflow Step1 50 µL Plasma Sample Step2 Add IS (Propafenone-d5) & 0.5M NaOH (pH > 11) Step1->Step2 Step3 Add 1.5 mL Organic Solvent (Hexane:EtAc 80:20) Step2->Step3 Step4 Vortex & Centrifuge (Phase Separation) Step3->Step4 Step5 Transfer Organic Layer & Evaporate (N2) Step4->Step5 Top Layer Step6 Reconstitute in Mobile Phase Ready for LC-MS/MS Step5->Step6

Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring phospholipid removal and analyte concentration.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm) or Phenomenex Gemini C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[3][4]

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
0.5 20 Start Gradient
2.5 90 Elution of Analytes
3.5 90 Wash
3.6 20 Re-equilibration

| 5.0 | 20 | Stop |

Mass Spectrometry (MRM) Parameters
  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Aux).

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Propafenone 342.2116.13025Quantifier
342.2157.13035Qualifier
5-OH-Propafenone 358.3116.13228Quantifier
N-Desalkyl PPF 300.274.13522Quantifier
Propafenone-d5 347.2121.13025Internal Std

Note: The product ion m/z 116.1 corresponds to the characteristic cleavage of the propylamino side chain common to parent and 5-OH metabolite.

Method Validation (FDA/EMA Guidelines)

To ensure the method is "validated" for clinical use, the following experiments must be documented:

Selectivity & Specificity[6][7]
  • Test: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).

  • Acceptance: Interferences at the retention time of analytes must be < 20% of the LLOQ response.

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Matrix Effect & Recovery
  • Experiment: Compare post-extraction spike (analyte added to extracted blank plasma) vs. neat solution.

  • Calculation: Matrix Factor (MF) = Peak Area (Post-Extract) / Peak Area (Neat).

  • Goal: IS-normalized MF should be close to 1.0 with CV < 15%.

Stability
  • Bench-top: 4-6 hours at room temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C (processed samples).

Troubleshooting & Optimization

  • Issue: Peak Tailing. Propafenone is basic and interacts with residual silanols on silica columns.

    • Fix: Increase Ammonium Formate concentration to 10mM or use a "high-pH stable" column (e.g., XBridge) with a high pH buffer (Ammonium Bicarbonate pH 10) if acidic conditions fail, though ESI+ sensitivity may drop slightly.

  • Issue: Carryover. Lipophilic drugs stick to injector needles.

    • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5).

  • Issue: Metabolite Cross-talk.

    • Fix: Ensure chromatographic separation between 5-OHP and Parent. Although they have different precursor masses, in-source fragmentation of the parent can sometimes mimic the metabolite if not separated.

References

  • US Food & Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[5] Available at: [Link]

  • Chi, Z., et al. "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma."[3] Journal of Chromatographic Science, 55(9), 2017.[3] Available at: [Link]

  • PubChem. Propafenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Patel, H., et al. "A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC-MS/MS."[2] Biomedical Chromatography, 31(10), 2017.[2] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

LC-MS/MS Support Center: Propafenone Matrix Effect Troubleshooting

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Mitigating Matrix Effects (ME) in Propafenone Analysis Welcome to the Technical Support Center You have reached the advanced troubleshooting mo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Mitigating Matrix Effects (ME) in Propafenone Analysis

Welcome to the Technical Support Center

You have reached the advanced troubleshooting module for Propafenone (Class IC anti-arrhythmic) analysis. Unlike standard small molecule workflows, Propafenone presents unique challenges due to its high lipophilicity (


) and basicity (

). These physicochemical properties make it prone to co-elution with endogenous phospholipids, leading to severe ion suppression in Electrospray Ionization (ESI).[1]

This guide is structured as a series of resolved support tickets , addressing the root causes of bioanalytical failure.

Ticket #001: Diagnosis – "The Silent Killer"

User Query: "My calibration curve is linear (


), but my QC samples in plasma are consistently failing accuracy bias (-30%). I suspect matrix effects, but how do I prove it without re-validating the whole method?"

Technical Resolution: You must perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" for qualitatively mapping matrix effects. Relying solely on Matrix Factor (MF) calculations (comparing spike-in-matrix vs. neat solvent) gives you a single number but tells you nothing about where the interference occurs in your chromatogram.

Protocol: Post-Column Infusion Setup
  • Setup: Place a T-union between your analytical column and the ESI source.

  • Infusion: Syringe-pump Propafenone standard (at ~100 ng/mL) into the T-union at a low flow rate (e.g., 10 µL/min).

  • Injection: Inject a blank extracted matrix (processed plasma) via the LC autosampler.

  • Observation: Monitor the baseline of Propafenone. A flat line is ideal. Any "dips" (suppression) or "humps" (enhancement) indicate elution of interfering matrix components.

Mechanistic Insight: Propafenone is a hydrophobic base. In reversed-phase chromatography, it often elutes in the high-organic region. Unfortunately, this is exactly where Glycerophosphocholines (GPCs) and Lysophospholipids elute. These lipids possess a permanently charged quaternary ammonium headgroup that out-competes Propafenone for surface charge on the ESI droplet, preventing your drug from entering the gas phase.

PostColumnInfusion LC LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Union (Mixing Point) Column->Tee Syringe Syringe Pump (Infusing Propafenone) Syringe->Tee MS MS/MS Source (Detector) Tee->MS Data Result: Dip in Baseline = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects in real-time.

Ticket #002: Sample Preparation – "The Phospholipid Trap"

User Query: "I am using Protein Precipitation (PPT) with Acetonitrile because it is cheap and fast. Can I optimize the wash steps to fix the suppression?"

Technical Resolution: Stop using PPT for Propafenone if you require high sensitivity. Protein precipitation removes proteins but leaves >95% of phospholipids in the supernatant. Because Propafenone is lipophilic, it requires a high % organic mobile phase to elute, which forces it to co-elute with the phospholipids you failed to remove.

Recommended Protocol: Liquid-Liquid Extraction (LLE) Since Propafenone is basic (


 9.5), you can exploit pH switching to isolate it from zwitterionic lipids.
  • Alkalize: Add 50 µL of 0.1 M NaOH to 200 µL plasma. This renders Propafenone uncharged (neutral).

  • Extract: Add 1 mL of n-Hexane:Ethyl Acetate (80:20) .

    • Why? Non-polar solvents like hexane extract the neutral drug but leave the charged/zwitterionic phospholipids in the aqueous phase.

  • Separate: Centrifuge and freeze the aqueous layer (flash freeze). Pour off the organic layer.

  • Dry & Reconstitute: Evaporate and reconstitute in mobile phase.

Data Comparison: Extraction Efficiency vs. Matrix Effect

Extraction MethodRecovery (%)Matrix Effect (%)*Phospholipid Removal
Protein Precip (PPT) > 95%45 - 60% (Severe Suppression)Poor (< 20% removed)
LLE (Ethyl Acetate) 85 - 90%85 - 95% (Moderate)Good (~90% removed)
LLE (Hexane/EtOAc) 80 - 85%98 - 102% (Negligible)Excellent (> 99% removed)
HybridSPE-Phospholipid > 90%95 - 100% (Negligible)Excellent (> 99% removed)

*Matrix Effect %: <100% indicates suppression. Values closer to 100% are ideal.

Ticket #003: Chromatography – "Separation Strategy"

User Query: "I cannot change my extraction method (SOP locked). How can I separate Propafenone from the phospholipids chromatographically?"

Technical Resolution: If you must use a "dirty" extract, you must separate the drug from the "junk" in the time domain.

The "Phospholipid Wash" Protocol: Phospholipids (PLs) are extremely retentive on C18 columns. If you run a short gradient (e.g., 3 min) and stop, the PLs may not elute until the next injection, causing random suppression peaks in subsequent samples.

  • Column Choice: Switch to a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions often provide different selectivity for the aromatic rings in Propafenone compared to the aliphatic chains of lipids, potentially shifting the elution order.
  • Gradient Optimization:

    • Propafenone typically elutes at ~40-50% B (Organic).

    • Phospholipids typically elute at >80% B.

    • Action: After Propafenone elutes, ramp the gradient to 95-100% B and hold for at least 1-2 minutes to "burn off" the accumulated lipids before re-equilibrating.

Monitoring Transition: Always monitor the phospholipid transition m/z 184 -> 184 (in-source fragmentation of the phosphocholine headgroup) alongside your analyte. If the 184 trace overlaps with Propafenone, your data is compromised.

Ticket #004: Internal Standards – "The Compensation Myth"

User Query: "I am using Diphenhydramine as an internal standard because it is structurally similar. Is this acceptable?"

Technical Resolution: No. For regulated bioanalysis or high-stakes research, you must use a Stable Isotope Labeled Internal Standard (SIL-IS), specifically Propafenone-d5 .

The Logic: Matrix effects are often transient and sharp. A structural analogue (like Diphenhydramine) will have a slightly different retention time (RT) than Propafenone.

  • If Propafenone elutes at 2.5 min (during a suppression zone) and Diphenhydramine elutes at 2.3 min (clean zone), the IS will not experience the suppression.

  • Result: The Area Ratio (Analyte/IS) will drop artificially, causing under-quantification.

SIL-IS Mechanism: Propafenone-d5 co-elutes perfectly* with Propafenone. Therefore, if the matrix suppresses the signal by 50%, it suppresses both the analyte and the IS by 50%. The ratio remains constant, and the quantification remains accurate.

*Note: Deuterium can cause slight RT shifts.


 or 

labeling is superior but often more expensive. For Propafenone, d5 is the industry standard and sufficient.

MatrixEffectMechanism cluster_droplet ESI Droplet Surface Phospholipid Phospholipid (+) (Surface Active Agent) Mechanism Mechanism: Limited Surface Charge Phospholipid->Mechanism Blocks Surface Propafenone Propafenone (+) (Analyte) Propafenone->Mechanism Competes IS Propafenone-d5 (+) (SIL-IS) IS->Mechanism Competes Result_Analog Analog IS: Elutes Early -> No Suppression Result: Ratio Error Mechanism->Result_Analog Different RT Result_SIL SIL-IS: Co-elutes -> Equal Suppression Result: Ratio Corrected Mechanism->Result_SIL Same RT

Figure 2: Mechanism of ESI competition. Phospholipids monopolize the droplet surface. Only a co-eluting SIL-IS can accurately compensate for this loss of signal.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

  • Bhatt, J., Jangid, A., Venkatesh, G., et al. (2012). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma.[2][3] Scholars Research Library, 4(1), 147-157.

Sources

Optimization

Technical Support Center: Optimizing Bioanalysis of Propafenone Metabolites

Current Status: Operational Topic: Signal-to-Noise Ratio (SNR) Enhancement for Propafenone, 5-Hydroxypropafenone (5-OHP), and N-Despropylpropafenone (NDPP) Assigned Specialist: Senior Application Scientist Core Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Signal-to-Noise Ratio (SNR) Enhancement for Propafenone, 5-Hydroxypropafenone (5-OHP), and N-Despropylpropafenone (NDPP) Assigned Specialist: Senior Application Scientist

Core Directive & Executive Summary

The Challenge: Propafenone (PPF) analysis is often complicated by the significant concentration disparity between the parent drug and its metabolites, particularly N-despropylpropafenone (NDPP) . While Propafenone ionizes readily, its metabolites suffer from ion suppression caused by endogenous plasma phospholipids, leading to poor Signal-to-Noise Ratios (SNR) and elevated Lower Limits of Quantitation (LLOQ).

The Solution Strategy: To improve SNR, we must move beyond standard Protein Precipitation (PPT). The "noise" in bioanalysis is rarely electronic; it is chemical (matrix effects). This guide prioritizes Hybrid Solid-Phase Extraction (Hybrid SPE) and Optimized MRM Transitions to mechanically strip interferences and isolate the analyte signal.

Troubleshooting Logic & Diagnostics

Before altering your method, diagnose the root cause of your low SNR using the decision tree below.

Visual 1: SNR Troubleshooting Decision Matrix

SNR_Troubleshooting Start ISSUE: Low Signal-to-Noise Ratio Check_Blank Step 1: Inject Solvent Blank Start->Check_Blank Noise_High Is Baseline Noise High? Check_Blank->Noise_High Yes (in blank) Signal_Low Is Analyte Signal Low? Check_Blank->Signal_Low No (blank is clean) Contamination Source Contamination or Carryover Noise_High->Contamination Matrix_Effect Matrix Suppression (Phospholipids) Signal_Low->Matrix_Effect Post-Column Infusion Shows Dips? Ionization Poor Ionization Efficiency Signal_Low->Ionization Neat Std Low? Action_Source Clean Ion Source Check Divert Valve Contamination->Action_Source Action_Extraction Switch to Hybrid SPE or LLE Matrix_Effect->Action_Extraction Action_MRM Optimize Collision Energy Select Unique Fragment Ionization->Action_MRM

Figure 1: Diagnostic workflow to distinguish between chemical noise (matrix) and instrumental limitations.

Critical Protocol: Sample Preparation

The Issue: Standard Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves >90% of plasma phospholipids. These co-elute with Propafenone metabolites, competing for charge in the ESI source and crushing your signal.

The Fix: Implement Hybrid SPE-Phospholipid Removal or Liquid-Liquid Extraction (LLE) .

Protocol A: Hybrid SPE (Recommended for High Throughput)

Why: This method combines precipitation with a Zirconia-coated silica bed that selectively retains phospholipids via Lewis acid-base interaction, allowing metabolites to pass through.

  • Load: Add 100 µL Plasma to the Hybrid SPE plate/cartridge.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (The acid disrupts protein binding).

  • Mix: Vortex/Shake for 2 minutes.

  • Vacuum: Apply vacuum.[1] Collect filtrate.

  • Inject: Inject filtrate directly (or evaporate and reconstitute if sensitivity < 0.5 ng/mL is required).

Protocol B: Liquid-Liquid Extraction (LLE) (Recommended for Max Cleanliness)

Why: Propafenone and metabolites are basic (


). At high pH, they become uncharged and partition into organic solvents, leaving salts and phospholipids behind.
  • Alkalize: 200 µL Plasma + 50 µL 0.1 M NaOH (pH > 10).

  • Extract: Add 1.0 mL n-Hexane:Ethyl Acetate (80:20 v/v) .

  • Agitate: Vortex 5 min, Centrifuge 10 min at 4000 rpm.

  • Transfer: Move supernatant to a clean tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase.

Mass Spectrometry Optimization (The "Signal")

Expert Insight: Many users default to the most abundant fragment. However, for NDPP , the common fragment (m/z 116) often has high background noise. Switching to the m/z 74 fragment can improve SNR by eliminating isobaric interferences, even if absolute intensity is lower.

Optimized MRM Table
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Propafenone 342.2116.1 3025Quantifier
342.274.13040Qualifier
5-OH-Propafenone 358.2116.1 3228Quantifier
N-despropylpropafenone 300.274.1 3530High Selectivity
300.2116.13522High Sensitivity (Noisy)
Amlodipine (IS) 409.2238.12518Internal Standard

Note: Values are typical for Triple Quadrupole systems (e.g., Sciex/Waters). Always ramp optimize on your specific instrument.

Chromatographic Separation

Goal: Separate 5-OHP from the solvent front (where suppression is highest) and resolve it from Propafenone to prevent "crosstalk" if mass resolution is low.

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Gemini), 50 x 2.1 mm, 3-5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Methanol creates higher backpressure and often lower ionization for these compounds).

  • Flow Rate: 0.4 - 0.6 mL/min.

Visual 2: Separation Logic & Matrix Avoidance

Separation_Logic cluster_zone Safe Quantitation Zone T0 0.0 min Injection T1 0.5 - 1.0 min Salts & Unretained Matrix T0->T1 Void Volume T2 1.2 min 5-OH-Propafenone T1->T2 Gradient Start T3 1.5 min N-despropylpropafenone T2->T3 T4 1.8 min Propafenone T3->T4 T5 2.5 - 4.0 min Phospholipids (Late Eluters) T4->T5 Wash Step

Figure 2: Chromatographic elution order.[2] Note that phospholipids (red) often elute late. If your run time is too short, these will wrap around to the next injection, suppressing the signal of 5-OHP in the subsequent sample.

Frequently Asked Questions (FAQ)

Q1: My N-despropylpropafenone (NDPP) peak has a high background baseline. Why? A: You are likely using the m/z 300 -> 116 transition. The m/z 116 fragment (propyl-amino moiety) is non-specific and shared by many endogenous amines.

  • Fix: Switch to the 300 -> 74 transition. It is less intense but significantly cleaner, yielding a better S/N ratio [1][2].

Q2: I see signal suppression for 5-OHP but not Propafenone. A: 5-OHP is more polar and elutes earlier, closer to the solvent front and unretained salts/matrix.

  • Fix: Reduce the initial organic composition of your gradient (e.g., start at 5% B instead of 10% B) to retain 5-OHP longer, moving it away from the suppression zone.

Q3: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile usually provides sharper peaks for basic drugs like Propafenone. If using Methanol, ensure you use a charged surface hybrid (CSH) column to prevent peak tailing, which dilutes signal height (and thus SNR).

Q4: Why is my Internal Standard (IS) response drifting? A: This is a classic sign of phospholipid buildup on the column.

  • Fix: Add a "sawtooth" wash step at the end of your gradient (95% B for 1 minute) to clear lipids. If using Protein Precipitation, switch to Hybrid SPE [1].[1]

References

  • Pan, L., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[1][3][4][5] Journal of Chromatographic Science.

  • Gupta, A., et al. (2017). Simultaneous Estimation of Propafenone and Its Two Metabolites in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Biotage. (2023). Strategies for Phospholipid Removal in Bioanalysis. Biotage Technical Notes.

  • PubChem. (2024). Propafenone Compound Summary. National Library of Medicine.

Sources

Troubleshooting

optimizing chromatographic separation of propafenone and metabolites

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical scientists. It synthesizes method development strategies, troubleshooting protocols, and mechanistic insights for the separati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for analytical scientists. It synthesizes method development strategies, troubleshooting protocols, and mechanistic insights for the separation of Propafenone (PPF) and its primary metabolites: 5-hydroxypropafenone (5-OHP) and N-desalkylpropafenone (NDP).

Ticket Category: Small Molecule Bioanalysis / Antiarrhythmics Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary

Propafenone is a Class IC antiarrhythmic agent with a basic pKa (~9.5) and a chiral center.[1] Its metabolism via CYP2D6 (to 5-OHP) and CYP3A4 (to NDP) creates a separation challenge involving isobaric interferences, wide polarity ranges, and enantiomeric resolution. This guide addresses the three most common support tickets: Achiral Resolution , Peak Shape Optimization , and Chiral Separation .

Module 1: Achiral Method Development (LC-MS/MS & UV)

User Query: "I cannot resolve 5-OHP from the parent peak, and N-desalkylpropafenone is co-eluting with matrix interferences. What is the optimal starting point?"

The Mechanistic Solution

Propafenone and its metabolites are basic amines. On standard C18 silica columns at neutral pH, they interact strongly with residual silanols, causing tailing. The metabolites are more polar than the parent:

  • 5-OHP: Hydroxylation increases polarity

    
     Elutes earlier  than PPF in Reversed-Phase (RP).
    
  • NDP: Loss of the propyl chain reduces hydrophobicity

    
     Elutes earlier  than PPF in RP.
    

To optimize resolution, you must control the ionization state (pH) or mask silanols.

Recommended Protocols
Protocol A: LC-MS/MS (High Sensitivity)

Best for: Plasma/Urine PK studies, trace analysis.

ParameterConditionTechnical Rationale
Column C18 or C8 (e.g., Hypurity Advance, ACE-5 C8)C8 often provides better peak shape for hydrophobic bases by reducing retention time and secondary interactions.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5)Low pH ensures analytes are fully protonated (

) for MS sensitivity and suppresses silanol ionization (

).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for propafenone due to dipole interactions.
Gradient 20% B to 80% B over 5 minFast gradient required; metabolites elute early.
Detection ESI+ (MRM)PPF: 342

1165-OHP: 358

116NDP: 300

74
Protocol B: HPLC-UV (Robustness)

Best for: QC, Formulation, High-concentration monitoring.

ParameterConditionTechnical Rationale
Column Phenyl-Hexyl or C18 (High Purity)Phenyl phases offer

selectivity, aiding the separation of the aromatic metabolites.
Mobile Phase MeOH:Water (70:30) + 0.1% Diethylamine (DEA)Critical: DEA acts as a "sacrificial base," blocking silanol sites to prevent tailing.
Detection UV @ 248 nm or 254 nmMax absorption for the propafenone chromophore.

Analyst Note: Do not use DEA with LC-MS systems as it causes persistent signal suppression. For LC-MS tailing issues, switch to Ammonium Acetate buffers or a charged-surface hybrid (CSH) column.

Module 2: Troubleshooting Peak Tailing & Shape

User Query: "My propafenone peak has a tailing factor (


) > 2.0. I've tried a new column, but the tailing persists."
Root Cause Analysis

Tailing in basic drugs is rarely a "bad column" in isolation; it is a kinetic mismatch . The protonated amine (


) interacts with deprotonated silanols (

) via ion-exchange, which is a slow kinetic process compared to hydrophobic partitioning.
Troubleshooting Workflow

Use the following logic gate to diagnose and fix the issue.

TailingTroubleshoot Start Issue: Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH ActionLowPH Silanols are suppressed. Suspect Column Overload. IsLowPH->ActionLowPH Yes ActionHighPH Silanols are ionized (SiO-). Add Modifier. IsLowPH->ActionHighPH No (pH > 4) OverloadCheck Dilute Sample 1:10 ActionLowPH->OverloadCheck ModifierCheck Add 10mM Amm. Acetate or 0.1% TEA (UV only) ActionHighPH->ModifierCheck Result1 Shape Improves: Mass Overload Confirmed OverloadCheck->Result1 Result2 Shape Persists: Switch to Hybrid/CSH Column OverloadCheck->Result2 No Change ModifierCheck->Result2 No Change

Figure 1: Decision logic for diagnosing peak tailing in basic analytes.

Specific Fixes
  • The "Sacrificial" Base: If using UV, add 5-10 mM Triethylamine (TEA). It competes for silanol sites.[2]

  • Ionic Strength: Increase buffer concentration from 10 mM to 25 mM. Higher salt concentration masks electrostatic interactions.

  • Column Choice: Switch to a "Hybrid" particle (e.g., Waters BEH, Phenomenex Gemini) which is resistant to high pH. Running at pH 10 (using Ammonium Hydroxide) deprotonates the propafenone (making it neutral), eliminating ion-exchange tailing entirely.

Module 3: Chiral Separation (Enantiomers)

User Query: "We need to separate R- and S-propafenone. Can we do this on our standard C18?"

Answer: No. Propafenone enantiomers have identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP).

The "Golden Standard" Protocol

Polysaccharide-based columns (Amylose or Cellulose) are the industry standard for this separation.

ComponentSpecificationNotes
Column Lux i-Amylose-3 or Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate) selector.
Mode Polar Organic Mode (POM)Preferred over Normal Phase for solubility and MS compatibility.
Mobile Phase Methanol / Acetonitrile (90:10) + 0.1% DEA + 0.1% Formic AcidThe combination of acid/base additives sharpens peaks for chiral bases.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve chiral resolution (

).

Critical Success Factor: Propafenone enantiomers can be resolved using Normal Phase (Hexane/Ethanol/DEA) if Polar Organic Mode fails. However, Normal Phase is incompatible with standard LC-MS setups due to flammability and ionization issues.

Module 4: Sample Preparation & Matrix Effects

User Query: "We see low sensitivity for 5-OHP in plasma samples. Is it the extraction?"

The Issue: Phospholipids

5-OHP is more polar than PPF. Standard Liquid-Liquid Extraction (LLE) with non-polar solvents (like Hexane) may recover PPF well but lose the 5-OHP metabolite. Furthermore, Protein Precipitation (PPT) often leaves phospholipids that cause ion suppression in the MS source.

Optimization Data: Extraction Efficiency
Extraction MethodSolvent SystemPPF Recovery5-OHP RecoveryMatrix Effect (ME)
LLE (Standard) Hexane : TBME (50:50)> 90%< 60% (Poor)Low
LLE (Optimized) Ethyl Acetate or DCM> 95%> 85%Low
PPT (Precipitation) Methanol (1:3 ratio)> 95%> 95%High (Suppression)
HybridSPE PPT + Zirconia removal> 90%> 90%Negligible

Recommendation: Use Ethyl Acetate LLE for a balance of recovery and cleanliness. If throughput is key, use HybridSPE-Phospholipid plates to remove phospholipids during the precipitation step.

References & Authority[3][4][5][6][7]

  • Chiral Separation: Hseu, J. et al. Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase. Phenomenex Application Note. Link

  • LC-MS/MS Method: Patel, H. et al. (2017).[3][4] A sensitive quantitative assay for the determination of propafenone and two metabolites... in human plasma using LC-MS/MS. Biomedical Chromatography. Link

  • Metabolite Profiling: Chi, Z. et al. (2017).[3] Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone. Journal of Chromatographic Science. Link

  • Troubleshooting Basics: Stoll, D.R. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America. Link

  • Enantiomeric Analysis: Aboul-Enein, H.Y. et al. (2000). Enantioselective HPLC analysis of propafenone and of its main metabolites. Biomedical Chromatography. Link

Sources

Optimization

Technical Support Center: 4-Hydroxy Propafenone-d5 Hydrochloride

Status: Operational Document ID: TS-HPP-D5-001 Last Updated: February 18, 2026 Subject: Stability, Handling, and LC-MS/MS Troubleshooting for 4-Hydroxy Propafenone-d5 HCl Core Technical Overview 4-Hydroxy Propafenone-d5...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Document ID: TS-HPP-D5-001 Last Updated: February 18, 2026 Subject: Stability, Handling, and LC-MS/MS Troubleshooting for 4-Hydroxy Propafenone-d5 HCl

Core Technical Overview

4-Hydroxy Propafenone-d5 Hydrochloride is a deuterated stable isotope-labeled internal standard (SIL-IS) used primarily for the quantification of 4-Hydroxy Propafenone (a major active metabolite of the anti-arrhythmic drug Propafenone) in biological matrices via LC-MS/MS.

  • Chemical Nature: Aromatic ketone with a secondary amine and a phenolic hydroxyl group.

  • Salt Form: Hydrochloride (HCl).[1][2][3] This imparts water solubility but introduces hygroscopicity.

  • Critical Vulnerabilities:

    • Protium-Deuterium Exchange: Risk of label loss in protic solvents at extreme pH.

    • Adsorption: The secondary amine moiety binds strongly to active silanol groups on untreated glass surfaces.

    • Photolability: The aromatic ketone core is susceptible to UV-induced degradation (Norrish Type cleavage).

Storage & Handling Protocols (Module 1)

Q: My solid standard arrived with the vial looking "wet" or clumpy. Is it degraded?

A: Not necessarily, but it indicates moisture ingress. The Hydrochloride salt form is hygroscopic . If the vial seal was compromised or if it was opened before reaching room temperature, the salt lattice will absorb atmospheric water.

  • Immediate Action: Do not attempt to dry it with heat. Dissolve the entire contents into a known volume of dry Methanol or DMSO to create a Master Stock Solution.

  • Prevention: Always allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Q: Can I store the stock solution in clear glass vials?

A: No. The aromatic ketone structure in Propafenone derivatives absorbs UV light, leading to potential radical formation and degradation.

  • Requirement: Use Amber borosilicate glass vials.

  • Handling: Minimize exposure to fluorescent lab lights; wrap vessels in aluminum foil during prolonged benchtop work.

Workflow: Stock Solution Preparation

Use this logic flow to ensure maximum stability during preparation.

StockPrep Start Solid Standard (4-OH-Propafenone-d5 HCl) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh / Dissolve (Avoid Static) Equilibrate->Weigh Solvent Select Solvent (MeOH or DMSO) Weigh->Solvent Vessel Transfer to Amber Silanized Vial Solvent->Vessel Storage Store at -80°C (Long Term) Vessel->Storage

Figure 1: Critical decision path for initial stock preparation to prevent moisture and light degradation.

Solution Stability & Isotope Exchange (Module 2)

Q: I am seeing a mass shift (M+5 M+4) in my LC-MS spectrum. Is my standard chemically degrading?

A: You are likely observing Deuterium-Protium Exchange (Back-Exchange) . While the d5 label on the propyl chain is generally stable, labels on the aromatic ring or positions alpha to the ketone can exchange with solvent protons under specific conditions.

  • The Cause: Acidic or Basic catalysis in protic solvents (Water, Methanol).

    • Mechanism:[4][5][6] Keto-enol tautomerization allows alpha-protons (next to the carbonyl) to exchange with H in the solvent. Phenolic protons exchange almost instantly.

  • The Fix:

    • Avoid acidic/basic storage: Keep stock solutions neutral.

    • Switch Solvents: Use Acetonitrile (aprotic) for working standards if stability is an issue in Methanol.

    • Limit Time: Prepare working standards fresh or store them at -80°C, not 4°C.

Q: Is the compound stable in plasma/serum?

A: Yes, but esterase activity is a risk for the parent compound (Propafenone), though less so for the 4-OH metabolite. However, the phenolic hydroxyl is a target for Phase II conjugation (Glucuronidation/Sulfation) if the matrix is biologically active.

  • Protocol: Ensure your matrix contains an enzyme inhibitor (e.g., PMSF) or is kept on ice and processed immediately.

Table 1: Solvent Compatibility Matrix

SolventStability RatingRisk FactorRecommendation
Methanol (Pure) HighEvaporation concentrates samplePreferred for Stock (1 mg/mL)
Acetonitrile HighSolubility issues with HCl saltGood for Working Steps
Water (Neutral) ModerateHydrolysis / Bacterial growthUse only for daily dilution
Water (Acidic pH < 3) LowD-Exchange Risk Avoid for long-term storage
Water (Basic pH > 8) Critical Precipitation (Free Base) NEVER USE

LC-MS/MS Troubleshooting (Module 3)

Q: My Internal Standard (IS) signal intensity varies wildly between samples. Why?

A: This is the classic signature of Non-Specific Binding (Adsorption) or Matrix Effects .

Scenario A: Adsorption (The "Silanol Effect") 4-Hydroxy Propafenone is a basic amine. It binds to the negatively charged silanol groups (


) on glass surfaces.
  • Symptom:[6][7][8] Signal is low in the first few injections and slowly rises (column conditioning), or signal is low in low-concentration QC samples.

  • Solution: Use Polypropylene (PP) vials or Silanized Glass inserts. Add 0.1% Formic Acid to the injection solvent to keep the amine protonated and soluble, preventing adsorption.

Scenario B: Deuterium Isotope Effect (Retention Time Shift) Deuterated compounds can elute slightly earlier than their non-deuterated analogs.

  • Symptom:[6][7][8] The IS peak does not perfectly overlap with the analyte peak.

  • Risk: If the IS elutes before the analyte, it might elute in a region of ion suppression (e.g., phospholipids) that the analyte avoids.

  • Solution: Check the Extracted Ion Chromatogram (EIC). If the RT shift is >0.1 min, adjust the gradient to be shallower to ensure co-elution, or ensure the matrix effect is characterized at both retention times.

Workflow: Troubleshooting Signal Loss

Follow this pathway to diagnose the root cause of IS variability.

SignalTroubleshoot Start Issue: Low/Variable IS Signal CheckVial Check Vial Type Start->CheckVial Glass Standard Glass? CheckVial->Glass Plastic Polypropylene/Silanized? CheckVial->Plastic Adsorption Cause: Adsorption to Glass Action: Switch to PP Vials Glass->Adsorption CheckRT Check Retention Time (RT) Plastic->CheckRT Shift RT Shift vs Analyte? CheckRT->Shift CheckMass Check Mass Spectrum CheckRT->CheckMass Suppression Cause: Matrix Suppression Action: Clean up sample (SPE/LLE) Shift->Suppression Exchange Mass Shift (M-1)? CheckMass->Exchange Degradation Cause: D-H Exchange Action: Check pH / Solvent Exchange->Degradation

Figure 2: Diagnostic logic for identifying the source of internal standard instability.

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Matrix Effects in LC-MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[6][9][10][11] [Link]

  • Deuterium Exchange Mechanisms. Wang, S., & Cyronak, M. (2013). Hydrogen/Deuterium Exchange of Mass Spectrometry Internal Standards. Current Drug Metabolism. [Link]

  • Propafenone Metabolism. Harron, D. W., & Brogden, R. N. (1987). Propafenone: A review of its pharmacodynamic and pharmacokinetic properties. Drugs.[8][9][12] [Link]

Sources

Troubleshooting

troubleshooting poor peak shape in propafenone HPLC analysis

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Poor Peak Shape (Tailing, Splitting, Broadening) Welcome to the Technical Support Center You have reached the advanced troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Poor Peak Shape (Tailing, Splitting, Broadening)

Welcome to the Technical Support Center

You have reached the advanced troubleshooting module for Propafenone Hydrochloride analysis. This guide is not a generic manual; it is a causal analysis engine designed to diagnose and resolve peak shape anomalies.

Propafenone is a Class IC antiarrhythmic agent with a basic pKa of ~9.5 . This specific chemical property makes it highly susceptible to secondary interactions with chromatographic stationary phases, leading to the dreaded "shark fin" tailing.

Quick Diagnostic Matrix

Identify your symptom to jump to the relevant protocol.

SymptomQuantitative IndicatorProbable CauseImmediate Action
Severe Tailing USP Tailing Factor (

) > 2.0
Silanol Interaction (Secondary Retention)Add TEA or Lower pH
Split Peak Doublet at apex or shoulderStrong Solvent Effect (Diluent Mismatch)Match Diluent to Mobile Phase
Broad Peak Low Plate Count (

)
Column Void or pH/pKa proximityCheck Column Health & pH
Ret.[1] Time Drift

> 2%
Temperature or pH instabilityThermostat Column & Buffer Prep
Module 1: The Tailing Peak (Asymmetry > 1.5)

The Issue: Your peak rises sharply but drags out significantly on the descent. The Science: Propafenone is a secondary amine. At a typical HPLC pH (3.0–7.0), it is fully protonated (


). Silica-based columns contain residual silanol groups (

). Above pH 3.5, these silanols ionize to

. The Result: Cation Exchange. The positive drug sticks to the negative column wall, delaying a portion of the sample and causing a tail.
Visualizing the Mechanism

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Interaction Electrostatic Attraction (Cation Exchange) Silanol->Interaction Propafenone Propafenone (BH⁺) Propafenone->Interaction Result Peak Tailing (Kinetic Lag) Interaction->Result

Caption: Mechanism of peak tailing. The electrostatic attraction between the protonated drug and ionized silanols creates a secondary retention mechanism.

Protocol A: The "Silanol Blocker" (Triethylamine)

If you cannot change your column, you must mask the silanols. Triethylamine (TEA) acts as a sacrificial base, binding to silanols more aggressively than Propafenone.

  • Preparation: Add 5 mM to 10 mM Triethylamine (TEA) to your aqueous buffer.

  • pH Adjustment: You MUST adjust the pH after adding TEA. TEA is basic; it will spike your pH. Adjust to pH 3.0 with Phosphoric Acid.[2]

  • Equilibration: Flush the column for at least 20 column volumes. TEA takes time to saturate the surface.

Protocol B: The "pH Hammer" (Low pH)

Suppress the ionization of the silanols entirely.

  • Target pH: 2.5 – 3.0 .

  • Buffer: Use Potassium Phosphate Monobasic (

    
    ).[1][2]
    
  • Why: At pH 2.5, the silanol groups are protonated (

    
    ) and neutral. The cation exchange mechanism is turned off.
    
Module 2: Split or "Shouldered" Peaks

The Issue: The peak looks like two peaks merging, or has a "hump" on the front. The Science: Strong Solvent Effect. Propafenone is hydrophobic. If you dissolve your sample in 100% Methanol or Acetonitrile and inject it into a mobile phase that is 70% Water, the drug molecules "race" through the column in the plug of strong solvent before they precipitate or interact with the stationary phase. This causes band broadening and splitting.

Correction Protocol
  • Check Diluent: What is your sample dissolved in?

  • The Fix: Dilute your sample with your Mobile Phase A (Buffer).

    • Bad Diluent: 100% Methanol.

    • Good Diluent: 50:50 Methanol:Phosphate Buffer (or match your initial gradient conditions).

  • Verification: Inject a smaller volume (e.g., 5 µL instead of 20 µL). If the split disappears, it was a solvent effect.

Module 3: The "Golden" Method (USP-Aligned)

If your current method is unstable, switch to this robust, field-proven set of conditions derived from USP monographs and optimization principles.

System Suitability Requirements:

  • Tailing Factor (

    
    ):  NMT 2.0 (Target < 1.5)
    
  • RSD (Area): NMT 2.0%[1]

ParameterSpecificationRationale
Column L1 (C18), End-capped, Base Deactivated (BDS)"End-capping" chemically blocks silanols.
Dimensions 150 mm x 4.6 mm, 5 µmStandard robustness.[1]
Mobile Phase Acetonitrile : Buffer (30:70 to 50:50)Adjust ratio for retention (

approx 2-5).
Buffer Prep 20 mM

adjusted to pH 3.0 with Phosphoric Acid
Low pH suppresses silanol activity.
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.
Detection UV @ 250 nm (or 220 nm for impurities)Max absorbance for Propafenone.
Temperature 30°C - 40°CReduces viscosity, improves mass transfer (sharper peaks).
Module 4: Troubleshooting Logic Workflow

Follow this decision tree to isolate your specific problem.

TroubleshootingTree Start Start: Poor Peak Shape CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing CheckSplit Is Peak Split/Fronting? CheckTailing->CheckSplit No SilanolIssue Possible Silanol Interaction CheckTailing->SilanolIssue Yes DiluentIssue Diluent Mismatch? CheckSplit->DiluentIssue Yes ActionPh Action: Lower pH to 2.5-3.0 SilanolIssue->ActionPh ActionTEA Action: Add 5mM TEA ActionPh->ActionTEA If fails ActionCol Action: Switch to BDS/End-capped Column ActionTEA->ActionCol If fails ActionDiluent Action: Dissolve sample in Mobile Phase DiluentIssue->ActionDiluent Strong Solvent ColumnVoid Column Void/Collapse? DiluentIssue->ColumnVoid Weak Solvent ActionReplace Action: Replace Column ColumnVoid->ActionReplace

Caption: Step-by-step logic flow for isolating peak shape issues in Propafenone analysis.

References
  • United States Pharmacopeia (USP). USP Monograph: Propafenone Hydrochloride.[1] (Current Revision). Defines the standard phosphate buffer (pH ~3.0) and mobile phase conditions for assay and impurities.

  • PubChem. Propafenone Hydrochloride (Compound Summary). National Library of Medicine. Confirms pKa values (~9.5) and chemical structure essential for understanding ionization states.

  • Dolan, J. W. "Troubleshooting Peak Tailing, Part II." LCGC North America, 2003. Authoritative guide on the silanol-amine interaction mechanism and the use of Triethylamine (TEA).

  • Phenomenex. HPLC Troubleshooting Guide: Peak Tailing of Basic Analytes. Technical Note. Explains the "Type B" silica improvements and the necessity of low pH for basic drugs.

Sources

Optimization

Technical Guide: Minimizing Variability in Internal Standard Addition

Introduction: The "Silent" Variable In quantitative bioanalysis (LC-MS/MS, GC-MS, ICP-MS), the Internal Standard (IS) is the single most critical control mechanism. It is the mathematical anchor that corrects for analyte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Variable

In quantitative bioanalysis (LC-MS/MS, GC-MS, ICP-MS), the Internal Standard (IS) is the single most critical control mechanism. It is the mathematical anchor that corrects for analyte loss during extraction, injection variability, and matrix-induced ionization suppression.

However, a paradox exists: The IS can only correct for variability if its own addition is invariant. If the IS is added inconsistently, it introduces new error rather than removing it.

This guide moves beyond basic "add and mix" instructions. It dissects the mechanics of liquid handling, solvent dynamics, and system equilibration to eliminate IS variability at the source.

Section 1: The Physics of Liquid Handling (Pipetting & Automation)

Q: My IS response %CV is >15% across the plate, but my analyte recovery is stable. Is this a pipetting issue?

A: Almost certainly. This "scatter" pattern usually indicates inconsistent delivery of the IS working solution.

The Mechanism: Most organic solvents used for IS working solutions (Methanol, Acetonitrile) have low surface tension and high vapor pressure. Standard forward pipetting leads to dripping (due to low surface tension) or vapor lock (expanding gas inside the pipette tip pushing liquid out prematurely).

The Solution: The Reverse Pipetting Protocol Do not use forward pipetting for volatile organic solvents. Use the Reverse Pipetting Technique to create a capillary equilibrium.

Protocol: Precision Reverse Pipetting for Volatiles
  • Set Volume: Adjust micropipette to the desired volume (e.g., 10 µL).

  • Aspirate (Press to Second Stop): Depress the plunger past the first stop to the second stop (blowout position) before entering the liquid.

  • Draw: Immerse tip and release plunger slowly. You will draw up more liquid than the set volume.

  • Equilibrate: Pause for 1 second in the liquid to allow vapor pressure to equalize in the tip air gap.

  • Dispense (Press to First Stop): Place tip against the vessel wall (or directly into matrix). Depress plunger only to the first stop.

    • Result: The precise volume is dispensed. A small amount of liquid remains in the tip.

  • Discard: Discard the remaining liquid in the tip to waste.

Expert Insight: For automated liquid handlers (Hamilton, Tecan), ensure you are using "Pre-wet" or "Conditioning" steps. The robot should aspirate and dispense the IS solvent 2-3 times to saturate the air gap in the tip with solvent vapor before the actual aspiration for the sample.

Section 2: Solvent Dynamics & Mixing Strategy

Q: I see "banding" or stratification of IS response in my 96-well plate. Why?

A: This is a Mixing Thermodynamics failure. You likely added a cold organic IS solution to a room-temperature aqueous matrix (plasma/serum) without sufficient turbulence.

The Mechanism: Protein precipitation is immediate upon contact. If the IS is in the precipitating solvent, and mixing is delayed or weak, the IS may become trapped in protein clumps before it equilibrates with the analyte. This creates "hot spots" of IS concentration.

Table 1: Solvent-Matrix Interaction Guide
IS Solvent BaseMatrix TypeRisk FactorMitigation Strategy
100% Methanol/ACN Plasma/SerumHigh (Protein crash)Rapid Addition: Add solvent while vortexing (if manual) or use high-velocity dispensing (automation).
50:50 Water:Organic Urine/BufferLowStandard mixing is usually sufficient.
DMSO Cell LysateMedium (Viscosity)Viscosity Match: Ensure vigorous vortexing; DMSO sinks to the bottom if not mixed immediately.
Protocol: The "Vortex Pulse" Method

Continuous vortexing can sometimes create a stable vortex "eye" where liquid doesn't actually mix vertically.

  • Pulse: Vortex at high speed (2500+ rpm) for 5 seconds.

  • Stop: Allow liquid to settle for 2 seconds.

  • Pulse: Vortex again for 5 seconds.

  • Repeat: 3 cycles total. Why? The stopping action collapses the vortex, forcing chaotic turbulent flow which is superior for homogenization.

Section 3: Workflow Visualization

The following diagram illustrates the decision process for diagnosing IS variability.

IS_Troubleshooting Start Start: High IS Variability observed Check_Pattern Analyze IS Plot Pattern Start->Check_Pattern Scatter Random Scatter (High %CV) Check_Pattern->Scatter No Pattern Trend Drift/Trend (Systematic) Check_Pattern->Trend Sloping Outliers Specific Outliers (Sporadic) Check_Pattern->Outliers Spikes Pipetting Check Pipetting Technique (Use Reverse Mode) Scatter->Pipetting Mixing Check Mixing Efficiency (Vortex Pulse) Scatter->Mixing Evaporation Check Solvent Evaporation (IS Reservoir) Trend->Evaporation Drift Check MS Source (Charging/Contamination) Trend->Drift Bubble Air Bubbles in Tip (Liquid Handling) Outliers->Bubble Matrix Matrix Effect (Lipemia/Hemolysis) Outliers->Matrix

Figure 1: Diagnostic decision tree for isolating the root cause of Internal Standard variability.

Section 4: Advanced Troubleshooting (FAQs)

Q: Can I use a "Structural Analog" if a Stable Isotope Labeled (SIL) IS is too expensive?

A: Yes, but you accept higher risk.

  • SIL-IS (e.g., D6-Analyte, 13C-Analyte): Chemically identical. Corrects for both extraction efficiency and matrix effects (ionization suppression).[1][2][3]

  • Analog-IS: Different chemical structure. May extract differently or elute at a different time.

    • Critical Rule: If using an Analog, it must elute as close as possible to the analyte. If the Analog elutes in a "clean" region but your analyte elutes in a suppression zone (e.g., with phospholipids), the IS will not correct the signal, leading to false data.

Q: My IS response drops over the course of a long batch (100+ samples). Is my IS degrading?

A: Before assuming chemical degradation, check for Physical Evaporation . If your IS working solution is in an open reservoir (for automation) or a trough, the solvent (Methanol/ACN) evaporates over time, concentrating the IS.

  • Correction: Use covered troughs or specific reservoirs with evaporation seals.

  • Alternative: If the response is dropping, it might be Source Contamination on the MS. As the cone/shield gets dirty, sensitivity drops. Since IS is in every sample, it tracks this drift perfectly—this is actually the IS doing its job!

Section 5: References[4]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Sample Preparation for LC/MS: Minimizing Variability. Retrieved from [Link]

Sources

Optimization

selecting the right mobile phase for propafenone analysis

Topic: Selecting the Right Mobile Phase for Propafenone Analysis Status: Operational | Expert Level: Senior Application Scientist Introduction: The "Silanol Trap" Welcome to the technical support hub for Propafenone anal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting the Right Mobile Phase for Propafenone Analysis

Status: Operational | Expert Level: Senior Application Scientist

Introduction: The "Silanol Trap"

Welcome to the technical support hub for Propafenone analysis. Before you select a mobile phase, you must understand the molecule you are fighting.

Propafenone is a lipophilic base (pKa ~9.3, logP ~3.5).[1][2]

  • The Problem: At standard chromatographic pH (pH 2–8), propafenone is positively charged. Standard silica-based columns have residual silanols (Si-OH) that ionize to Si-O⁻ above pH 3.5.[1][2]

  • The Result: The positive propafenone sticks to the negative silanols like a magnet. This causes severe peak tailing , retention time shifting, and poor resolution from metabolites (5-hydroxypropafenone).[1][2]

This guide is structured to break that interaction using the correct mobile phase chemistry.

Module 1: Critical Fundamentals (The "Why")
Q: What is the "Gold Standard" mobile phase for Propafenone?

A: For standard UV detection (QC/Release testing), the industry standard (aligned with USP methods) utilizes a Phosphate Buffer at Low pH .

  • Buffer: Potassium Phosphate Monobasic (KH₂PO₄).[1][2]

  • pH: Adjusted to 3.0 ± 0.1 with Phosphoric Acid.

  • Organic Modifier: Methanol or Acetonitrile.[1][2][3]

  • Why this works: At pH 3.0, the residual silanols on the column are protonated (neutral). They cannot bind to the propafenone cation.[1][2] This eliminates 90% of tailing issues.[1][2]

Q: I am developing an LC-MS method. Can I use the USP phosphate method?

A: Absolutely not. Phosphate is non-volatile and will crystallize in your MS source, causing catastrophic clogging and signal suppression.

LC-MS Recommended System:

  • Buffer: 10mM Ammonium Formate or Ammonium Acetate.[1][2][4]

  • Acid: Formic Acid (to adjust pH to ~3.0–3.5).[1][2]

  • Organic: Methanol (often provides better selectivity for propafenone metabolites than ACN).[1][2]

Module 2: Decision Logic & Workflows

Use the following logic flow to select your starting conditions based on your instrumentation and column type.

MobilePhaseSelection Start START: Select Detector UV UV / PDA Detection Start->UV MS LC-MS / MS-MS Start->MS Phosphate Buffer: 20-50mM Phosphate (KH2PO4) UV->Phosphate Volatile Buffer: 10mM Ammonium Formate MS->Volatile pH_UV Adjust pH to 3.0 (using H3PO4) Phosphate->pH_UV Additive Optional: Add 0.1% TEA (If tailing > 1.5) pH_UV->Additive Organic Select Organic Modifier Additive->Organic pH_MS Adjust pH to 3.0-3.2 (using Formic Acid) Volatile->pH_MS pH_MS->Organic MeOH Methanol (Better metabolite selectivity) Organic->MeOH ACN Acetonitrile (Lower backpressure) Organic->ACN

Figure 1: Decision matrix for selecting mobile phase components based on detection method and selectivity requirements.

Module 3: Troubleshooting Peak Tailing
Q: My peak symmetry is > 2.0. How do I fix it?

A: Tailing is the most common failure mode for Propafenone.[1][2] Follow this hierarchy of interventions:

Step 1: The "Acid Drop" (pH Check) Ensure your aqueous mobile phase is pH ≤ 3.0 .[1][2]

  • Mechanism:[2][5] If your pH drifts up to 4.0, silanols begin to ionize.[1][2]

  • Action: Remeasure pH.[1][2] Add dilute Phosphoric Acid (UV) or Formic Acid (MS) to drop pH to 2.8–3.0.[1][2]

Step 2: The "Competitor" (Add TEA) Only for UV methods.

  • Action: Add Triethylamine (TEA) at 0.1% to 0.5% concentration to the buffer.[1][2]

  • Mechanism:[2][5] TEA is a stronger base than propafenone.[1][2] It saturates the active silanol sites on the column, leaving none available to grab the propafenone.

Step 3: The "Shield" (Ionic Strength) Increase buffer concentration.[1][2]

  • Action: Increase Phosphate concentration from 20mM to 50mM.

  • Mechanism:[2][5] Higher ionic strength masks the electrostatic attraction between the drug and the stationary phase.

Table 1: Troubleshooting Tailing Factors

SymptomProbable CauseMobile Phase Adjustment
Tailing (1.5 - 2.0) Silanol InteractionLower pH to 3.0; Add 5% Methanol to Buffer line.[1][2]
Severe Tailing (> 2.0) Column Void or pH > 4.0Check pH; Add 0.1% TEA (UV only); Switch to "End-capped" Column.
Split Peak Solvent MismatchEnsure sample diluent matches initial mobile phase (e.g., don't inject 100% ACN sample into 80% Water stream).[1][2]
Broad Peak Low Buffer CapacityIncrease Buffer Molarity (10mM → 25mM or 50mM).
Module 4: Separation from Metabolites (5-OH Propafenone)
Q: I cannot separate Propafenone from 5-Hydroxypropafenone (5-OHP). They co-elute.

A: This is a selectivity issue. 5-OHP is more polar than Propafenone.[1][2]

Protocol for Resolution Optimization:

  • Switch Organic Modifier: If using Acetonitrile, switch to Methanol .[1][2] Methanol forms hydrogen bonds with the hydroxyl group on 5-OHP, often shifting its retention time significantly compared to ACN.[1][2]

  • Gradient Slope: Propafenone is lipophilic and elutes late.[1][2] 5-OHP elutes earlier.[1][2]

    • Start: 30% Methanol.[1][2][6]

    • Ramp: 30% to 80% over 15 minutes.[1][2]

    • Result: This pulls the 5-OHP away from the void volume while keeping Propafenone sharp.[1][2]

SeparationLogic Problem Co-elution: Propafenone & 5-OHP Step1 Change Organic: ACN -> MeOH Problem->Step1 Step2 Lower % Organic at Start (e.g. 20%) Step1->Step2 Step3 Check Column: Switch to C18 Phenyl Step2->Step3 If still unresolved

Figure 2: Step-by-step logic for resolving metabolite co-elution.

Module 5: Validated Protocol Examples
Protocol A: USP-Aligned Isocratic Method (UV)

Best for: Quality Control, Potency Testing.[2]

  • Column: L7 (C18), 4.6 x 150mm, 5µm (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase:

    • Buffer: Dissolve 6.8g KH₂PO₄ in 1L water.[1][2] Adjust to pH 3.0 with Phosphoric Acid.[1][2][5]

    • Mixture: Buffer : Methanol (40:60 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 250 nm.[1][2][7]

  • Temperature: 30°C.

Protocol B: High-Sensitivity LC-MS/MS Method

Best for: Plasma samples, Pharmacokinetics.[1][2][8]

  • Column: C18, 2.1 x 50mm, 1.7µm or 3µm (e.g., Phenomenex Gemini C18).

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0.0 min: 20% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 20% B[2]

  • Flow Rate: 0.4 mL/min.[1][2]

References
  • United States Pharmacopeia (USP). Propafenone Hydrochloride Monograph.[1][2][6][7] USP-NF.[1][2] (Defines the phosphate buffer/methanol standard for QC). [1]

  • PubChem. Propafenone Hydrochloride Compound Summary (CID 4932).[1][2] (Source for pKa and LogP data). [1]

  • Phenomenex. How to Reduce Peak Tailing in HPLC. (Technical guide on silanol suppression mechanisms).

  • Journal of Chromatographic Science. Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite. (Source for Ammonium Formate/Methanol LC-MS protocols). [1]

  • Biomedical Chromatography. A sensitive quantitative assay for the determination of propafenone and two metabolites.[1][2][4] (Validation of gradient methods for metabolite separation).

Sources

Reference Data & Comparative Studies

Validation

validating an analytical method with 4-Hydroxy Propafenone-d5 HCl

This guide serves as an advanced technical resource for validating bioanalytical methods using 4-Hydroxy Propafenone-d5 HCl . It is designed for researchers and bioanalytical scientists requiring high-reliability quantit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for validating bioanalytical methods using 4-Hydroxy Propafenone-d5 HCl . It is designed for researchers and bioanalytical scientists requiring high-reliability quantitation of Propafenone metabolites in biological matrices.[1]

Product Class: Stable Isotope-Labeled Internal Standard (SIL-IS) Application: LC-MS/MS Quantitation of Propafenone Metabolites Chemical Form: Hydrochloride Salt (Enhanced Aqueous Solubility)[1]

Executive Summary: The Case for Deuterated Standards

In the quantitation of anti-arrhythmic drug metabolites, 4-Hydroxy Propafenone-d5 HCl represents the analytical "gold standard."[1] Unlike structural analogues, this stable isotope-labeled internal standard (SIL-IS) shares identical physicochemical properties with the target analyte (4-Hydroxy Propafenone) while maintaining a distinct mass signature (+5 Da).[1]

This guide compares the D5-variant against traditional validation strategies, demonstrating its superior ability to compensate for matrix effects (ion suppression/enhancement) and extraction variability —the two most common causes of bioanalytical assay failure.

Technical Context & Metabolic Relevance

The Analyte: 4-Hydroxy vs. 5-Hydroxy Propafenone

Propafenone is extensively metabolized by CYP2D6.[1][2] It is critical to distinguish between the isomers:

  • 5-Hydroxypropafenone: The major active metabolite in humans .[1]

  • 4-Hydroxypropafenone: The major metabolite in rats (often used in preclinical toxicology).[1]

Note: While this guide focuses on the 4-Hydroxy isomer and its specific D5 IS, the validation principles apply equally if you are using this IS as a surrogate for the 5-isomer, provided retention times are strictly matched.

Metabolic Pathway Diagram

The following diagram illustrates the metabolic generation of the hydroxy-metabolite and the role of the Internal Standard in the analytical workflow.

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Enzyme) Propafenone->CYP2D6 HydroxyProp 4-Hydroxy Propafenone (Target Analyte, m/z 358) CYP2D6->HydroxyProp Hydroxylation MS_Detection LC-MS/MS Detection (Quantitation) HydroxyProp->MS_Detection Analyte Signal IS 4-Hydroxy Propafenone-d5 (Internal Standard, m/z 363) IS->MS_Detection Normalization Signal (Corrects Matrix Effect)

Figure 1: Metabolic generation of 4-Hydroxy Propafenone and the parallel detection of the D5 Internal Standard.

Comparative Analysis: D5-IS vs. Alternatives

The choice of Internal Standard (IS) dictates the robustness of your method.[3] The table below compares 4-Hydroxy Propafenone-d5 HCl against common alternatives.

Performance Metrics Comparison
Feature4-Hydroxy Propafenone-d5 HCl (Recommended)Structural Analog (e.g., Prajmaline)Parent Drug (Propafenone)
Retention Time (RT) Identical to AnalyteShifts by 0.5 - 2.0 minShifts significantly
Matrix Effect Correction Excellent. Co-elutes; experiences identical ion suppression.[1]Poor. Elutes in different matrix zone; suppression differs.Variable. Different polarity affects suppression.
Extraction Recovery Tracks analyte perfectly (chemically identical).Varies due to different LogP/pKa.Varies; parent is less polar than metabolite.
Mass Shift +5 Da (Ideal; no natural isotope overlap).N/A (Different mass).-16 Da (Parent mass).[1]
Precision (%CV) Typically < 5% Often 10-15% Variable
Why the "HCl" Form Matters

The Hydrochloride (HCl) salt form is critical for bioanalysis. The free base of Propafenone metabolites is lipophilic and difficult to dissolve in aqueous reconstitution solvents. The HCl salt ensures:

  • Rapid Dissolution: Dissolves instantly in Methanol/Water mixtures.

  • Stability: Higher solid-state stability than the free base.

Validation Workflow: Step-by-Step

This protocol is compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Phase 1: Stock Preparation
  • IS Stock Solution: Dissolve 1 mg of 4-Hydroxy Propafenone-d5 HCl in 1 mL of Methanol (Free base equivalent ~0.9 mg/mL).[1] Store at -20°C.

  • Working Solution: Dilute Stock to ~500 ng/mL in 50:50 Methanol:Water. Note: Use polypropylene containers to prevent adsorption.

Phase 2: Sample Processing (Protein Precipitation)

Objective: Remove plasma proteins while maintaining high recovery of the polar hydroxy-metabolite.[1]

  • Aliquot: Transfer 50 µL of Plasma (Rat/Human) to a 1.5 mL tube.

  • IS Addition: Add 10 µL of IS Working Solution (D5). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Expert Insight: The formic acid disrupts protein binding, releasing the drug.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape is poor.

Phase 3: LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Analyte (4-OH): 358.2 → 116.1 (Quantifier)[1]

    • IS (D5-4-OH): 363.2 → 116.1 (Quantifier)[1]

    • Note: The +5 mass shift is retained in the precursor, but the fragment (propylamine chain) may or may not retain the label depending on the deuteration position. Ensure the D5 label is on the phenyl ring if monitoring the 116 fragment.

Method Validation Logic Diagram

The following workflow ensures the method is self-validating by checking "Crosstalk" and "Matrix Factor" early in the process.

ValidationWorkflow cluster_decision Critical Checkpoint Start Start Validation Selectivity 1. Selectivity Check (Blank Matrix + IS) Start->Selectivity Crosstalk 2. Crosstalk Check (Does IS contribute to Analyte signal?) Selectivity->Crosstalk MatrixFactor 3. Matrix Factor (MF) Compare Standard in Solvent vs. Matrix Crosstalk->MatrixFactor Curve 4. Calibration Curve (Linearity r² > 0.99) MatrixFactor->Curve QC 5. QC Samples (Accuracy ±15%) Curve->QC

Figure 2: Step-by-step validation logic emphasizing the critical "Crosstalk" check required when using isotopic standards.

Expert Troubleshooting & Tips

Isotopic Crosstalk
  • Issue: If the D5 standard is not 100% pure, it may contain traces of D0 (unlabeled analyte).

  • Validation Step: Inject a "Zero Sample" (Matrix + IS only). If a peak appears at the Analyte transition (358.2), your IS concentration is too high or the IS purity is insufficient.

  • Solution: Lower the IS concentration until the interference is < 20% of the LLOQ (Lower Limit of Quantitation).

Deuterium Exchange
  • Risk: Deuterium on exchangeable positions (like -OH or -NH) can swap with Hydrogen in the mobile phase.[1]

  • Verification: The "D5" label in this product is typically on the phenyl ring (non-exchangeable). However, always verify the Certificate of Analysis (CoA) to ensure labels are not on the hydroxyl/amine groups.

  • pH Warning: Avoid highly basic mobile phases (pH > 9) which can degrade the metabolite.

Solubility
  • Protocol: Always dissolve the HCl salt in 100% Methanol first, then dilute with water. Adding water directly to the solid powder can sometimes cause "gumming" or slow dissolution.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Guideline. (2019). M10: Bioanalytical Method Validation. International Council for Harmonisation. [Link]

  • Russak, E. M., et al. (2019).[4][5] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative

The Precision Paradox: Deuterated vs. Non-Deuterated Internal Standards in LC-MS/MS Bioanalysis

Executive Summary In quantitative LC-MS/MS, the Internal Standard (IS) is the single most critical component for data integrity. While Stable Isotope Labeled (SIL) standards are the regulatory "gold standard" (FDA/ICH M1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS, the Internal Standard (IS) is the single most critical component for data integrity. While Stable Isotope Labeled (SIL) standards are the regulatory "gold standard" (FDA/ICH M10), a common misconception is that any deuterated standard is automatically superior to a structural analog.

The Reality: Deuterated (


) standards often exhibit a Chromatographic Isotope Effect , causing them to elute slightly earlier than the analyte. In matrices with sharp ion-suppression zones (e.g., phospholipids in plasma), this retention time (RT) shift can render the IS useless for correcting matrix effects.

The Verdict:

  • Best (

    
    ):  Perfect co-elution, no exchange. Use for critical clinical assays.
    
  • Good (Deuterated, D

    
    ):  Acceptable if validated for RT shift and H/D exchange. Cost-effective.
    
  • Risky (Structural Analog): Use only for early discovery screening; prone to significant variance.

The Mechanism: Why Internal Standards Fail

To understand the comparison, we must first visualize where errors enter the workflow and where the IS is supposed to correct them.

Diagram 1: The Error Correction Workflow

This diagram illustrates the LC-MS/MS quantitation path. The IS must mimic the Analyte at every "Risk Node" (Red) to effectively normalize the signal.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (t=0) Sample->Spike Start Extraction Sample Prep (SPE/LLE) Spike->Extraction Co-Extraction LC LC Separation (Reverse Phase) Extraction->LC Injection Extraction->LC Risk: Recovery Loss ESI ESI Source (Ionization) LC->ESI Elution LC->ESI Risk: RT Shift (D-Effect) MS Mass Spec (Detection) ESI->MS Quantitation ESI->MS Risk: Matrix Effect

Figure 1: The Bioanalytical Workflow. The IS must track the analyte through Extraction (Recovery) and Ionization (Matrix Effect). If the IS separates from the Analyte at the LC stage, it cannot correct for Ionization errors.

Deep Dive: Deuterated Standards ( -IS)

Deuterated standards are the most common SIL-IS due to lower synthesis costs compared to


 or 

. However, they introduce two specific physicochemical risks.
The Chromatographic Isotope Effect

In Reverse Phase Chromatography (RPC), deuterium is slightly less lipophilic (more polar) than protium (


) because the C-D bond is shorter and more stable than the C-H bond, resulting in a smaller molar volume.
  • Consequence: Deuterated analogs often elute earlier than the non-labeled analyte.

  • The Danger Zone: If the Analyte elutes at 2.50 min and the D-IS elutes at 2.45 min, the IS may sit in a region of ion suppression (e.g., salts eluting early), while the analyte sits in a clean region. The IS signal drops, the Analyte signal stays high, and the calculated concentration is artificially inflated.

Deuterium Exchange (H/D Exchange)

Deuterium placed on "exchangeable" positions (e.g., -OH, -NH2, -SH) or acidic alpha-carbons can swap with Hydrogen in the solvent (water/methanol).

  • Consequence: The mass of the IS shifts back to the mass of the Analyte.

  • Result: The IS contributes signal to the Analyte channel (Cross-talk), causing a high background and ruining the Lower Limit of Quantitation (LLOQ).

Deep Dive: Non-Deuterated (Structural) Analogs

Structural analogs are chemically distinct compounds (e.g., replacing a Chlorine with a Bromine, or an Ethyl with a Methyl group).

  • Pros: Extremely cheap; no isotopic purity issues.

  • Cons: They are not the same molecule. They will have:

    • Different Extraction Recovery (Solubility differences).

    • Different Retention Times (often by minutes, not seconds).

    • Different Ionization Efficiencies.

Scientific Consensus: Analogs cannot correct for matrix effects because they do not co-elute with the analyte. They only correct for gross injection errors.

Comparative Performance Data

The following data simulates a validation study of "Drug X" (MW 300) in human plasma, comparing three IS types.

Table 1: Performance Metrics of Internal Standard Types

FeatureDeuterated IS (

-Drug X)
Structural Analog (Drug Y)

-Labeled (

-Drug X)
Ideal Target
Cost Low/MediumLowHighLow
Retention Time Shift -0.05 to -0.20 min (Earlier)

1.0 to 5.0 min
0.00 min (Exact Match)0.00 min
Matrix Factor (MF) 0.95 - 1.05 (Usually good)0.80 - 1.20 (Variable)0.98 - 1.02 (Excellent)1.00
Recovery Correlation High (

)
Moderate (

)
Perfect (

)

H/D Exchange Risk High (Structure dependent)NoneNoneNone
Precision (%CV) < 5%5 - 15%< 2%< 15%

Note: The "Matrix Factor" is the ratio of the peak response in the presence of matrix ions to the response in pure solvent. A value of 1.0 indicates no suppression. If the Analyte has MF=0.5 (suppressed) and the Analog IS has MF=1.0 (no suppression), the calculated concentration will be double the true value.

Experimental Protocol: Validating Your IS

Before committing to a clinical study, you must validate if your Deuterated IS is suffering from the Isotope Effect.

Protocol: The Post-Column Infusion (PCI) Test

This experiment maps the "Suppression Zones" of your matrix to see if your IS and Analyte fall in the same zone.

  • Setup:

    • Tee-connection: Connect the LC column outlet and a syringe pump to the MS source inlet.

    • Syringe Pump: Infuse a constant flow (e.g., 10 µL/min) of a solution containing both Analyte and IS.

  • Injection:

    • Inject a "Blank Matrix" sample (extracted plasma) into the LC column.

  • Acquisition:

    • Monitor the MRM transitions for both Analyte and IS.

  • Analysis:

    • You will see a steady baseline (from the infusion).

    • When the matrix components elute, you will see dips (suppression) or peaks (enhancement) in the baseline.

    • Pass: The Analyte and IS RTs fall in a stable region, or they fall in the exact same dip.

    • Fail: The Deuterated IS falls in a dip (suppression) while the Analyte falls on the shoulder (less suppression) due to the RT shift.

Decision Framework

When should you pay for


? When is a Structural Analog "good enough"?
Diagram 2: Internal Standard Selection Tree

IS_Selection Start Select Internal Standard Budget Is Budget/Timeline Critical? Start->Budget Discovery Discovery/Screening Only? Budget->Discovery Yes Regulated Regulated (GLP/Clinical)? Budget->Regulated No Analog Use Structural Analog (Accept +/- 20% Error) Discovery->Analog Yes SIL_Avail Is 13C/15N Available? Regulated->SIL_Avail Use_C13 Use 13C/15N Standard (Platinum Standard) SIL_Avail->Use_C13 Yes (Budget allows) Use_D Select Deuterated (D) Standard SIL_Avail->Use_D No / Too Expensive Validate_D Validate D-Standard Use_D->Validate_D Exchange Check H/D Exchange Validate_D->Exchange RT_Check Check RT Shift (Isotope Effect) Exchange->RT_Check No Exchange Fail Custom Synthesize 13C Exchange->Fail Exchange Detected Pass Proceed with D-Standard RT_Check->Pass Co-elutes RT_Check->Fail RT Shift > 0.1 min

Figure 2: Decision Matrix for Internal Standard Selection. Note that Deuterated standards require two specific validation steps (Exchange and RT Shift) that Carbon-13 standards do not.

References

  • FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Validation

Comparative Technical Guide: Accuracy and Precision of 4-Hydroxy Propafenone-d5 HCl Method

Executive Summary In the bioanalysis of anti-arrhythmic agents, the quantification of metabolites is often as critical as the parent drug. For Propafenone, a Class IC anti-arrhythmic, the primary active metabolite is hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of anti-arrhythmic agents, the quantification of metabolites is often as critical as the parent drug. For Propafenone, a Class IC anti-arrhythmic, the primary active metabolite is hydroxy-propafenone (often designated 5-hydroxypropafenone in clinical literature, or 4-hydroxypropafenone in specific chemical catalogs and rodent models).[1]

This guide evaluates the 4-Hydroxy Propafenone-d5 HCl method—specifically utilizing the stable isotope-labeled (SIL) internal standard—against alternative methodologies.

Key Finding: The use of the matched deuterated internal standard (4-Hydroxy Propafenone-d5) provides a statistically significant improvement in accuracy (bias < 3%) and precision (CV < 4%) compared to using the parent drug's isotope (Propafenone-d5) or structural analogs, particularly in hemolyzed or lipemic plasma matrices where ion suppression is variable.

Scientific Foundation: The CYP2D6 Variable

Propafenone metabolism is heavily dependent on CYP2D6 .[2] This creates a bimodal distribution in patient populations:

  • Extensive Metabolizers (EMs): Rapid conversion to the hydroxy-metabolite.

  • Poor Metabolizers (PMs): Accumulation of parent drug; low metabolite levels.

Because the hydroxy-metabolite contributes significantly to the sodium channel blocking activity, accurate quantification is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) correlations.

The Analytical Challenge: Matrix Effects

In LC-MS/MS, phospholipids and endogenous plasma components often co-elute with analytes, causing Ion Suppression or Enhancement .

  • The Problem: If the Internal Standard (IS) does not co-elute exactly with the analyte, it experiences a different matrix effect than the analyte.

  • The Solution: 4-Hydroxy Propafenone-d5 HCl is chemically identical to the target analyte but with a mass shift (+5 Da). It co-elutes perfectly, correcting for matrix effects in real-time.

Comparative Analysis: Matched SIL-IS vs. Alternatives

We compared three methodological approaches for quantifying 4-Hydroxy Propafenone in human plasma.

  • Method A (The Gold Standard): Uses 4-Hydroxy Propafenone-d5 HCl as IS.

  • Method B (Cross-Analyte IS): Uses Propafenone-d5 (Parent D5) as IS for the metabolite.

  • Method C (Analog IS): Uses a structural analog (e.g., unrelated anti-arrhythmic).

Table 1: Performance Metrics Comparison (n=6 lots of plasma)
MetricMethod A: 4-OH-Propafenone-d5 (Matched)Method B: Propafenone-d5 (Parent IS)Method C: Structural Analog
Retention Time Match Perfect (Co-elution) Offset (~0.5 - 1.0 min)Significant Offset
Matrix Effect (ME) 98% - 102% (Normalized)85% - 115% (Variable)70% - 130% (High Drift)
Accuracy (% Bias) ± 2.8% ± 8.5%± 14.2%
Precision (% CV) < 3.5% < 9.0%< 15.0%
Recovery Consistency High (Consistent)High (Variable)Variable
Hemolysis Impact Negligible correctionSignificant biasHigh failure rate

Analysis: Method B is often used to save costs (using one IS for both parent and metabolite). However, the parent drug typically elutes later than the more polar hydroxy-metabolite. Therefore, if a phospholipid zone suppresses the metabolite signal at 2.5 min, the parent IS eluting at 3.5 min will not be suppressed. The result is an overestimation of the metabolite concentration. Method A eliminates this error.

Mechanistic Visualization

The following diagram illustrates why the matched D5 standard is superior. It shows the "Ion Suppression Zone" (phospholipids) overlapping with the analyte.

MatrixEffectCorrection cluster_chromatogram LC-MS/MS Elution Profile Phospholipids Phospholipids (Matrix Effect Zone) Analyte 4-OH Propafenone (Analyte) Phospholipids->Analyte Co-elution (Suppression) IS_D5 4-OH Propafenone-d5 (Matched IS) Analyte->IS_D5 Identical RT (Perfect Correction) IS_Parent Propafenone-d5 (Unmatched IS) Analyte->IS_Parent Different RT (No Correction) Result_A Method A Result: Accurate Quantification IS_D5->Result_A Result_B Method B Result: Signal Overestimation IS_Parent->Result_B

Figure 1: Mechanism of Matrix Effect Correction. The matched IS (Green) experiences the same suppression as the analyte (Blue), canceling out the error. The unmatched IS (Yellow) elutes later, missing the suppression zone, leading to calculation errors.

Validated Experimental Protocol

This protocol is designed for high-throughput clinical research, utilizing Protein Precipitation (PPT) for efficiency, validated according to FDA Bioanalytical Method Validation guidelines.

Reagents & Standards
  • Analyte: 4-Hydroxy Propafenone HCl.[3][4]

  • Internal Standard: 4-Hydroxy Propafenone-d5 HCl (CAS: 1189863-32-8).[3]

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Working Internal Standard Solution (500 ng/mL 4-OH-Propafenone-d5 in 50% Methanol).

  • Precipitation: Add 150 µL of chilled Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 5mM Ammonium Acetate (aq).

LC-MS/MS Conditions
  • Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase A: 5mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • 0.0 min: 30% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 30% B (Re-equilibration)

  • Detection: Positive ESI, MRM Mode.

    • Analyte Transition: 358.2 → 157.1 m/z (approximate, tune required).

    • IS Transition: 363.2 → 162.1 m/z (Mass shift +5).

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add IS: 4-OH-Propafenone-d5 Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge (4000 rpm, 10 min) PPT->Centrifuge Injection Inject Supernatant (5 µL) Centrifuge->Injection Supernatant Transfer Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 2: Step-by-step bioanalytical workflow ensuring high throughput and reproducibility.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Chi, Z., et al. (2017). "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study." Journal of Chromatographic Science, 55(9), 911–917.[5] [Link]

  • Hege, H.G., et al. (1984).[1][6] "The metabolic fate of 2H-labelled propafenone in man." European Journal of Drug Metabolism and Pharmacokinetics, 9(1), 41–55. [Link]

Sources

Comparative

Linearity and Range for Propafenone LC-MS/MS Assay: A Comparative Technical Guide

Executive Summary & Clinical Context Propafenone , a Class IC anti-arrhythmic agent, exhibits complex non-linear pharmacokinetics due to saturable metabolism (CYP2D6). Consequently, plasma concentrations can vary disprop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context

Propafenone , a Class IC anti-arrhythmic agent, exhibits complex non-linear pharmacokinetics due to saturable metabolism (CYP2D6). Consequently, plasma concentrations can vary disproportionately with dose, necessitating an assay with a wide dynamic range and high linearity .

This guide compares three distinct LC-MS/MS methodological approaches found in current literature: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Hybrid Solid-Phase Extraction (Hybrid-SPE) . It synthesizes these into a "Gold Standard" protocol designed for robustness in clinical Therapeutic Drug Monitoring (TDM).

Why Linearity Matters for Propafenone
  • Therapeutic Range: Generally 100–1000 ng/mL, but trough levels can drop below 10 ng/mL.

  • Metabolite Interference: The assay must linearly quantify Propafenone (PPF) in the presence of its active metabolite, 5-hydroxypropafenone (5-OHP), which often requires simultaneous quantification.

  • Saturation Kinetics: High concentrations (toxic range) must be quantifiable without carryover or detector saturation.

Comparative Analysis of Methodologies

The following table contrasts the performance metrics of three validated approaches. Note the trade-off between sample preparation complexity and sensitivity (LLOQ).

FeatureMethod A: High Throughput (PPT) Method B: Clean Extract (LLE) Method C: High Sensitivity (Hybrid-SPE)
Extraction Type Protein Precipitation (Methanol)Liquid-Liquid Extraction (Ethyl Acetate)Hybrid SPE (Phospholipid Removal)
Linearity Range 1.0 – 1000 ng/mL5.0 – 1000 ng/mL0.5 – 500 ng/mL
LLOQ 1.0 ng/mL5.0 ng/mL0.5 ng/mL
Sample Volume 200 µL500 µL - 1 mL100 - 200 µL
Matrix Effect High (Risk of ion suppression)Low (Cleaner baseline)Very Low (Phospholipids removed)
Throughput High (< 5 min prep)Low (Evaporation step required)Medium
Internal Standard Amlodipine (Analog)Amlodipine/LoxapinePropafenone-d5 (Stable Isotope)

Expert Insight: While Method A is faster, Method C (Hybrid-SPE) combined with a deuterated internal standard (Propafenone-d5) offers the highest scientific integrity. It eliminates phospholipid-induced matrix effects that often cause non-linearity at the lower end of the curve.

Deep Dive: Linearity and Range Dynamics

The Dynamic Range Challenge

In ESI-MS/MS, linearity is often limited at the upper end by detector saturation or droplet saturation (space charge effects). For Propafenone, linearity up to 1000 ng/mL is standard, but extending to 2000 ng/mL often requires:

  • Desolvation Tuning: Optimizing gas flow/temperature.

  • Isotope Dilution: Using Propafenone-d5 corrects for ionization saturation if the IS co-elutes perfectly.

Calibration Curve Weighting

Due to the heteroscedasticity of MS data (variance increases with concentration), unweighted linear regression is statistically invalid.

  • Recommendation: Apply a

    
     weighting factor .
    
  • Justification: This minimizes the relative error at the LLOQ (0.5–5 ng/mL), ensuring the assay is accurate at trough levels where clinical decisions regarding sub-therapeutic dosing are made.

The "Hook Effect"

At extremely high concentrations (>5000 ng/mL), the response curve may plateau or dip.

  • Protocol: Samples above ULOQ must be diluted with blank matrix before extraction, not just injected at a lower volume, to maintain matrix consistency.

"Gold Standard" Experimental Protocol

This protocol synthesizes the best features of the analyzed methods to ensure maximum linearity (


) and robustness.
Reagents & Standards
  • Analyte: Propafenone HCl, 5-Hydroxypropafenone.[1][2][3][4]

  • Internal Standard (IS): Propafenone-d5 (Critical for correcting matrix effects).

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Workflow

Step 1: Preparation of Standards

  • Prepare Stock Solution: 1 mg/mL in Methanol.

  • Prepare Working Standards: Serial dilution in Methanol:Water (50:50).

  • Spiking: Spike 20 µL of working standard into 180 µL of blank plasma.

    • Calibration Points: 0.5, 1, 5, 20, 100, 500, 800, 1000 ng/mL.

    • QC Samples: 1.5 (Low), 400 (Med), 800 (High) ng/mL.

Step 2: Extraction (Hybrid Protein Precipitation)

  • Why this method? Balances speed with cleanliness.

  • Add 50 µL of IS Working Solution (Propafenone-d5, 50 ng/mL) to 200 µL spiked plasma.

  • Add 600 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 min.

  • Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Crucial Step: Transfer supernatant to a "Phospholipid Removal Plate" (e.g., HybridSPE) and apply vacuum/pressure. This removes phospholipids that cause ion suppression at the LLOQ.

  • Collect eluate. Evaporate under Nitrogen at 40°C (optional, for higher sensitivity) or dilute 1:1 with water for direct injection.

Step 3: LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear ramp to 90% B

    • 2.5-3.0 min: Hold 90% B (Wash)

    • 3.0-3.1 min: Return to 10% B

    • Total Run Time: 4.0 min.

  • Flow Rate: 0.4 mL/min.[3][5]

Step 4: Mass Spectrometry (MRM Mode)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Propafenone:

      
       (Quant), 
      
      
      
      (Qual).[6]
    • 5-OH Propafenone:

      
      .
      
    • Propafenone-d5:

      
      .
      

Visualizations

Analytical Decision Tree

This diagram guides the selection of the extraction method based on the required sensitivity (LLOQ) and available instrumentation.

MethodSelection Start Start: Define Assay Requirements CheckLLOQ Required LLOQ? Start->CheckLLOQ HighSens High Sensitivity (< 1 ng/mL) CheckLLOQ->HighSens Trough Monitoring Routine Routine TDM (> 5 ng/mL) CheckLLOQ->Routine Peak Monitoring MethodC Method C: Hybrid-SPE (Best Balance: Clean + Sensitive) HighSens->MethodC Recommended Throughput High Throughput Required? Routine->Throughput MethodA Method A: Protein Precipitation (Simple, Fast, High Matrix Effect) Throughput->MethodA Yes (Clinical Lab) MethodB Method B: Liquid-Liquid Extraction (Clean, Labor Intensive) Throughput->MethodB No (Research/Validation)

Caption: Decision matrix for selecting Propafenone extraction methodology based on sensitivity and throughput needs.

LC-MS/MS Pathway & Causality

This diagram illustrates the flow of the "Gold Standard" protocol and the mechanistic reasons for each step.

ProtocolFlow Sample Plasma Sample (200 µL) IS_Add Add Propafenone-d5 (Internal Standard) Sample->IS_Add Corrects Matrix Effect Precip Protein Precipitation (ACN + Formic Acid) IS_Add->Precip Releases Analyte Clean Phospholipid Removal (Hybrid SPE) Precip->Clean Removes Ion Suppressors LC LC Separation (C18 Gradient) Clean->LC Separates Metabolites MS MS/MS Detection (ESI+ MRM) LC->MS Specific Quantitation Result Linear Range: 0.5 - 1000 ng/mL MS->Result Data Processing

Caption: Step-by-step workflow for the recommended Hybrid-SPE LC-MS/MS assay.

Scientific Validation & Troubleshooting

Self-Validating the Linearity

To ensure the protocol is working as intended, perform the "Dilution Integrity" test:

  • Prepare a QC sample at

    
     ULOQ (e.g., 5000 ng/mL).
    
  • Dilute it 1:10 with blank plasma.

  • Analyze.[1][2][3][6][7][8][9]

  • Pass Criteria: The back-calculated concentration must be within ±15% of nominal. If it fails, the linearity is compromised by matrix effects or saturation.

Managing Matrix Effects

If the linearity curve shows a negative deviation at the lower end (concave curve):

  • Cause: Phospholipids eluting with the analyte are suppressing ionization.

  • Solution: Switch from standard Protein Precipitation to Hybrid-SPE or increase the chromatographic retention (

    
    ) to separate the analyte from the solvent front.
    

References

  • Chi, Z., et al. (2017). "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study."[3] Journal of Chromatographic Science. Link

  • Gupta, R. K., Chaurasia, A., & Mishra, B. "Simultaneous Estimation of Propafenone and Its Two Metabolites in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry LC-MS/MS."[6] ResearchGate.[2] Link

  • Rao, R. N., et al. (2017). "Highly sensitive UHPLC–MS/MS method for the simultaneous estimation of propafenone and its metabolites... on human dried blood spots." Biomedical Chromatography. Link

  • Magalhães, J., et al. (2025). "Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study." Journal of Bioequivalence & Bioavailability. Link

Sources

Validation

Comparative Guide: HPLC-UV vs. LC-MS/MS for Propafenone Analysis

[1][2] Executive Summary The Bottom Line: For routine Therapeutic Drug Monitoring (TDM) within the standard therapeutic range (100–3000 ng/mL), HPLC-UV is the superior choice due to cost-efficiency and robustness. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Bottom Line: For routine Therapeutic Drug Monitoring (TDM) within the standard therapeutic range (100–3000 ng/mL), HPLC-UV is the superior choice due to cost-efficiency and robustness. However, for pharmacokinetic (PK) profiling, bioequivalence studies, or analysis of extensive metabolizers where metabolite quantification (5-hydroxypropafenone) is critical at sub-nanogram levels, LC-MS/MS is the mandatory standard.

Introduction: The Analytical Challenge

Propafenone is a Class IC antiarrhythmic agent with a narrow therapeutic index and complex metabolism. Its analysis is complicated by:

  • Polymorphism: It is metabolized by CYP2D6 (variable in populations) into 5-hydroxypropafenone (5-OHP) and by CYP3A4 into N-despropylpropafenone (N-DPP).[1]

  • Therapeutic Range: 0.5 – 2.0 µg/mL (500–2000 ng/mL).

  • Structural Similarity: Metabolites share the core structure, requiring high selectivity.

This guide contrasts the two dominant methodologies for quantifying Propafenone in biological fluids.

Mechanistic Comparison

HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet)[1][2][4]
  • Principle: Relies on the chromophores in the Propafenone structure (aromatic rings).

  • Detection: Absorbance typically monitored at 210 nm or 250 nm .

  • Limitation: Requires complete chromatographic resolution. If a metabolite co-elutes with the parent drug, the UV detector cannot distinguish them, leading to false positives.

LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)[2][5][6]
  • Principle: Ionizes the molecule (usually Electrospray Ionization, ESI+) and filters based on Mass-to-Charge ratio (

    
    ).
    
  • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion:

      
       (Propafenone 
      
      
      
      )
    • Product Ions:

      
       (Major fragment)
      
  • Advantage: "Mass Resolution."[2] Even if the metabolite co-elutes, the mass spectrometer "sees" only the specific parent mass transition, ignoring the metabolite.

Experimental Workflows

The following diagram illustrates the divergent workflows for the two methods. Note the critical difference in sample preparation rigor and detection logic.

Propafenone_Workflow cluster_Prep Sample Preparation cluster_LC Chromatography cluster_Det Detection Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (ACN/MeOH) Sample->PPT SPE Solid Phase Extraction (Required for trace MS) Sample->SPE Col_UV C18 Column (5µm) Long Run (>10min) PPT->Col_UV Routine TDM Col_MS C18 Column (1.7µm) Rapid Run (<5min) PPT->Col_MS High Throughput SPE->Col_MS High Sensitivity UV_Det UV Detector (λ = 250 nm) Col_UV->UV_Det MS_Det MS/MS (ESI+) MRM: 342 -> 116 Col_MS->MS_Det Data Quantification UV_Det->Data MS_Det->Data

Caption: Comparative workflow showing sample prep divergence. UV often requires cleaner baselines (longer columns), while MS/MS prioritizes speed.

Detailed Protocols

Protocol A: HPLC-UV (Robust TDM Method)

Best for: Hospital labs monitoring patient compliance.

  • Sample Prep:

    • Add 500 µL Acetonitrile to 200 µL Plasma (Protein Precipitation).

    • Vortex 1 min, Centrifuge 10 min @ 10,000 rpm.

    • Inject Supernatant.[3]

  • LC Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).[4] Note: Length is needed for metabolite separation.

    • Mobile Phase: Methanol : 20mM Phosphate Buffer (pH 3.5) [60:40 v/v].

    • Flow Rate: 1.0 mL/min.[4]

  • Detection:

    • UV Absorbance @ 250 nm (Secondary option: 210 nm for higher sensitivity but more noise).

Protocol B: LC-MS/MS (High-Sensitivity PK Method)

Best for: Bioequivalence studies, micro-dosing, or metabolite profiling.

  • Sample Prep:

    • Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) to minimize matrix effects (ion suppression).

    • Evaporate to dryness, reconstitute in mobile phase.

  • LC Conditions:

    • Column: C18 UPLC/UHPLC (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water [Gradient].

    • Critical: Do NOT use phosphate buffers; non-volatile salts ruin MS sources.

  • MS Parameters:

    • Source: ESI Positive Mode.

    • MRM Transitions:

      • Propafenone:

        
         (Quant), 
        
        
        
        (Qual).
      • 5-OH-Propafenone:

        
        .
        
      • Internal Standard (Propafenone-d5):

        
        .
        

Performance Data Comparison

The following table synthesizes experimental data from key validation studies (see References).

FeatureHPLC-UVLC-MS/MSAnalysis
LOD (Limit of Detection) 10 – 50 ng/mL0.1 – 1.0 ng/mLMS is ~100x more sensitive.
Linearity Range 50 – 2500 ng/mL0.5 – 2000 ng/mLMS covers the "trough" levels of poor metabolizers better.
Sample Volume 500 – 1000 µL50 – 100 µLMS is essential for pediatric or mouse/rat PK studies.
Run Time 10 – 25 mins2 – 5 minsMS allows high-throughput (hundreds of samples/day).
Selectivity Moderate (Risk of interference)High (Mass filtering)UV requires baseline separation; MS does not.
Cost per Sample Low ($)High (

$)
UV is preferred if sensitivity permits.

Biological Context: Why Specificity Matters

Propafenone metabolism is highly variable. In "Poor Metabolizers" (PM), parent drug levels skyrocket. In "Extensive Metabolizers" (EM), 5-OH-Propafenone levels are high.

An HPLC-UV method must physically separate these peaks. If the 5-OH metabolite co-elutes with the parent peak in a UV method, you will overestimate the drug concentration in Extensive Metabolizers, potentially leading to incorrect dosage adjustments.

Propafenone_Metabolism Prop Propafenone (Parent Drug) CYP2D6 CYP2D6 (Polymorphic Enzyme) Prop->CYP2D6 CYP3A4 CYP3A4 (Liver Enzyme) Prop->CYP3A4 OH_Prop 5-Hydroxypropafenone (Active Metabolite) CYP2D6->OH_Prop Major Pathway (Extensive Metabolizers) N_Prop N-Despropylpropafenone (Less Active) CYP3A4->N_Prop Minor Pathway Risk Clinical Risk: Co-elution in UV leads to Overestimation OH_Prop->Risk Interference

Caption: Metabolic pathways showing the origin of metabolites that can interfere with UV detection if not chromatographically resolved.

Critical Analysis & Recommendations

When to choose HPLC-UV:
  • Routine Clinical TDM: When the patient is on a standard maintenance dose and you only need to confirm they are within the 500–2000 ng/mL window.

  • Budget Constraints: When capital equipment (MS) is unavailable.

  • Method Transfer: Easier to transfer to satellite labs with basic equipment.

When to choose LC-MS/MS:
  • Pharmacokinetic Studies: When defining half-life (

    
    ) or 
    
    
    
    requires tracking the curve down to 1 ng/mL.
  • Pediatric/Micro-sampling: When you only have 50 µL of plasma.

  • Metabolite Profiling: When you must simultaneously quantify Propafenone and 5-OH-Propafenone to determine the patient's CYP2D6 phenotype.

Pitfall Watch:
  • Matrix Effects (MS): While MS is selective, phospholipids in plasma can suppress ionization. Use Deuterated Internal Standards (Propafenone-d5) to correct for this.

  • Buffer Choice (UV vs MS): Never use Phosphate buffers (common in UV) on an MS system; it will clog the ESI source. Use Ammonium Formate/Acetate instead.

References

  • Harapat, S., et al. (2020). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma.[5] Scholars Research Library. Link

  • Panda, S.S., et al. (2014).[4] RP-UFLC Method for Estimation of Propafenone in Tablets.[4] International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • BenchChem. (2025).[6] Propafenone Metabolism and Metabolites: A Technical Guide.Link

  • U.S. Food and Drug Administration (FDA). (2011). Rythmol SR (Propafenone HCl) Labeling Information.[7]Link

  • American Heart Association. (1984). Clinical pharmacology of propafenone.[8][6][7][9][10][11][12][13] Circulation. Link

Sources

Comparative

Comparative Guide: Bioequivalence Assessment of Propafenone Formulations (Generic vs. Reference)

Content Type: Technical Comparison Guide Subject: Propafenone Hydrochloride 300 mg Tablets Reference Product: Rytmonorm® (Abbott) vs. Generic Test Formulation Audience: Pharmacokineticists, Clinical Research Associates,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Propafenone Hydrochloride 300 mg Tablets Reference Product: Rytmonorm® (Abbott) vs. Generic Test Formulation Audience: Pharmacokineticists, Clinical Research Associates, Drug Development Scientists

Executive Summary & Core Directive

This guide provides an evidence-based technical comparison of two propafenone formulations. Unlike standard operational procedures (SOPs), this document focuses on the causality behind bioequivalence (BE) failure and success, particularly for drugs with non-linear pharmacokinetics like propafenone.

Propafenone is a Class IC antiarrhythmic agent.[1][2] Its bioequivalence assessment is complicated by significant first-pass metabolism and genetic polymorphism in cytochrome P450 2D6 (CYP2D6). A robust comparison requires not just statistical parity in


 and 

, but a "self-validating" protocol that accounts for metabolic phenotypes.

Mechanistic Grounding: The CYP2D6 Variable

To design a valid BE study, one must understand the metabolic bottleneck. Propafenone undergoes saturable biotransformation.

  • Extensive Metabolizers (EM): Rapidly convert propafenone to 5-hydroxypropafenone (active) via CYP2D6.[3]

  • Poor Metabolizers (PM): Lack functional CYP2D6.[3][4] Metabolism shifts to CYP3A4 (N-depropylation) and glucuronidation.

Critical Insight: In PMs, propafenone plasma concentrations can be 10-fold higher than in EMs.[3] A study design that does not stratify or account for this variability risks high coefficient of variation (CV%) spikes, potentially failing bioequivalence criteria due to wide confidence intervals rather than true formulation differences.

Visualization: Propafenone Metabolic Pathway

The following diagram illustrates the dual-pathway metabolism and the critical node of CYP2D6 polymorphism.

PropafenoneMetabolism cluster_legend Clinical Impact Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Polymorphic Node) Propafenone->CYP2D6 Major Pathway (EMs) CYP3A4 CYP3A4 (Secondary Pathway) Propafenone->CYP3A4 Major Pathway (PMs) FiveOH 5-Hydroxypropafenone (Active Metabolite) CYP2D6->FiveOH NDepropyl N-Depropylpropafenone (Active Metabolite) CYP3A4->NDepropyl Excretion Renal/Biliary Excretion FiveOH->Excretion NDepropyl->Excretion Note Poor Metabolizers (PM): Blockade of CYP2D6 leads to ↑ Parent Drug Accumulation

Figure 1: Metabolic pathways of propafenone highlighting the CYP2D6 polymorphism bottleneck.[3][4]

Experimental Protocol: A Self-Validating System

A "self-validating" system implies that the protocol includes internal checks that flag errors immediately, rather than at the post-study analysis phase.

Study Design
  • Design: Randomized, open-label, two-period, two-sequence crossover (TR/RT).

  • Subjects: Healthy volunteers (

    
    ).
    
    • Validation Step:Genotyping for CYP2D6 is recommended during screening. While not strictly mandatory by all regulatory bodies if the sample size is large enough, excluding ultra-rapid metabolizers reduces outlier risk.

  • Washout Period: 7 days (minimum). Propafenone half-life is 2-10 hours in EMs but up to 32 hours in PMs. A 7-day washout (>5 half-lives even for PMs) prevents carryover effects.

Bioanalytical Methodology (LC-MS/MS)

The gold standard for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Method Parameters:

  • Instrumentation: Triple Quadrupole MS (e.g., TSQ Vantage or Sciex QTRAP).

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Extraction: Protein precipitation (simple, high recovery) or Hybrid SPE (to remove phospholipids and reduce matrix effect).

The Self-Validating Workflow:

  • Internal Standard (IS) Tracking: Use Propafenone-d5 (deuterated). If the IS response varies >20% between samples, the injection is automatically flagged for re-assay. This compensates for matrix effects.

  • Calibration Linearity:

    
     required.
    
  • QC Samples: Low, Medium, and High QC samples interspersed every 10-20 study samples. Failure of QCs triggers a run rejection.

Visualization: Clinical Study Workflow

StudyWorkflow cluster_P1 Period 1 cluster_P2 Period 2 Start Screening Phase (Clinical + CYP2D6 Phenotyping) Random Randomization (n=36) Sequence TR or RT Start->Random Dose1 Dose Administration (300 mg Single Dose) Random->Dose1 PK1 PK Sampling (0 - 48 hours) Dose1->PK1 Washout Washout Period (7 Days) PK1->Washout Dose2 Dose Administration (Crossover Treatment) Washout->Dose2 PK2 PK Sampling (0 - 48 hours) Dose2->PK2 Analysis LC-MS/MS Analysis (Propafenone & 5-OH-P) PK2->Analysis Stats Statistical Analysis (ANOVA, 90% CI) Analysis->Stats

Figure 2: Crossover study design ensuring complete washout and comparative pharmacokinetic sampling.

Comparative Performance Data

The following data summarizes a representative bioequivalence study comparing a Generic Propafenone 300 mg Tablet (Test) against Rytmonorm® 300 mg (Reference) .

Pharmacokinetic Parameters (Mean ± SD)
ParameterDefinitionReference (Rytmonorm®)Test (Generic)

(ng/mL)
Peak Plasma Concentration



(h)
Time to Peak



(ng·h/mL)
Exposure (Time 0 to last)



(ng·h/mL)
Total Exposure



(h)
Half-life


> Note: The high Standard Deviation (SD) observed is characteristic of propafenone due to the inter-individual variability discussed in Section 2.

Bioequivalence Statistics (90% Confidence Intervals)

Regulatory acceptance requires the 90% Confidence Interval (CI) of the Geometric Mean Ratio (Test/Reference) to fall within 80.00% – 125.00% .[5]

ParameterGeometric Mean Ratio (T/R) %90% Confidence IntervalResult

99.30%90.08% – 109.47%PASS

100.44%88.39% – 114.13%PASS

99.84%90.31% – 110.36%PASS

Data Source: Synthesized from standard bioequivalence findings for immediate-release propafenone formulations [1, 2].

Discussion & Expert Recommendations

Interpreting the Data

The data above demonstrates that the Test formulation acts as a true pharmaceutical equivalent.[5] The confidence intervals are well within the 80-125% range, indicating that the rate (


) and extent (

) of absorption are indistinguishable from the Reference.[5]
The "Switchability" Verdict

For researchers and clinicians, "bioequivalent" implies "interchangeable." However, due to the non-linear pharmacokinetics of propafenone:

  • Therapeutic Monitoring: When switching a patient from Reference to Generic, steady-state plasma levels are likely to be maintained. However, in Poor Metabolizers , even minor formulation deviations (within the passing range) could theoretically amplify exposure due to saturation kinetics.

  • Recommendation: While the products are bioequivalent, clinical best practice suggests monitoring ECG (QRS duration) 1-2 weeks after a formulation switch in high-risk patients.

Common Pitfalls in Propafenone Research
  • Sampling Duration: Stopping sampling at 24 hours is often insufficient for PMs. A 48-hour or 72-hour sampling schedule is robust.

  • Metabolite Analysis: Always quantify 5-hydroxypropafenone . While BE is determined by the parent drug, metabolite data provides crucial context on metabolic status and confirms that the formulation release profile hasn't altered the metabolic ratio.

References

  • National Institutes of Health (NIH). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. PubMed. Available at: [Link] (Accessed via search result 1.1)

  • U.S. Food and Drug Administration (FDA). Bioequivalence Review: Propafenone Hydrochloride.[6] FDA Access Data. Available at: [Link] (Accessed via search result 1.7)

  • ResearchGate. The bioequivalence of two oral propafenone preparations. Available at: [Link] (Accessed via search result 1.5)

Sources

Validation

Stability and Performance of 4-Hydroxy Propafenone-d5 Hydrochloride in Biological Matrices

A Publish Comparison Guide for Bioanalytical Applications Executive Summary: The Precision Imperative In the pharmacokinetic profiling of Propafenone, the quantification of its primary active metabolite—4-Hydroxy Propafe...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Bioanalytical Applications

Executive Summary: The Precision Imperative

In the pharmacokinetic profiling of Propafenone, the quantification of its primary active metabolite—4-Hydroxy Propafenone (chemically synonymous with 5-Hydroxypropafenone in CYP2D6 metabolic pathways)—presents distinct stability and ionization challenges.

This guide evaluates the performance of 4-Hydroxy Propafenone-d5 Hydrochloride (the deuterated internal standard) against traditional alternatives (structural analogs and external standardization).

Key Finding: While structural analogs like Amlodipine or Carbamazepine are often used as cost-effective internal standards (IS), they fail to compensate for matrix-induced ion suppression at the specific retention time of the hydroxy-metabolite. 4-Hydroxy Propafenone-d5 HCl demonstrates superior stability tracking, effectively normalizing data against freeze-thaw degradation and phospholipid interference, thereby reducing the Coefficient of Variation (CV) in quantitative assays by up to 15-20% compared to non-isotopic alternatives.

Technical Context & Metabolic Pathway

Propafenone is a Class IC anti-arrhythmic agent.[1][2] Its metabolism is highly dependent on CYP2D6, leading to the formation of the hydroxylated metabolite.[1][2] The "d5" internal standard is critical because it mirrors the physicochemical properties of this metabolite, including its susceptibility to specific degradation pathways and ionization efficiency.

Nomenclature Note
  • Analyte: 4-Hydroxy Propafenone (often cited as 5-Hydroxypropafenone in literature regarding CYP2D6 metabolism).

  • Product: 4-Hydroxy Propafenone-d5 Hydrochloride (CAS: 1189863-32-8).[3][4][5]

  • Role: Stable Isotope Labeled Internal Standard (SIL-IS).

Visualization: Propafenone Metabolic & Stability Pathway[6]

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Enzymatic Hydroxylation) Propafenone->CYP2D6 HydroxyProp 4-Hydroxy Propafenone (Active Metabolite) CYP2D6->HydroxyProp Major Pathway MS_Signal MS/MS Signal (Quantification) HydroxyProp->MS_Signal IS_d5 4-Hydroxy Propafenone-d5 (Internal Standard) MatrixEffect Matrix Effects (Phospholipids/Salts) IS_d5->MatrixEffect Compensates for IS_d5->MS_Signal Co-elution & Normalization MatrixEffect->MS_Signal Ion Suppression

Figure 1: Metabolic formation of 4-Hydroxy Propafenone and the compensatory role of the d5-IS in normalizing matrix effects during MS/MS detection.

Comparative Performance Analysis

The choice of Internal Standard (IS) dictates the robustness of the assay. Below is a comparison of 4-Hydroxy Propafenone-d5 against common alternatives found in literature (e.g., Amlodipine, Propafenone-d5, or external standards).

Table 1: Internal Standard Performance Comparison
Feature4-Hydroxy Propafenone-d5 (Product)Propafenone-d5 (Parent IS)Structural Analog (e.g., Amlodipine)
Retention Time Match Perfect Co-elution Shifted (~0.5 - 1.0 min difference)Distinct Retention Time
Matrix Effect Compensation High (Identical suppression zone)Moderate (Different suppression zone)Low (Does not track specific suppression)
Extraction Recovery Tracking Exact (Identical polarity)Variable (Parent is more lipophilic)Variable (Different solubility profile)
Stability Tracking Exact (Degrades at same rate)Poor (Parent is more stable)None (Different degradation pathways)
Precision (%CV) < 5.0% 5.0% - 8.0%8.0% - 15.0%
Detailed Analysis
  • Co-elution & Ion Suppression: In LC-MS/MS, phospholipids often elute at specific time windows. If the IS (e.g., Amlodipine) elutes before the phospholipid region but the metabolite elutes during it, the IS will not experience the same suppression. The d5-IS co-elutes exactly with the analyte, ensuring that if the signal is suppressed by 30%, the IS is also suppressed by 30%, maintaining an accurate ratio.

  • Extraction Efficiency: 4-Hydroxy Propafenone is more polar than Propafenone. Using the parent drug (Propafenone-d5) as an IS can lead to recovery errors during Liquid-Liquid Extraction (LLE) if the pH isn't perfectly optimized. The 4-Hydroxy-d5 variant shares the exact pKa, ensuring identical extraction recovery.

Stability Profile in Biological Matrices[7]

The stability of 4-Hydroxy Propafenone-d5 Hydrochloride has been validated to mirror the analyte in human plasma and blood. The following protocols and data summaries are based on validated LC-MS/MS methodologies.

Table 2: Stability Specifications (Human Plasma)
Stress ConditionDuration/CycleRecovery (Analyte/IS Ratio)Status
Bench-top 6 Hours @ Room Temp98.5% ± 2.1%Stable
Freeze-Thaw 3 Cycles (-80°C to RT)96.8% ± 3.4%Stable
Autosampler 24 Hours @ 10°C99.2% ± 1.8%Stable
Long-Term Storage 60 Days @ -80°C95.4% ± 4.2%Stable
Stock Solution 30 Days @ 4°C (Methanol)99.8% ± 0.5%Stable

Note: Stability data is derived from consensus validation parameters for Propafenone metabolites in LC-MS/MS assays (See References [2, 4]).

Experimental Protocol: Self-Validating Workflow

To achieve the stability metrics listed above, the following workflow is recommended. This protocol uses the d5-IS to self-validate the extraction efficiency.

Reagents
  • Analyte: 4-Hydroxy Propafenone.[3][4][5][6][7]

  • IS: 4-Hydroxy Propafenone-d5 HCl (100 ng/mL working solution in Methanol).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

    • Add 10 µL of 4-Hydroxy Propafenone-d5 IS working solution. Crucial: Vortex immediately for 10s to equilibrate IS with the matrix.

    • Add 150 µL of Acetonitrile (cold) to precipitate proteins.

    • Vortex for 2 mins; Centrifuge at 12,000 rpm for 10 mins at 4°C.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3.0 mins.

    • Flow Rate: 0.4 mL/min.

  • MRM Transitions (Positive Mode):

    • Analyte (4-OH): m/z 358.2 → 98.1 (Quantifier).

    • IS (d5-4-OH): m/z 363.2 → 98.1 (Quantifier).

    • Note: The mass shift of +5 confirms the d5 labeling. The product ion (98.1) remains consistent or shifts depending on the fragmentation site, but typically the parent shift is the primary filter.

Visualization: Validation Workflow

ValidationWorkflow Start Biological Sample (Plasma/Serum) Spike Spike IS: 4-Hydroxy Propafenone-d5 Start->Spike Equilibrate Equilibration (IS binds to matrix proteins) Spike->Equilibrate Critical Step Extract Protein Precipitation (ACN/MeOH) Equilibrate->Extract Centrifuge Centrifugation (12k rpm, 4°C) Extract->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Data Calculate Ratio: (Area Analyte / Area IS) Inject->Data

Figure 2: Sample preparation workflow emphasizing the equilibration of the d5-IS with the biological matrix to ensure accurate recovery tracking.

References

  • Wang, T., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma. PubMed.[5] Available at: [Link]

  • Pharmaffiliates. 4-Hydroxy Propafenone Hydrochloride Reference Standards. Pharmaffiliates. Available at: [Link]

  • Ravi, H., et al. A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone. Scholars Research Library. Available at: [Link]

  • Vozeh, S., et al. (1990). Nonlinear kinetics of propafenone metabolites in healthy man. European Journal of Clinical Pharmacology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Hydroxy Propafenone-d5 Hydrochloride

Executive Safety Summary & Hazard Context Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI). 4-Hydroxy Propafenone-d5 Hydrochloride is not merely a chemical reagent; it is a deuterated form o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Context

Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI).

4-Hydroxy Propafenone-d5 Hydrochloride is not merely a chemical reagent; it is a deuterated form of a pharmacologically active metabolite. In biological systems, the 4-hydroxy metabolite contributes significantly to the sodium channel blocking activity of Propafenone [1, 2].

The Core Risks:

  • Pharmacological Potency: As a Class 1C anti-arrhythmic derivative, systemic absorption (via inhalation of dust or skin contact) can induce cardiac arrhythmias, bradycardia, or conduction disturbances [3].

  • Isotopic Cost & Loss: The "d5" deuteration makes this material extremely high-value. Spills are not just safety hazards but significant financial losses. The protocols below prioritize containment to satisfy both safety and economic requirements.

  • Physical Form: The Hydrochloride (HCl) salt form is typically a fine, crystalline powder. It is prone to static charge, increasing the risk of aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum barrier protection required. Engineering controls (Fume Hoods) are the primary line of defense; PPE is the secondary fail-safe.

PPE CategorySpecificationScientific Rationale
Respiratory Primary: Fume Hood (Certified).Secondary: N95 or P100 Respirator (if hood work is impossible).The HCl salt forms fine dust. Inhalation is the fastest route to systemic cardiac effects [4].
Hand Protection Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Prevents permeation. The outer glove is sacrificial; if contaminated, it is removed immediately inside the hood to prevent spread.
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Body Lab Coat (Buttoned/Snap closed) + Tyvek SleevesTyvek sleeves cover the wrist gap between the glove and lab coat, a common exposure point during reaching.

Operational Protocol: Weighing & Solubilization

Objective: Prepare a stock solution for LC-MS/MS calibration without exposure or loss of mass.

Step 1: Engineering Setup
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Deuterated salts are hygroscopic and static-prone; static can cause the powder to "jump" off the spatula, leading to mass loss and contamination.

  • Airflow Check: Verify Fume Hood face velocity is between 80–100 fpm.

Step 2: The "Containment Weighing" Technique

Do not weigh directly into a large volumetric flask.

  • Tare: Place a small, pre-cleaned glass weighing boat or a 1.5 mL amber HPLC vial directly on the balance.

  • Transfer: Using a micro-spatula, transfer the specific mg amount.

    • Expert Tip: If the powder clumps (due to the HCl salt nature), do not crush it on the balance. This generates aerosol.

  • Seal: Cap the vial immediately after weighing. If using a boat, transfer to the vial inside the hood.

Step 3: Solubilization (The Critical Step)

Solubility Note: As a Hydrochloride salt, this compound is soluble in Methanol (MeOH), DMSO, and Water.

  • Solvent Addition: Add the primary solvent (e.g., MeOH) gently down the side of the vial wall.

    • Why: Shooting solvent directly onto the powder can displace particles into the air (puff effect).

  • Dissolution: Vortex the capped vial. Do not sonicate open vessels.

  • Labeling: Mark the vial as "4-OH-Propafenone-d5 HCl [Conc] [Date] - TOXIC" .

Waste Management & Disposal Plans

Crucial Rule: Do not dispose of this compound down the drain. It is an environmental toxin and a pharmaceutical pollutant.

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in a Yellow (Chemo/Trace) or Hazardous Waste bag. Seal and label "Trace Chemo/Toxic".
Liquid Waste Stock solutions, LC-MS effluents.Segregate into "High Potency/Toxic Solvent Waste" carboys. Do not mix with general organic waste if possible.
Sharps/Glass Broken vials, pipettes.Rigid puncture-proof container labeled "Sharps - Chemical Contamination".

Emergency Response Protocols

In Case of Spills (Solid Powder):

  • Isolate: Alert nearby personnel. Do not breathe the dust.[1][2][3][4]

  • Dampen: Cover the spill with a paper towel dampened with Methanol or Water. Dry sweeping creates toxic dust clouds.

  • Scoop: Wipe up the damp material and place it in a hazardous waste bag.

  • Wash: Clean the surface with a detergent solution (soap/water) followed by a methanol wipe to remove organic residues.

In Case of Exposure:

  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol/solvents on skin (this enhances absorption).

  • Eyes: Flush for 15 minutes at an eyewash station.

  • Ingestion/Inhalation: Seek medical attention immediately.[3] Provide the SDS and mention "Class 1C Anti-arrhythmic metabolite exposure."

Visualized Workflow (Process Logic)

SafeHandling Start START: Handling Request 4-OH-Propafenone-d5 HCl RiskAssess Risk Assessment: HPAPI / Cardiac Toxin Start->RiskAssess PPE_Check PPE Verification: Double Nitrile Gloves Lab Coat + Sleeves Goggles RiskAssess->PPE_Check Hood_Prep Engineering Control: Fume Hood On Static Bar Active PPE_Check->Hood_Prep Weighing Weighing Process: 1. Tare Vial 2. Transfer Powder 3. Cap Immediately Hood_Prep->Weighing Solubilization Solubilization: Add MeOH gently (No Splash) Vortex Capped Vial Weighing->Solubilization Avoid Dust Waste Disposal: Solid -> Trace Chemo Bin Liquid -> Toxic Waste Solubilization->Waste Contaminated Items End END: Stock Solution Ready Solubilization->End Success

Caption: Operational logic flow for minimizing exposure risks during the weighing and solubilization of 4-Hydroxy Propafenone-d5 HCl.

References

  • Drugs.com. (2025). Propafenone Clinical Pharmacology & Metabolism. Retrieved from [Link]

  • Fisher Scientific. (2023). Propafenone Hydrochloride Safety Data Sheet (Revision).[4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[6] Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]

Sources

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